molecular formula C8H7O3- B1229458 4-Hydroxyphenylacetate

4-Hydroxyphenylacetate

Cat. No.: B1229458
M. Wt: 151.14 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyphenylacetate is a key phenolic acid that serves as a crucial substrate and intermediate in diverse biochemical and microbiological research areas. Its primary research value lies in the study of specialized enzyme systems. It is an essential native substrate for investigating this compound 3-Hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase system comprising HpaB (oxygenase) and HpaC (reductase) components . This enzyme system specifically catalyzes the ortho -hydroxylation of this compound to 3,4-Dihydroxyphenylacetate, a reaction of significant interest for its role in bacterial catabolic pathways and its potential application in the green synthesis of catechol-containing compounds as a viable alternative to plant-derived P450 enzymes . Furthermore, this compound is a well-defined substrate for the glycyl radical enzyme this compound decarboxylase (4-Hpd), which catalyzes its decarboxylation to the cytotoxic compound p -cresol . This reaction is a focus of studies in microbial metabolism, particularly in organisms like Clostridium scatologenes . Beyond its role in enzymology, this compound is a major microbial metabolite of dietary polyphenols, such as kaempferol and proanthocyanidins, and has demonstrated bioactivity in research models . Studies indicate it exhibits an antimicrobial mechanism against pathogens like Listeria monocytogenes by damaging the cell membrane and reducing virulence factor expression . Additionally, it has shown hepatoprotective effects in model systems, where it activates the Nrf2 antioxidant pathway and upregulates phase II detoxifying enzymes, protecting against oxidative stress . As such, this compound is an invaluable compound for research spanning enzymology, microbial pathogenesis, gut microbiome interactions, and the development of biotechnological production platforms through metabolic engineering .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxyphenylacetate from Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxyphenylacetate (4-HPA), a significant metabolite and valuable building block in the pharmaceutical and chemical industries. The synthesis of 4-HPA from the readily available amino acid L-tyrosine is of considerable interest due to its applications in the development of various bioactive compounds. This document details both enzymatic and chemical methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language).

Enzymatic Synthesis of this compound

The biocatalytic conversion of L-tyrosine to 4-HPA offers a highly specific and environmentally benign alternative to traditional chemical methods. These routes typically leverage whole-cell biocatalysts, predominantly engineered Escherichia coli, or purified enzymes to achieve the desired transformation under mild reaction conditions.

Biosynthetic Pathways from L-Tyrosine

Several enzymatic pathways have been elucidated for the conversion of L-tyrosine to 4-HPA. These pathways primarily involve the initial conversion of tyrosine to the key intermediate, 4-hydroxyphenylpyruvate (4-HPP), which is then further metabolized to 4-hydroxyphenylacetaldehyde (4-HPAA) and subsequently oxidized to 4-HPA.

  • Tyrosine Aminotransferase (TAT) Pathway: This is a common and direct route where L-tyrosine is first converted to 4-HPP by the action of tyrosine aminotransferase (EC 2.6.1.5).[1][2] 4-HPP is then decarboxylated to 4-HPAA by 4-hydroxyphenylpyruvate decarboxylase.[3] Finally, 4-HPAA is oxidized to 4-HPA by a phenylacetaldehyde (B1677652) dehydrogenase.[4][5]

  • L-Amino Acid Deaminase (LAAD) Pathway: In this pathway, L-tyrosine is directly converted to 4-HPP through oxidative deamination catalyzed by a membrane-bound L-amino acid deaminase (EC 1.4.3.2).[6] The subsequent steps to 4-HPA are the same as in the TAT pathway.

  • Tyrosine Decarboxylase/Tyramine (B21549) Oxidase Pathway: This two-step pathway involves the initial decarboxylation of L-tyrosine to tyramine by tyrosine decarboxylase (TDC).[6] Tyramine is then oxidatively deaminated to 4-HPAA by tyramine oxidase (TYO) or a monoamine oxidase (MAO).[4][6] The final oxidation of 4-HPAA to 4-HPA is catalyzed by a dehydrogenase.

The following diagram illustrates the primary enzymatic pathways from L-tyrosine to this compound.

Enzymatic_Synthesis_of_4_HPA_from_Tyrosine Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase (TAT) / L-Amino Acid Deaminase (LAAD) Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) HPP->HPAA 4-Hydroxyphenylpyruvate Decarboxylase Tyramine->HPAA Tyramine Oxidase (TYO) / Monoamine Oxidase (MAO) HPA This compound (4-HPA) HPAA->HPA Phenylacetaldehyde Dehydrogenase

Enzymatic pathways for 4-HPA synthesis from tyrosine.
Quantitative Data for Enzymatic Synthesis

The efficiency of enzymatic synthesis of 4-HPA and its precursors can be evaluated based on various parameters such as product titer, conversion yield, and enzyme kinetic properties. The following tables summarize key quantitative data from studies on the production of 4-HPA and related compounds using engineered microorganisms.

Table 1: Whole-Cell Biocatalysis for 4-HPA and Related Compounds

ProductHost StrainKey EnzymesSubstrateTiterConversion YieldReference
4-HPAA derivative (Tyrosol)E. coliTyrosine Decarboxylase, Tyramine Oxidase, Aldehyde ReductaseL-Tyrosine2.42 g/L-[6]
4-HPAA intermediate (Hydroxytyrosol)E. coli BL21(DE3)HpaBC, DODC, MAO, PARL-Tyrosine (5 mM)3.47 mM69.4%[6]
4-HPAA intermediate (Hydroxytyrosol)E. coli BL21(DE3)HpaBC, LAAD, ARO10, PARL-Tyrosine (25 mM)24.27 mM97.1%[6]
HydroxytyrosolEngineered E. coli-DOPA (4 mM)-81% ± 14[7]
HydroxytyrosolEngineered E. coli-Tyrosine-82% ± 9[7]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (mM)Reference
4-Hydroxyphenylacetaldehyde SynthaseL-Tyrosine0.46[6]
4-Hydroxyphenylacetaldehyde SynthaseL-DOPA1.40[6]
Monoamine Oxidase A (rat intestine)Tyramine~0.120[6]
Monoamine Oxidase B (rat intestine)Tyramine~0.240[6]
Tyrosine Aminotransferase (human liver)Tyrosine1[8]
4-Hydroxyphenylpyruvate Dioxygenase (human liver)4-Hydroxyphenylpyruvate0.05[8]
Experimental Protocols for Enzymatic Synthesis

This protocol describes a general procedure for the production of a tyrosine-derived product, adaptable for 4-HPA synthesis.[3]

1. Strain and Culture Conditions:

  • Strain: Escherichia coli BL21(DE3) harboring a plasmid with the gene(s) for the desired enzymatic pathway (e.g., tyrosine aminotransferase and 4-hydroxyphenylpyruvate decarboxylase, and phenylacetaldehyde dehydrogenase).

  • Media: Luria-Bertani (LB) medium for initial culture, and a suitable production medium for the biotransformation.

  • Culture: Grow the E. coli strain in LB medium at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

2. Protein Expression Induction:

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[3]

  • Continue to culture at a lower temperature (e.g., 20-30°C) for 12-16 hours.[3]

3. Biotransformation Reaction:

  • Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[3]

  • Resuspend the cell pellet in a suitable reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).[3]

  • In a reaction vessel, combine the resuspended cells with the L-tyrosine substrate (e.g., 10 g/L).[3]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[3]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for 4-HPA concentration using HPLC.[3]

4. Product Extraction and Purification:

  • After the reaction, remove the cells by centrifugation.[3]

  • Acidify the supernatant to pH 2-3 with HCl to aid in extraction.[6]

  • Extract the 4-HPA from the supernatant using an organic solvent such as ethyl acetate.[3][6]

  • Dry the combined organic phases over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[6]

  • Purify the crude 4-HPA using silica (B1680970) gel column chromatography.[3][6]

The following diagram illustrates the general workflow for the whole-cell biocatalytic synthesis of 4-HPA.

Biocatalytic_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biotransformation cluster_downstream Downstream Processing Culture E. coli Culture Induction Protein Expression Induction (IPTG) Culture->Induction Harvest Cell Harvesting Induction->Harvest Reaction Whole-Cell Reaction with L-Tyrosine Harvest->Reaction Separation Cell Separation Reaction->Separation Extraction Solvent Extraction Separation->Extraction Purification Column Chromatography Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Workflow for whole-cell biocatalytic 4-HPA synthesis.

Chemical Synthesis of this compound from L-Tyrosine

Chemical synthesis provides an alternative route to 4-HPA, which can be advantageous for large-scale production and for generating derivatives. A plausible multi-step synthesis from L-tyrosine is outlined below.[3]

Synthetic Route

A general strategy for the chemical synthesis of 4-HPA from L-tyrosine involves three main stages:

  • Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine are protected to prevent unwanted side reactions during subsequent steps.[3]

  • Oxidative Decarboxylation: The protected tyrosine is converted to the corresponding aldehyde.

  • Deprotection: The protecting groups are removed to yield the final product, 4-HPA.[3]

The following diagram illustrates a potential chemical synthesis pathway.

Chemical_Synthesis_of_4_HPA_from_Tyrosine Tyrosine L-Tyrosine Protected_Tyr Protected Tyrosine Tyrosine->Protected_Tyr Protection (e.g., Boc, Ester) Protected_Aldehyde Protected 4-Hydroxyphenylacetaldehyde Protected_Tyr->Protected_Aldehyde Oxidative Decarboxylation HPA This compound (4-HPA) Protected_Aldehyde->HPA Deprotection

Chemical synthesis pathway for 4-HPA from tyrosine.
Experimental Protocol for Chemical Synthesis

This protocol outlines a representative chemical synthesis of an aromatic aldehyde from an amino acid precursor, which can be adapted for 4-HPA synthesis from L-tyrosine.[3]

1. Protection of L-Tyrosine:

  • Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of water and dioxane).[3]

  • Add a protecting group for the amine, such as di-tert-butyl dicarbonate (B1257347) ((Boc)2O), in the presence of a base like sodium bicarbonate.[3]

  • Protect the carboxylic acid, for instance, by converting it to a methyl ester using methanol (B129727) and a catalyst such as thionyl chloride.

2. Reduction to Aldehyde:

  • The protected tyrosine ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation.[9]

3. Deprotection:

  • Remove the protecting groups under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester) to yield 4-HPA.[3]

4. Purification:

  • The crude product can be purified by silica gel column chromatography.[9]

Analytical Methods for Quantification

Accurate quantification of 4-HPA is essential for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

HPLC-UV Method

1. Sample Preparation:

  • Take a sample from the reaction mixture.

  • Centrifuge to remove cells or solid impurities.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[6]

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).[3][10] A typical isocratic condition is 30:70 (v/v) acetonitrile:water with 0.1% formic acid.[10]

  • Flow Rate: 1.0 mL/min.[3][10]

  • Detection Wavelength: 275 nm.[3][10]

  • Quantification: Based on a standard curve generated from known concentrations of a 4-HPA standard.[3]

GC-MS Method

For GC-MS analysis, derivatization of 4-HPA is often necessary to improve its volatility and thermal stability.[11]

1. Sample Preparation and Derivatization:

  • Extract 4-HPA from the sample using a suitable organic solvent.

  • Dry the extract and reconstitute in a derivatization reagent.

  • A two-step derivatization can be employed:

    • Oximation: Convert the aldehyde group (if analyzing for 4-HPAA) to an oxime using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11]

    • Silylation: Silylate the hydroxyl group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

2. GC-MS Conditions:

  • GC Column: A capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysoxane column).[11]

  • Carrier Gas: Helium.

  • Injector and Transfer Line Temperatures: Typically 250°C and 280°C, respectively.[12]

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components.

  • MS Detection: Electron ionization (EI) mode, with the mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode for quantification.[13]

The following diagram outlines the general workflow for the analytical quantification of 4-HPA.

Analytical_Workflow Sample Reaction Sample Preparation Sample Preparation (Centrifugation, Filtration, Dilution) Sample->Preparation GCMS_Prep Sample Preparation (Extraction, Derivatization) Sample->GCMS_Prep HPLC HPLC-UV Analysis Preparation->HPLC Data Data Analysis and Quantification HPLC->Data GCMS GC-MS Analysis GCMS_Prep->GCMS GCMS->Data

Workflow for analytical quantification of 4-HPA.

Conclusion

The synthesis of this compound from L-tyrosine can be effectively achieved through both enzymatic and chemical methodologies. Biocatalytic routes, particularly those employing whole-cell systems with engineered microorganisms, offer an environmentally friendly and highly selective option. Chemical synthesis, while potentially more established for large-scale production, typically involves multiple steps and harsher reaction conditions. The choice of synthetic route will depend on the specific requirements of the research or application, including desired scale, purity, and available resources. The analytical methods detailed in this guide provide robust and reliable means for the quantification of 4-HPA, ensuring accurate monitoring and characterization of the final product.

References

4-Hydroxyphenylacetate (4-HPAA): A Comprehensive Technical Guide to a Key Metabolite of Dietary Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The intricate relationship between dietary polyphenols, the gut microbiota, and human health is an area of intense scientific scrutiny. While parent polyphenols often exhibit low bioavailability, their biological effects are frequently mediated by more readily absorbed, microbially-derived metabolites.[1][2] 4-Hydroxyphenylacetic acid (4-HPAA) has emerged as a crucial and abundant phenolic acid produced from the microbial catabolism of a wide range of dietary flavonoids and other polyphenols.[2][3][4] Possessing significant antioxidant, anti-inflammatory, and metabolic regulatory properties, 4-HPAA is now considered a key effector molecule responsible for many of the health benefits attributed to its parent compounds.[5][6] This technical guide provides an in-depth review of the formation, bioavailability, and biological activities of 4-HPAA for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this significant metabolite.

Formation and Bioavailability of 4-Hydroxyphenylacetate (4-HPAA)

The journey from a complex dietary polyphenol to the systemically available and bioactive 4-HPAA is a multi-step process orchestrated primarily by the enzymatic machinery of the gut microbiome.

Gut Microbiota-Mediated Conversion

A large proportion of dietary polyphenols, particularly flavonoids, are poorly absorbed in the upper gastrointestinal tract.[2] Upon reaching the colon, they become substrates for a vast array of bacterial enzymes.[1][7] Gut microbes like Clostridium and Eubacterium species are known to cleave the characteristic C-ring of flavonoids, breaking them down into simpler, low-molecular-weight phenolic acids that can be readily absorbed into circulation.[1][3] 4-HPAA is one of the principal metabolites generated through this process.[2]

Key Polyphenol Precursors

4-HPAA is a common catabolic product of numerous polyphenols, highlighting its importance as a convergent point in flavonoid metabolism. Notable precursors include:

  • Kaempferol (B1673270): A major dietary flavonoid found in foods like tea, broccoli, and beans.[8]

  • Proanthocyanidins: A class of complex polyphenols found in grapes, berries, and cocoa.[2]

  • Resveratrol (B1683913): A well-known polyphenol in red wine and grapes, whose anti-obesity effects are mediated by 4-HPAA.[6][9]

  • Quercetin: Another ubiquitous flavonoid, which can be metabolized to 3,4-dihydroxyphenylacetic acid and subsequently to 4-HPAA.[1]

In addition to polyphenols, 4-HPAA is also a microbial metabolite of the aromatic amino acid tyrosine.[10][11]

Polyphenol Dietary Polyphenols (e.g., Kaempferol, Resveratrol) GutMicrobiota Gut Microbiota (e.g., Clostridium sp.) Polyphenol->GutMicrobiota Metabolism HPAA This compound (4-HPAA) GutMicrobiota->HPAA Ring Fission Absorption Colon Absorption HPAA->Absorption Circulation Systemic Circulation Absorption->Circulation

Figure 1. Microbial Formation and Absorption of 4-HPAA.
Absorption and Pharmacokinetics

Unlike its larger parent compounds, 4-HPAA is readily absorbed from the colon into the bloodstream.[2] Pharmacokinetic studies in rats have characterized 4-HPAA with a two-compartment model, featuring a rapid distribution phase (half-life of ~3-6 minutes) followed by a fast elimination phase (half-life of ~19-21 minutes).[8] This rapid absorption and clearance profile suggests that while the systemic exposure to any single dose may be transient, the continuous microbial production from dietary precursors could lead to sustained physiological concentrations.[8]

Biological Activities and Mechanisms of Action

4-HPAA engages with key cellular signaling pathways to exert a range of protective effects, positioning it as a molecule of high therapeutic interest.

Antioxidant and Hepatoprotective Effects via Nrf2 Activation

One of the most well-documented functions of 4-HPAA is its ability to combat oxidative stress, particularly in the liver.[3] It mitigates liver injury, such as that induced by acetaminophen (B1664979) (APAP) overdose, through the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][12]

Mechanism: 4-HPAA promotes the translocation of Nrf2 from the cytoplasm into the nucleus.[2][3] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[2] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

  • Glutamate-cysteine ligase (GCL)

  • Superoxide dismutase (SOD)

  • Catalase (CAT)

  • Glutathione S-transferases (GSTs)

By upregulating these protective enzymes, 4-HPAA enhances the cellular capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting tissues from oxidative damage.[2][3]

cluster_0 Nucleus HPAA 4-HPAA Keap1_Nrf2 Keap1-Nrf2 Complex HPAA->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Genes Antioxidant & Phase II Enzyme Genes (SOD, CAT, GSTs) ARE->Genes activates transcription ROS Oxidative Stress (ROS) Genes->ROS neutralizes Nrf2_n Nrf2 Nrf2_n->ARE binds

Figure 2. 4-HPAA-mediated activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Effects

4-HPAA demonstrates significant anti-inflammatory activity by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] In models of lung injury and in macrophages, 4-HPAA has been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][13] This effect is partly achieved by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the inflammatory response under hypoxic conditions.[13] Furthermore, by suppressing ROS, which can act as second messengers in inflammatory signaling, 4-HPAA indirectly dampens the NF-κB and MAPK pathways.[4]

Metabolic Regulation via SIRT1 Activation

Recent studies have unveiled a critical role for 4-HPAA in metabolic health, linking it to the benefits of resveratrol.[6][9] Research shows that resveratrol supplementation ameliorates high-fat diet-induced obesity and glucose intolerance in mice, and these effects are dependent on its conversion to 4-HPAA by the gut microbiota.[6][14]

Mechanism: 4-HPAA activates the SIRT1 (Sirtuin 1) signaling pathway.[6][9] SIRT1 is a crucial metabolic sensor that plays a key role in energy homeostasis. Activation of SIRT1 by 4-HPAA leads to the induction of beige fat markers and thermogenesis in white adipose tissue, promoting energy expenditure and counteracting the effects of a high-fat diet.[6][9] These beneficial metabolic effects are diminished when SIRT1 is inhibited, confirming its central role in the action of 4-HPAA.[6]

Other Biological Activities
  • Anti-osteoporotic Effects: 4-HPAA has been shown to inhibit osteoclast differentiation and function by reducing ROS accumulation through the Nrf2 pathway, thereby preventing bone loss in animal models of postmenopausal osteoporosis.[4]

  • Antithrombotic Effects: In zebrafish models, 4-HPAA exhibits antithrombotic activity by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing autophagy.[15]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of 4-HPAA.

Table 1: In Vivo Studies on 4-HPAA Efficacy

Model System Compound & Dose Key Quantitative Effects Reference
Mice with APAP-induced liver injury4-HPAA (6, 12, 25 mg/kg for 3 days, i.p.)Ameliorated liver injury; increased nuclear Nrf2 protein levels by 170% (12 mg/kg) and 230% (25 mg/kg).[3][12][16]
High-fat diet-fed miceResveratrol (produces 4-HPAA)Reversed obesity and glucose intolerance.[6]
High-fat diet-fed mice4-HPAAReduced weight gain and improved glucose intolerance.[11][17]
Ovariectomized (OVX) mice (osteoporosis model)4-HPAAEffectively prevented bone loss.[4]
Rats with seawater-induced lung injury4-HPAA (100 mg/kg)Markedly inhibited TNF-α, IL-1β, and IL-6 expression; significantly reduced mortality.[13]
Zebrafish thrombosis model4-HPAA (82.2–328.6 µM)Significantly improved blood flow and reduced thrombus formation in a dose-dependent manner.[15]

Table 2: In Vitro Studies on 4-HPAA Activity

Model System Compound & Concentration Key Quantitative Effects Reference
Caco-2 cells4-HPAA (600 μM)Exhibited anti-inflammatory activity.[5]
NR8383 macrophages (hypertonicity & hypoxia)4-HPAADecreased inflammatory cytokine levels (TNF-α, IL-1β, IL-6).[5][13]

Key Experimental Protocols

The following section details generalized protocols for key experiments used to characterize the bioactivity of 4-HPAA, based on methodologies reported in the literature.

In Vivo Model: Acetaminophen (APAP)-Induced Hepatotoxicity

This model is used to evaluate the hepatoprotective effects of 4-HPAA.[2][3]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.[5]

  • Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

  • Treatment Protocol:

    • Mice are randomly assigned to groups (e.g., Vehicle Control, APAP only, 4-HPAA + APAP).

    • The treatment group receives 4-HPAA (e.g., 6, 12, or 25 mg/kg, dissolved in a suitable vehicle like saline) via intraperitoneal (i.p.) injection once daily for 3 consecutive days.[3][12]

    • The control and APAP-only groups receive the vehicle.

  • Induction of Injury: One hour after the final 4-HPAA or vehicle administration, a single hepatotoxic dose of APAP (e.g., 250-400 mg/kg, i.p.) is administered to the APAP and 4-HPAA + APAP groups.

  • Sample Collection: At a specified time point after APAP administration (e.g., 6-24 hours), mice are euthanized. Blood is collected for serum analysis (e.g., ALT, AST levels), and liver tissue is harvested.

  • Tissue Analysis:

    • A portion of the liver is fixed in formalin for histopathological analysis (H&E staining).

    • Another portion is snap-frozen in liquid nitrogen for subsequent biochemical assays (e.g., measuring levels of GSH, SOD, CAT, MDA) and molecular analysis (Western blot for Nrf2, qRT-PCR for gene expression).[2][3]

start Start: C57BL/6 Mice treatment Daily Treatment (3 days): - Group 1: Vehicle - Group 2: 4-HPAA (i.p.) start->treatment apap APAP Injection (i.p.) (1 hr after last treatment) treatment->apap wait Wait (e.g., 24 hours) apap->wait euthanize Euthanasia & Sample Collection wait->euthanize blood Blood (Serum ALT/AST) euthanize->blood liver Liver Tissue euthanize->liver histo Histopathology (H&E Staining) liver->histo biochem Biochemical Assays (GSH, SOD, MDA) liver->biochem western Western Blot (Nrf2, Keap1) liver->western

Figure 3. Experimental workflow for an in vivo hepatotoxicity study.
In Vitro Assay: Anti-inflammatory Activity in Macrophages

This assay assesses the ability of 4-HPAA to suppress inflammatory responses in a cell-based model.[13]

  • Cell Line: A rat alveolar macrophage cell line, such as NR8383, is commonly used.[13]

  • Cell Culture: Cells are maintained in an appropriate medium (e.g., Ham's F12) supplemented with fetal calf serum (FCS) and antibiotics, at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Setup:

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of 4-HPAA or vehicle for a specified duration (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Inflammation is induced by adding a stimulating agent. For example, to mimic conditions of lung injury, cells can be exposed to hypertonicity and hypoxia.[13]

    • Alternatively, lipopolysaccharide (LPS) can be used to stimulate a classic inflammatory response.

  • Incubation: Cells are incubated with the stimulus in the presence or absence of 4-HPAA for a defined period (e.g., 4-24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Analysis: Cell lysates are collected for Western blot analysis to assess the phosphorylation status and expression of key signaling proteins (e.g., p-p65 NF-κB, IκBα, HIF-1α).[13]

Molecular Assay: Western Blot for Nrf2 Translocation

This protocol determines the effect of 4-HPAA on the nuclear translocation of Nrf2.[5]

  • Sample Preparation: Cells or tissues treated with 4-HPAA are harvested. Nuclear and cytosolic protein fractions are isolated using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from both cytosolic and nuclear fractions are denatured, loaded onto a polyacrylamide gel (SDS-PAGE), and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Nrf2 overnight at 4°C.

    • Loading controls are probed on the same membrane (e.g., β-actin or GAPDH for cytosolic fraction, Lamin B1 or Histone H3 for nuclear fraction).

  • Detection:

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The band intensity for Nrf2 in the nuclear fraction is quantified and normalized to the nuclear loading control to determine the extent of translocation. An increase in the nuclear Nrf2/Lamin B1 ratio in 4-HPAA-treated samples compared to controls indicates activation.[5]

Conclusion and Future Perspectives

4-Hydroxyphenylacetic acid is a pivotal microbial metabolite that translates the dietary intake of various polyphenols into tangible health benefits. Its ability to potently activate the Nrf2 antioxidant pathway, suppress key inflammatory mediators, and regulate metabolic sensors like SIRT1 underscores its significant therapeutic potential. For drug development professionals, 4-HPAA represents not just a biomarker of polyphenol intake but a promising lead compound for conditions underpinned by oxidative stress and inflammation, such as liver disease, metabolic syndrome, and osteoporosis.

Future research should focus on the clinical pharmacokinetics of 4-HPAA in humans, establishing dose-response relationships for its various biological effects, and exploring synergistic interactions with other microbial metabolites. Further elucidation of its molecular targets and the development of stable analogs could pave the way for novel therapeutic strategies derived from this key molecule at the interface of diet, microbiota, and host health.

References

An In-depth Technical Guide to 4-Hydroxyphenylacetate: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPA), also known as p-hydroxyphenylacetic acid, is a phenolic compound of significant interest across various scientific disciplines. It is a key metabolite in the microbial degradation of aromatic compounds and a product of human metabolism of tyrosine.[1] Its presence in biological systems and its potential as a precursor for the synthesis of pharmaceuticals and other valuable chemicals underscore the importance of a thorough understanding of its fundamental properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its metabolic context and synthetic workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development. A summary of these properties is presented in the tables below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [2]
Appearance White to cream or light tan crystalline powder[3][4]
Melting Point 148-151 °C[5]
Boiling Point 346.63 °C (estimated)
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol (B129727). Slightly soluble in water.[6] Very soluble in hot water, ether, and ethanol.[4][4][6]
Chemical Properties
PropertyValueSource(s)
pKa 4.50 ± 0.10[7]
LogP (o/w) 0.750
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 2[8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as protocols for its chemical synthesis.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[10]

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 130 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first, and this method is more commonly applied to substances that are liquid at ambient temperatures. For a high-boiling solid like this compound, distillation under reduced pressure is the preferred method for determining the boiling point.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Clamps and stand

Procedure:

  • Place a small amount of this compound in the test tube and gently heat until it melts.

  • Invert a capillary tube (sealed end up) and place it in the molten sample.

  • Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.[11]

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[12]

Determination of Solubility

The solubility of this compound in various solvents provides insight into its polarity.

Materials:

  • This compound sample

  • Test tubes

  • A selection of solvents (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide, methanol)

  • Vortex mixer or stirring rod

  • Graduated cylinders or pipettes

Procedure:

  • Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[13]

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is considered insoluble or slightly soluble.

  • Repeat the process with different solvents to create a solubility profile.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is determined.

Materials:

  • This compound sample

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.[14]

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[15]

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid Film):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetone).[16]

  • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[16]

  • Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

Data Acquisition (¹³C NMR):

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Mass Spectrometry (MS)

Sample Introduction and Ionization (e.g., using GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent.

  • Inject the solution into the gas chromatograph (GC). The compound will be vaporized and separated from the solvent.

  • The separated compound will then enter the mass spectrometer and be ionized, typically by electron impact (EI).

Chemical Synthesis of this compound

Method 1: From p-Aminophenylacetic Acid [8][17]

This method involves the diazotization of the amino group of p-aminophenylacetic acid, followed by hydrolysis of the diazonium salt to the corresponding hydroxyl group.

Materials:

Procedure:

  • Dissolve p-aminophenylacetic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of sulfuric acid.

  • While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Slowly add the diazonium salt solution to hot (90-95 °C) dilute sulfuric acid. Nitrogen gas will evolve.

  • After the addition is complete, continue heating for a period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the 4-hydroxyphenylacetic acid with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot water to yield pure 4-hydroxyphenylacetic acid.

Method 2: From 4-Methoxyphenylacetic Acid [8]

This synthesis involves the demethylation of the methoxy (B1213986) group of 4-methoxyphenylacetic acid.

Materials:

Procedure:

  • Dissolve 4-methoxyphenylacetic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxyphenylacetic acid.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the microbial degradation pathway of this compound.

This compound Degradation Pathway Microbial Degradation of this compound HPA This compound DHPA 3,4-Dihydroxyphenylacetate (Homoprotocatechuate) HPA->DHPA This compound 3-monooxygenase CMSA 5-Carboxymethyl-2-hydroxymuconic semialdehyde DHPA->CMSA 3,4-Dihydroxyphenylacetate 2,3-dioxygenase CMMA 5-Carboxymethyl-2-hydroxymuconate CMSA->CMMA 5-Carboxymethyl-2-hydroxymuconic semialdehyde dehydrogenase OPD 2-Oxo-hept-4-ene-1,7-dioate CMMA->OPD 5-Carboxymethyl-2-hydroxymuconate decarboxylase Pyruvate Pyruvate OPD->Pyruvate Succinate Succinate OPD->Succinate

Caption: Microbial degradation pathway of this compound.

Biosynthesis of this compound from Tyrosine

This diagram shows the biosynthetic route from the amino acid tyrosine to this compound.

Biosynthesis of this compound Biosynthesis of this compound from Tyrosine Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine aminotransferase HPA This compound HPP->HPA 4-Hydroxyphenylpyruvate dioxygenase

Caption: Biosynthesis of this compound from Tyrosine.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the chemical synthesis and subsequent purification of this compound.

Synthesis and Purification Workflow General Workflow for Synthesis and Purification of this compound Start Starting Material (e.g., p-Aminophenylacetic acid) Reaction Chemical Synthesis (e.g., Diazotization & Hydrolysis) Start->Reaction Extraction Work-up: Liquid-Liquid Extraction Reaction->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization) Concentration->Purification Characterization Characterization (Melting Point, NMR, IR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Workflow for Synthesis and Purification.

References

discovery of 4-Hydroxyphenylacetate in natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of 4-Hydroxyphenylacetate in Natural Sources

Executive Summary

This compound (4-HPAA), a phenolic acid, is increasingly recognized for its significant biological activities and potential as a biomarker for various physiological and pathological states. Initially identified as a product of amino acid metabolism, its discovery in a diverse range of natural sources has broadened the understanding of its roles in host-microbe interactions, metabolic regulation, and cellular signaling. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural origins of 4-HPAA, its biosynthesis, and its key signaling pathways. It includes quantitative data on its prevalence, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling cascades to facilitate further research and application.

Discovery and Presence in Natural Sources

4-Hydroxyphenylacetic acid is an organic compound found across different biological kingdoms.[1] Its presence is well-documented in microorganisms, plants, and as a metabolite in animals, including humans.

Gut Microbiota: A Primary Source

The most significant source of 4-HPAA in mammals is the metabolic activity of the gut microbiota. Intestinal bacteria metabolize aromatic amino acids, primarily tyrosine and phenylalanine, to produce 4-HPAA.[2][3] Specific bacterial families, such as Eubacteriaceae and certain Clostridia species (C. difficile, C. stricklandii), are known producers.[2][4] Furthermore, gut microbes can convert dietary polyphenols, such as flavonoids from tea or fruits, into smaller phenolic acids, including 4-HPAA.[5][6] This microbial production is a key link between diet, the microbiome, and host health, with altered 4-HPAA levels associated with conditions like childhood obesity and chronic gastritis.[4][7][8]

Fungal Kingdom

4-HPAA has been isolated from various fungi. It was first identified in the pathogen Hypochnus sasakii and later found in other species like Oidiodendron sp. and Neofusicoccum parvum.[9] Notably, it has been isolated from the marine-derived fungus Emericellopsis maritima, where it demonstrated significant antithrombotic activity, highlighting marine fungi as a valuable source for novel bioactive compounds.[9]

Plant and Food Sources

While microbial synthesis is a major contributor, 4-HPAA is also found endogenously in some plant-based foods and beverages. It has been identified in olive oil and is a known phenolic acid component in beer and wine.[1][10] Its presence in these products is a result of the metabolic processes of plants and fermentation by yeasts during production.

Quantitative Data and Analysis

The quantification of 4-HPAA in biological and food samples is crucial for understanding its physiological roles and for its use as a biomarker.

Concentration in Natural Sources

The following table summarizes reported concentrations of 4-HPAA in various matrices.

Sample MatrixConcentration/Reference RangeSource(s)
Healthy Human Urine55 - 110 µM[11]
Human Urine (Lab Ref.)≤ 18 mmol/mol creatinine[2]
Beer (Regular)~0.03 mg/100 mL[10]
Red Wine~0.16 mg/100 mL[10]
White Wine~0.09 mg/100 mL[10]
Engineered E. coliUp to 31.95 g/L[12]
Comparison of Analytical Methods

Several analytical techniques are employed for the detection and quantification of 4-HPAA. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and robust methods.[2][13]

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography and detection by tandem mass spectrometry.High sensitivity and specificity; no derivatization required.Matrix effects can suppress or enhance signal; higher initial instrument cost.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High resolution and specificity; established and widely available.Derivatization is time-consuming and can introduce variability.
Biosensors Electrochemical reaction of 4-HPAA on a modified electrode surface.Portability, low cost, real-time analysis, high throughput.Susceptible to fouling from complex matrices; may have lower selectivity.

Biosynthesis and Catabolic Pathways

Microbial Biosynthesis of 4-HPAA from Tyrosine

In many gut bacteria, 4-HPAA is produced from the amino acid tyrosine through a transamination pathway.[4] Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP) by a tyrosine aminotransferase. Subsequently, 4-HPP is converted to 4-HPAA.[14] This pathway is a key interface between host amino acid metabolism and the gut microbiome.

G Microbial Biosynthesis of 4-HPAA from Tyrosine Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase HPAA This compound (4-HPAA) HPP->HPAA 4-HPP Dioxygenase / Decarboxylase G 4-HPAA Catabolic Pathway in E. coli HPAA This compound DHPA 3,4-Dihydroxyphenylacetate HPAA->DHPA HpaB/C (4-HPA 3-Hydroxylase) MetaCleavage Meta-Cleavage Product DHPA->MetaCleavage HpaD (Extradiol Dioxygenase) TCA TCA Cycle MetaCleavage->TCA HpaE,F,G,H,I G Activation of Nrf2 Pathway by 4-HPAA HPAA 4-HPAA Nrf2_nuc Nuclear Nrf2 (Translocation) HPAA->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to GCLC GCLC Gene Expression ARE->GCLC Activates Response Increased Antioxidant Defense & Detoxification GCLC->Response G Modulation of Autophagy by 4-HPAA HPAA 4-HPAA PI3K PI3K/AKT/mTOR Pathway HPAA->PI3K Inhibits Autophagy Autophagy PI3K->Autophagy Inhibits Thrombosis Antithrombotic Effect Autophagy->Thrombosis Leads to G LC-MS/MS Workflow for 4-HPAA Quantification Sample 1. Sample Collection (Plasma, Urine, Serum) Spike 2. Spike Internal Standard (e.g., 4-HPAA-d4) Sample->Spike Precip 3. Protein Precipitation (Cold Acetonitrile) Spike->Precip Centrifuge 4. Centrifugation (14,000 x g, 4°C) Precip->Centrifuge Evap 5. Supernatant Evaporation (Nitrogen Stream) Centrifuge->Evap Recon 6. Reconstitution (Mobile Phase) Evap->Recon LCMS 7. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data 8. Data Processing (Quantification vs. Standard Curve) LCMS->Data

References

The 4-Hydroxyphenylacetate Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the metabolic route for 4-hydroxyphenylacetate (4-HPA) in bacteria, detailing the core biochemical reactions, genetic organization, key enzymatic players, and regulatory mechanisms. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound (4-HPA) is an aromatic compound that plays a significant role in microbial metabolism. In several bacterial species, it serves as a carbon and energy source through a specialized catabolic pathway.[1][2] Conversely, engineered biosynthetic pathways in bacteria like Escherichia coli are being explored for the sustainable production of 4-HPA, a valuable platform chemical and precursor for pharmaceuticals and polymers.[3][4] This guide elucidates the core biosynthesis and degradation pathways of 4-HPA in bacteria, with a focus on the well-characterized systems in Escherichia coli.

The Core Biosynthetic and Catabolic Pathways

In bacteria, 4-HPA can be synthesized from the aromatic amino acids L-tyrosine or L-phenylalanine. The pathway typically proceeds through the formation of 4-hydroxyphenylpyruvate (4-HPP), which is then converted to 4-hydroxyphenylacetaldehyde (4-HPAA) and subsequently oxidized to 4-HPA.[4][5]

The catabolism of 4-HPA, extensively studied in E. coli W, involves the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA), followed by aromatic ring cleavage and further degradation to central metabolites like pyruvate (B1213749) and succinate.[1][2]

Key Enzymes and Genes

The genes encoding the enzymes for 4-HPA catabolism are often clustered in operons. In E. coli W, the hpa gene cluster is a prime example.[6]

Table 1: Key Genes and Enzymes in the 4-HPA Pathway

Gene(s)Enzyme NameFunctionOrganism Example
tyrA / pheAChorismate mutase/prephenate dehydrogenaseBiosynthesis of L-tyrosine and L-phenylalanineEscherichia coli
tyrBTyrosine aminotransferaseConverts L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP)Escherichia coli
ipdC / ARO10Phenylpyruvate decarboxylaseConverts 4-HPP to 4-hydroxyphenylacetaldehyde (4-HPAA)Azospirillum brasilense / Saccharomyces cerevisiae
feaBPhenylacetaldehyde dehydrogenaseOxidizes 4-HPAA to this compound (4-HPA)Escherichia coli
hpaB, hpaCThis compound 3-monooxygenaseHydroxylates 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA)Escherichia coli W
hpaD3,4-Dihydroxyphenylacetate 2,3-dioxygenaseCleaves the aromatic ring of 3,4-DHPAEscherichia coli W
hpaATranscriptional regulatorPositively regulates the hpaBC operonEscherichia coli W
Pathway Regulation

The expression of the 4-HPA catabolic pathway is tightly regulated. In E. coli W, the hpaA gene product acts as a transcriptional activator for the hpaBC operon, which is inducible by 4-HPA.[6] This regulatory mechanism ensures that the enzymes for 4-HPA degradation are synthesized only when the substrate is present.

Quantitative Data

The efficiency of both the natural catabolic pathway and engineered biosynthetic pathways for 4-HPA has been quantified in various studies.

Enzyme Kinetics

The this compound 3-monooxygenase, a two-component enzyme (HpaB and HpaC), is a critical enzyme in the pathway.[6][7]

Table 2: Kinetic Parameters of this compound 3-Monooxygenase (HpaB/C system) from Acinetobacter baumannii

SubstrateKd (µM)k (s-1)
Reduced FMN1.2 ± 0.2-

Note: Data from a study on AbHpaB, which shows tight binding to reduced FMN.[8]

Production Titers in Engineered Bacteria

Metabolic engineering efforts have led to significant production of 4-HPA and its derivatives in bacteria.

Table 3: Production of 4-HPA and Derivatives in Engineered E. coli

ProductTiterCarbon YieldOrganismReference
4-Hydroxyphenylacetic acid (4-HPAA)31.95 g/L0.27 g/g glucoseEscherichia coli[3]
3,4-Dihydroxybenzoic acid (3,4-DHBA)3.15 g/L-Escherichia coli[3]
Homovanillic acid (HVA)102.36 mg/L-Escherichia coli[3]
Homoisovanillic acid (IHVA)356.74 mg/L-Escherichia coli[3]
L-dopa25.5 g/L-Escherichia coli[7]
3,4-dihydroxymandelic acid240 mg/L-Escherichia coli[7]
Caffeic acid289.4 mg/L-Saccharomyces cerevisiae[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 4-HPA biosynthesis pathway.

Enzyme Assay for this compound 3-Monooxygenase (HpaB/C)

Principle: The activity of the HpaB/C enzyme system is determined by monitoring the consumption of NADH at 340 nm, which is coupled to the hydroxylation of 4-HPA.[1][9]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • NADH stock solution: 10 mM

  • FAD stock solution: 1 mM

  • This compound stock solution: 100 mM

  • Purified HpaB and HpaC enzymes

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer to a final volume of 1 mL

    • NADH to a final concentration of 200 µM

    • FAD to a final concentration of 10 µM

    • This compound to a final concentration of 1 mM

    • A catalytic amount of purified HpaC

  • Equilibrate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a suitable amount of purified HpaB.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

HPLC Analysis of 4-HPA and Related Metabolites

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify 4-HPA and its precursors/products from culture supernatants or enzyme assay mixtures.[9][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the compounds of interest (e.g., 275 nm for 4-HPA).

Procedure:

  • Prepare a standard curve by injecting known concentrations of 4-HPA.

  • Prepare samples by centrifuging bacterial cultures to pellet cells and filtering the supernatant.

  • Inject a defined volume of the sample onto the HPLC column.

  • Run the gradient program to separate the compounds.

  • Identify and quantify the 4-HPA peak by comparing its retention time and peak area to the standard curve.

Gene Knockout of hpa Genes in E. coli

Principle: The lambda Red recombinase system is a common method for creating targeted gene knockouts in E. coli.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expresses the lambda Red recombinase).

  • A linear DNA cassette containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target hpa gene.

  • Electrocompetent E. coli cells.

Procedure:

  • Prepare the knockout cassette: Amplify the antibiotic resistance cassette using PCR with primers that include 50 bp homology arms corresponding to the regions flanking the target hpa gene.

  • Prepare electrocompetent cells: Grow the E. coli strain harboring pKD46 at 30°C to an OD600 of ~0.4. Induce the expression of the lambda Red recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water.

  • Electroporation: Electroporate the purified knockout cassette into the electrocompetent cells.

  • Selection: Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Verify the gene knockout by PCR using primers that flank the target gene region.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

G Core 4-HPA Biosynthesis and Catabolism Pathway cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism L-Tyrosine L-Tyrosine 4-HPP 4-Hydroxyphenylpyruvate 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPP->4-HPAA ipdC / ARO10 4-HPA This compound 4-HPAA->4-HPA feaB 3,4-DHPA 3,4-Dihydroxyphenylacetate Ring_Cleavage_Product Ring Cleavage Product 3,4-DHPA->Ring_Cleavage_Product hpaD Central_Metabolites Pyruvate, Succinate Ring_Cleavage_Product->Central_Metabolites hpaE, F, G, H, I

Caption: Core 4-HPA Biosynthesis and Catabolism Pathway.

G Experimental Workflow for 4-HPA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental Workflow for 4-HPA Analysis.

G Regulatory Control of the hpaBC Operon 4-HPA_Inducer 4-HPA (Inducer) HpaA_Regulator HpaA Regulator 4-HPA_Inducer->HpaA_Regulator activates hpaBC_Promoter hpaBC Promoter HpaA_Regulator->hpaBC_Promoter binds to hpaBC_Operon hpaBC Operon (Structural Genes) hpaBC_Promoter->hpaBC_Operon initiates transcription of HpaB_HpaC_Enzymes HpaB & HpaC Enzymes hpaBC_Operon->HpaB_HpaC_Enzymes translates to

Caption: Regulatory Control of the hpaBC Operon.

References

Endogenous Production of 4-Hydroxyphenylacetate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous production of 4-Hydroxyphenylacetate (4-HPA) in humans. 4-HPA, a phenolic acid, originates from both human metabolic processes and the metabolic activity of the gut microbiota. It is increasingly recognized as a significant biomarker for various physiological and pathological conditions, including gastrointestinal disorders and metabolic diseases. This document details the biosynthetic pathways of 4-HPA, presents quantitative data on its levels in biological fluids, outlines detailed experimental protocols for its quantification and the characterization of key enzymes, and explores its role in cellular signaling. The guide is intended to serve as a valuable resource for researchers and professionals involved in the study of human metabolism, gut-microbiota interactions, and drug development.

Introduction

This compound (4-HPA) is an organic acid that serves as a metabolite of the aromatic amino acids phenylalanine and tyrosine.[1] Its presence in human biological fluids is a result of two primary sources: endogenous metabolism within human cells and the metabolic activities of specific species of the gut microbiota.[1][2] Elevated levels of 4-HPA in urine have been associated with various conditions, including small intestinal bacterial overgrowth (SIBO), celiac disease, and cystic fibrosis, highlighting its potential as a diagnostic biomarker.[1][3] This guide provides an in-depth exploration of the core aspects of endogenous 4-HPA production in humans.

Biosynthetic Pathways of this compound

The production of 4-HPA in humans is a multi-step process involving both host and microbial enzymes. The primary precursor for endogenous 4-HPA synthesis is L-tyrosine, which itself is derived from the essential amino acid L-phenylalanine.[1]

Human Endogenous Pathway

The human pathway for 4-HPA production from L-phenylalanine involves the following key enzymatic steps:

  • Phenylalanine to Tyrosine: The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This is the rate-limiting step in phenylalanine catabolism.[1]

  • Tyrosine to 4-Hydroxyphenylpyruvate: L-tyrosine is then converted to 4-hydroxyphenylpyruvate (4-HPP) through a transamination reaction catalyzed by tyrosine aminotransferase (TAT) .[4]

  • 4-Hydroxyphenylpyruvate to this compound: Finally, 4-HPP is oxidatively decarboxylated to form 4-HPA. This reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[4]

Human_4HPA_Production Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) HPP 4-Hydroxyphenylpyruvate Tyr->HPP Tyrosine Aminotransferase (TAT) HPA This compound HPP->HPA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Figure 1: Human endogenous pathway of 4-HPA production.
Gut Microbiota Contribution

A significant portion of circulating 4-HPA is produced by the gut microbiota, primarily from the metabolism of dietary tyrosine that escapes absorption in the small intestine. Certain species of gut bacteria, particularly from the Clostridia class (e.g., Clostridioides difficile, C. stricklandii, C. lituseburense), are known to produce 4-HPA.[1][2] These bacteria possess enzymes that can convert tyrosine to 4-HPA through pathways that can differ from the human endogenous route.

Microbial_4HPA_Production DietaryTyr Dietary L-Tyrosine GutMicrobiota Gut Microbiota (e.g., Clostridia) DietaryTyr->GutMicrobiota Metabolism HPA This compound GutMicrobiota->HPA Production

Figure 2: Contribution of gut microbiota to 4-HPA production.

Quantitative Data on this compound Levels

The concentration of 4-HPA in human biological fluids can vary depending on factors such as diet, gut microbiome composition, and the presence of certain diseases. The following tables summarize available quantitative data for 4-HPA levels.

Table 1: Urinary this compound Levels

Population/ConditionConcentration (mmol/mol creatinine)Reference(s)
Healthy Males (Age 13 and Over)0 - 18[5]
Healthy Individuals0 - 29[3][6]
General Healthy Population1 - 27
Females Under Age 130 - 30
General Population0 - 34 mcg/mg creatinine[7]
Small Intestinal Bacterial Overgrowth (SIBO)Elevated[3][5][6]
Celiac DiseaseElevated[3][5][6]
Cystic FibrosisElevated[5][6]

Table 2: Plasma and Cerebrospinal Fluid (CSF) this compound Levels

Biological FluidConditionConcentrationReference(s)
PlasmaHealthy (Fasting)Conjugated and Unconjugated acids are higher[8]
PlasmaHealthy (Non-fasting)Unconjugated phenylacetic acid is lower[8]
Cerebrospinal Fluid (CSF)Neurological DiseasesAltered levels of various metabolites[9][10]

Experimental Protocols

This section provides detailed methodologies for the quantification of 4-HPA and for assaying the activity of key enzymes involved in its endogenous production.

Quantification of this compound by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of 4-HPA in human urine and plasma.

4.1.1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Take a 100 µL aliquot of the supernatant and dilute it 1:10 with a solution of 10% methanol (B129727) in water.

  • Add an internal standard (e.g., a stable isotope-labeled 4-HPA) to the diluted sample.

  • Vortex the sample for 30 seconds.

  • The sample is now ready for LC-MS/MS analysis.

4.1.2. Sample Preparation (Plasma)

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 10% methanol in water.

  • The sample is now ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-HPA and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine or Plasma Sample Dilute_Add_IS Dilution & Internal Standard Addition Sample->Dilute_Add_IS Precipitate Protein Precipitation (Plasma) Sample->Precipitate LC_Separation LC Separation (C18 Column) Centrifuge Centrifugation Precipitate->Centrifuge Evaporate_Reconstitute Evaporation & Reconstitution (Plasma) Centrifuge->Evaporate_Reconstitute Evaporate_Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Mass Spectrometry (MRM Detection) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 3: General workflow for 4-HPA quantification by LC-MS/MS.
Enzyme Activity Assays

4.2.1. Phenylalanine Hydroxylase (PAH) Activity Assay This assay measures the conversion of phenylalanine to tyrosine.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 10 mM L-phenylalanine, 0.5 mM BH4 (tetrahydrobiopterin), 100 µM Fe(NH₄)₂(SO₄)₂, and 5 mM DTT.

  • Enzyme Preparation: Use a cell lysate or purified PAH enzyme.

  • Reaction Initiation: Add the enzyme preparation to the pre-warmed reaction mixture (37°C) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for tyrosine production using HPLC with fluorescence detection.

4.2.2. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assay This spectrophotometric assay measures the conversion of 4-HPP to homogentisate.[3][11]

  • Reaction Buffer: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.2), 1 mM ascorbic acid, and 0.1 mM FeSO₄.[3]

  • Substrate: Prepare a 10 mM solution of 4-hydroxyphenylpyruvate.

  • Enzyme Preparation: Use a cell lysate or purified HPPD enzyme.

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer and the enzyme preparation.

    • Initiate the reaction by adding the 4-HPP substrate.

    • Immediately monitor the decrease in absorbance at 310 nm (the characteristic absorbance of the enol form of 4-HPP) at 25°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of substrate consumption using the molar extinction coefficient of 4-HPP.

Signaling Pathways Involving this compound

Emerging evidence suggests that 4-HPA, as a gut microbial metabolite, can influence host cellular signaling pathways, potentially impacting health and disease.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, inflammation, and cellular stress responses. Some studies suggest that phenolic compounds, including metabolites derived from the gut microbiota, may modulate SIRT1 activity. While direct activation of SIRT1 by 4-HPA is still under investigation, it is hypothesized that 4-HPA may contribute to an intracellular environment that favors SIRT1 activation, potentially through indirect mechanisms such as influencing NAD+ levels.

SIRT1_Pathway HPA This compound (from Gut Microbiota) Cell Host Cell HPA->Cell Uptake SIRT1 SIRT1 Cell->SIRT1 Potential Indirect Activation Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream Deacetylation Effects Metabolic Regulation, Stress Response Downstream->Effects

Figure 4: Hypothesized influence of 4-HPA on the SIRT1 signaling pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Phenolic compounds are known to be potent activators of the Nrf2 pathway. It is plausible that 4-HPA, as a phenolic acid, can induce the Nrf2-mediated antioxidant response, thereby protecting cells from oxidative stress.

Nrf2_Pathway cluster_nuc HPA This compound Keap1 Keap1 HPA->Keap1 Induces Dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Gene Expression

Figure 5: Proposed activation of the Nrf2 signaling pathway by 4-HPA.

Conclusion

The endogenous production of this compound is a complex interplay between human and microbial metabolism. Its role as a biomarker and a potential modulator of key cellular signaling pathways underscores its importance in human health. This technical guide provides a foundational understanding and practical methodologies for researchers and professionals to further investigate the significance of 4-HPA in various physiological and pathological contexts. Future research should focus on elucidating the precise molecular mechanisms by which 4-HPA influences cellular functions and its potential as a therapeutic target.

References

An In-depth Technical Guide to 4-Hydroxyphenylacetate and its Acid Form

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-hydroxyphenylacetate, including its chemical structure, functional groups, and physicochemical properties. Due to the common association and greater body of research, this guide will focus extensively on 4-hydroxyphenylacetic acid, while also providing a distinct section on the ester, 4-hydroxyphenyl acetate (B1210297). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant signaling pathways.

4-Hydroxyphenylacetic Acid (4-HPAA)

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that is a metabolite of aromatic amino acids, such as tyrosine and phenylalanine, and is also produced by the gut microbiota from polyphenolic compounds.[1] It is found in various natural sources, including olive oil and beer.[2]

Structure and Functional Groups

4-HPAA consists of a phenyl ring substituted with a hydroxyl group and an acetic acid group at positions 1 and 4, respectively. Its key functional groups are:

  • Phenolic Hydroxyl Group (-OH): This group is responsible for the compound's antioxidant and acidic properties.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties and is a key site for metabolic reactions.

  • Aromatic Ring (Phenyl Group): This provides a nonpolar backbone and is the site of substitution.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-HPAA is presented in the tables below.

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid

PropertyValueSource
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Melting Point 148-151 °C[2]
Boiling Point ~234.6 °C (estimate)[2]
Density ~1.2143 g/cm³ (estimate)[2]
Water Solubility Slightly soluble in cold water, soluble in hot water. Soluble in dimethyl sulfoxide (B87167) and methanol.[2][3]
pKa 4.50 ± 0.10 (Predicted)[2]
logP 0.75[3]

Table 2: Spectroscopic Data References for 4-Hydroxyphenylacetic Acid

Spectroscopic TechniqueReference
¹H NMR [4][5]
¹³C NMR [6]
Mass Spectrometry (MS) [7][8]
Infrared (IR) Spectroscopy [8]
Raman Spectroscopy [8]
Biological Activity and Signaling Pathways

4-HPAA exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antithrombotic effects.[9][10] It has also been shown to play a role in metabolic regulation.[11]

4-HPAA has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[12][13] Pretreatment with 4-HPAA increases the nuclear translocation of Nrf2, leading to the upregulation of phase II and antioxidant enzymes.[12][14]

Nrf2_Pathway 4-HPAA 4-HPAA Keap1 Keap1 4-HPAA->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes activates transcription

Nrf2-mediated antioxidant pathway activated by 4-HPAA.

Recent studies have demonstrated that 4-HPAA, as a gut microbial metabolite of resveratrol (B1683913), can prevent high-fat diet-induced obesity.[11][15] It achieves this by activating the SIRT1 signaling pathway, which leads to the browning of white adipose tissue and increased thermogenesis.[11]

SIRT1_Pathway cluster_gut Gut Microbiota cluster_adipose Adipose Tissue Resveratrol Resveratrol 4-HPAA 4-HPAA Resveratrol->4-HPAA metabolism SIRT1 SIRT1 4-HPAA->SIRT1 activates Beige Fat Markers Beige Fat Markers SIRT1->Beige Fat Markers upregulates Thermogenesis Thermogenesis Beige Fat Markers->Thermogenesis promotes Obesity Prevention Obesity Prevention Thermogenesis->Obesity Prevention

4-HPAA-mediated activation of the SIRT1 signaling pathway.

4-HPAA isolated from a marine-derived fungus has been shown to have antithrombotic activity.[10] It is suggested to exert this effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which in turn induces autophagy.[10]

Antithrombotic_Pathway 4-HPAA 4-HPAA PI3K PI3K 4-HPAA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Thrombosis Thrombosis Autophagy->Thrombosis

Inhibition of the PI3K/AKT/mTOR pathway by 4-HPAA.
Experimental Protocols

Several methods for the synthesis of 4-HPAA have been reported. A common laboratory-scale synthesis involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine.[16] Another method involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[17]

Protocol: Synthesis from 4-aminophenylacetic acid [17]

  • Prepare a solution of 4-aminophenylacetic acid in an alkali solution to form the sodium salt.

  • Add sulfuric acid to the solution.

  • Cool the mixture to 0-5°C.

  • Add a solution of sodium nitrate (B79036) dropwise over 30 minutes, maintaining the temperature at 0-5°C, to form the diazonium salt.

  • Add the diazonium salt solution dropwise to dilute sulfuric acid heated to 90-95°C over approximately 1 hour.

  • Continue the reaction for an additional hour at the same temperature.

  • Decolorize the reaction solution and filter.

  • Cool the filtrate and extract with ethyl acetate.

  • Recover the 4-hydroxyphenylacetic acid from the ethyl acetate extract.

This protocol outlines a general workflow to assess the effect of 4-HPAA on the Nrf2 pathway in a cell-based assay.

Workflow:

Nrf2_Assay_Workflow Cell Culture Cell Culture Treatment with 4-HPAA Treatment with 4-HPAA Cell Culture->Treatment with 4-HPAA Induction of Oxidative Stress Induction of Oxidative Stress Treatment with 4-HPAA->Induction of Oxidative Stress Cell Lysis Cell Lysis Induction of Oxidative Stress->Cell Lysis Nuclear and Cytoplasmic Fractionation Nuclear and Cytoplasmic Fractionation Cell Lysis->Nuclear and Cytoplasmic Fractionation Western Blot for Nrf2 Western Blot for Nrf2 Nuclear and Cytoplasmic Fractionation->Western Blot for Nrf2 qRT-PCR for Antioxidant Genes qRT-PCR for Antioxidant Genes Western Blot for Nrf2->qRT-PCR for Antioxidant Genes Data Analysis Data Analysis qRT-PCR for Antioxidant Genes->Data Analysis

Workflow for assessing 4-HPAA's effect on Nrf2 activation.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of 4-HPAA for a specified duration.

  • Induction of Oxidative Stress: Induce oxidative stress using a reagent like hydrogen peroxide or tert-butyl hydroperoxide.

  • Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Western Blotting: Perform Western blotting to determine the levels of Nrf2 in the nuclear and cytoplasmic fractions.

  • qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HO-1, NQO1).

  • Data Analysis: Analyze the data to determine the effect of 4-HPAA on Nrf2 translocation and target gene expression.

4-Hydroxyphenyl Acetate

4-Hydroxyphenyl acetate is the acetate ester of hydroquinone (B1673460).[18] It is structurally distinct from 4-hydroxyphenylacetic acid.

Structure and Functional Groups

The key functional groups in 4-hydroxyphenyl acetate are:

  • Phenolic Hydroxyl Group (-OH): Similar to 4-HPAA, this group contributes to its antioxidant properties.

  • Ester Group (-O-C=O): This group is formed from the reaction of the phenolic hydroxyl group of hydroquinone with acetic acid.

  • Aromatic Ring (Phenyl Group): The core structure of the molecule.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of 4-Hydroxyphenyl Acetate

PropertyValueSource
Molecular Formula C₈H₈O₃[19]
Molecular Weight 152.15 g/mol [19]
IUPAC Name (4-hydroxyphenyl) acetate[19]
pKa 9.55 ± 0.26 (Predicted)[18]
Storage Temperature 2-8°C[20]

Table 4: Spectroscopic Data References for 4-Hydroxyphenyl Acetate

Spectroscopic TechniqueReference
¹H NMR [21]
¹³C NMR [19]
Mass Spectrometry (MS) [19]
Infrared (IR) Spectroscopy [19]
Biological Activity and Signaling Pathways

4-Hydroxyphenyl acetate is a natural antioxidant that protects cells from oxidative stress-induced necrosis.[22] Similar to 4-HPAA, it has been shown to up-regulate NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor.[22][23]

NRF2_Pathway_Acetate 4-Hydroxyphenyl acetate 4-Hydroxyphenyl acetate ROS ROS 4-Hydroxyphenyl acetate->ROS blocks increase NRF2 NRF2 4-Hydroxyphenyl acetate->NRF2 stabilizes Nuclear Translocation Nuclear Translocation NRF2->Nuclear Translocation induces NQO1, HO-1 NQO1, HO-1 Nuclear Translocation->NQO1, HO-1 upregulates

NRF2-mediated antioxidant pathway activated by 4-Hydroxyphenyl acetate.
Experimental Protocols

The synthesis of 4-hydroxyphenyl acetate typically involves the selective acetylation of hydroquinone.

General Protocol:

  • Dissolve hydroquinone in a suitable solvent (e.g., acetic anhydride, pyridine).

  • Add an acetylating agent (e.g., acetic anhydride) and a catalyst if necessary.

  • Control the reaction conditions (temperature, time) to favor mono-acetylation over di-acetylation.

  • Purify the product using techniques such as crystallization or chromatography.

This protocol outlines a general workflow to assess the protective effects of 4-hydroxyphenyl acetate against oxidative stress.

Workflow:

Cell_Protection_Assay_Workflow Cell Culture (e.g., RPE cells) Cell Culture (e.g., RPE cells) Pre-treatment with 4-Hydroxyphenyl acetate Pre-treatment with 4-Hydroxyphenyl acetate Cell Culture (e.g., RPE cells)->Pre-treatment with 4-Hydroxyphenyl acetate Induction of Oxidative Stress Induction of Oxidative Stress Pre-treatment with 4-Hydroxyphenyl acetate->Induction of Oxidative Stress Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Induction of Oxidative Stress->Cell Viability Assay (e.g., MTT) ROS Measurement (e.g., DCFDA) ROS Measurement (e.g., DCFDA) Induction of Oxidative Stress->ROS Measurement (e.g., DCFDA) Data Analysis Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis ROS Measurement (e.g., DCFDA)->Data Analysis

Workflow for assessing the cytoprotective effects of 4-Hydroxyphenyl acetate.

Methodology:

  • Cell Culture: Culture retinal pigment epithelial (RPE) cells or another suitable cell line.[22]

  • Pre-treatment: Pre-treat the cells with 4-hydroxyphenyl acetate (e.g., 5 µM for 24 hours).[22]

  • Induction of Oxidative Stress: Induce oxidative stress with a suitable agent.

  • Cell Viability Assay: Assess cell viability using a standard method like the MTT assay.

  • ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as DCFDA.

  • Data Analysis: Compare the results between treated and untreated cells to determine the protective effect of 4-hydroxyphenyl acetate.

References

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Hydroxyphenylacetate (4-HPA), a compound of interest in various scientific and pharmaceutical fields. Understanding the solubility of 4-HPA in different solvents is critical for its application in drug development, biochemical assays, and other research areas. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data, providing a clear comparison of its solubility characteristics.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/kg of solvent)
Water15.8[1]
Methanol2915[1]
Ethanol2064[1]
2-Propanol1382[1]
Acetone1720[1]
4-Methyl-2-pentanone803.5[1]
Ethyl acetate825.4[1]
Chloroform637.1[1]
Toluene377.9[1]

Table 2: Additional Quantitative Solubility Data for this compound

SolventConcentrationNotes
Water50 g/L[2][3]-
Water60.7 mg/mL[4]-
Water7.12 g/L[5]Predicted using ALOGPS
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[6]-
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[7]Saturation unknown
Dimethylformamide (DMF)~1 mg/mL[6]-

Qualitative Solubility Observations:

This compound is generally described as being soluble in hot water, ether, ethanol, ethyl acetate, dimethyl sulfoxide, and methanol.[2][8][9][10] It is considered slightly soluble in water, and some sources state it is insoluble in cold water.[2][8][9][10][11]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on common laboratory practices.[12][13][14]

Method 1: Visual (Qualitative to Semi-Quantitative) Method

This method is a straightforward approach to estimate solubility.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone)

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

  • Graduated pipette or micropipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[12][13]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration. If solid material remains, the compound is considered insoluble or sparingly soluble.

  • Incremental Solvent Addition (for semi-quantitative estimation): If the compound did not dissolve, add incremental volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate an approximate solubility.

Method 2: Saturated Solution and Analysis (Quantitative)

This method provides a more accurate measure of solubility.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that the solution becomes saturated and undissolved solid remains.

  • Equilibration: Place the vial in a constant temperature shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Method 3: Polythermal Method

This technique is used to determine the temperature dependence of solubility.[15]

Materials:

  • This compound

  • Solvent

  • Jacketed glass vessel with a stirrer

  • Temperature controller and probe

  • Light source and detector (for turbidity measurement)

Procedure:

  • Sample Preparation: A known mass of this compound is added to a known mass of the solvent in the jacketed vessel.

  • Heating and Cooling Cycles: The temperature of the mixture is slowly increased until all the solid dissolves, and then slowly cooled.

  • Saturation Point Determination: The temperature at which the first crystals appear upon cooling (or the last crystals disappear upon heating) is recorded as the saturation temperature for that specific concentration. This can be observed visually or by monitoring the solution's turbidity.

  • Data Collection: The process is repeated with different concentrations of the solute to generate a solubility curve as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh 4-HPA C Combine 4-HPA and Solvent A->C B Measure Solvent Volume B->C D Agitate/Mix (e.g., Vortex/Shake) C->D E Equilibrate (Constant Temperature) D->E F Visually Inspect for Dissolution E->F G Qualitative Result (Soluble/Insoluble) F->G Qualitative H Prepare for Quantitative Analysis F->H Quantitative I Analyze Supernatant (HPLC/UV-Vis) H->I J Calculate Solubility I->J

Caption: Experimental workflow for solubility determination.

This guide provides essential information for researchers and professionals working with this compound, facilitating a better understanding of its solubility and the methods used for its determination.

References

An In-depth Technical Guide to 4-Hydroxyphenylacetate and its Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on 4-hydroxyphenylacetate compounds. A critical distinction is made between two similarly named but distinct chemical entities: 4-Hydroxyphenylacetic acid and 4-Hydroxyphenyl acetate (B1210297). This document will focus primarily on 4-Hydroxyphenylacetic acid, a compound of significant interest in various biological and pharmaceutical research fields.

Disambiguation and Core Chemical Data

The nomenclature in the hydroxyphenylacetate family can lead to confusion. The primary distinction lies between the carboxylic acid and the acetate ester. The following table summarizes the key identifiers for both "4-Hydroxyphenylacetic acid" and "4-Hydroxyphenyl acetate" to ensure clarity in research and application.

Property4-Hydroxyphenylacetic acid4-Hydroxyphenyl acetate
Synonym p-Hydroxyphenylacetic acid4-Acetoxyphenol
CAS Number 156-38-7[1][2][3][4]3233-32-7
Molecular Formula C₈H₈O₃[1][3][4]C₈H₈O₃
Molecular Weight 152.15 g/mol [3][4][5] (also cited as 152.149 g·mol−1 and 152.14936000[1])152.15 g/mol
IUPAC Name (4-Hydroxyphenyl)acetic acid(4-hydroxyphenyl) acetate[5]

Given its role as a key metabolite and its use as an intermediate in the synthesis of pharmaceuticals like atenolol (B1665814), this guide will proceed with a detailed exploration of 4-Hydroxyphenylacetic acid .

4-Hydroxyphenylacetic Acid: A Detailed Profile

4-Hydroxyphenylacetic acid is a phenolic compound found naturally in substances like olive oil and beer.[1][2] In industrial applications, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and chemical compounds, including atenolol and Daidzein.[1][2]

Biochemical Significance

In biochemistry, 4-Hydroxyphenylacetic acid is a significant metabolite in the degradation pathways of phenolic compounds.[4] This makes it a compound of interest for studies in environmental science and microbiology.[4] Its potential antioxidant properties are also under investigation for applications in food preservation and cosmetics.[4]

Logical Relationship: Synthesis Intermediate

The following diagram illustrates the role of 4-Hydroxyphenylacetic acid as a key intermediate in the synthesis of other important chemical compounds.

G Role of 4-Hydroxyphenylacetic acid as a Synthesis Intermediate 4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid Atenolol Atenolol 4-Hydroxyphenylacetic acid->Atenolol synthesis of Daidzein Daidzein 4-Hydroxyphenylacetic acid->Daidzein synthesis of

Role of 4-Hydroxyphenylacetic acid as a Synthesis Intermediate
Experimental Protocols

While specific, detailed experimental protocols for novel research would require access to proprietary or subscription-based scientific literature, the general methodologies for handling and analyzing 4-Hydroxyphenylacetic acid can be inferred from its properties and common applications.

General Laboratory Handling and Storage:

  • Appearance: Light beige to white powder[4]

  • Storage Conditions: Store at 0-8 °C[4]

  • Purity: Commercially available with purity ≥98% or ≥99% (Titration)[3][4]

Analytical Methods: Standard analytical techniques for the identification and quantification of 4-Hydroxyphenylacetic acid would include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification in biological or environmental samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification, particularly of derivatized forms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Signaling Pathways

The direct involvement of 4-Hydroxyphenylacetic acid in specific cell signaling pathways is a subject of ongoing research. However, as a phenolic acid and a metabolite of aromatic amino acids, it can be conceptually linked to pathways involving oxidative stress and microbial metabolism.

Conceptual Workflow: Investigating Bioactivity

The following diagram outlines a general workflow for investigating the biological activity of 4-Hydroxyphenylacetic acid.

G General Workflow for Investigating Bioactivity of 4-HPAA cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture Models (e.g., Neuronal, Hepatic) Treatment Treatment with 4-HPAA Cell_Culture->Treatment Assays Biochemical Assays (e.g., Antioxidant, Enzyme Inhibition) Treatment->Assays Data_Analysis Data Analysis and Interpretation Assays->Data_Analysis Animal_Model Animal Model of Disease (e.g., Neurodegeneration, Metabolic) Administration Administration of 4-HPAA Animal_Model->Administration Analysis Behavioral and Histological Analysis Administration->Analysis Analysis->Data_Analysis

General Workflow for Investigating Bioactivity of 4-HPAA

References

Methodological & Application

4-Hydroxyphenylacetate: A Potential Urinary Biomarker for Small Intestinal Bacterial Overgrowth (SIBO)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive number of bacteria in the small intestine, leading to a variety of gastrointestinal symptoms such as bloating, gas, abdominal pain, and diarrhea or constipation.[1][2] The diagnosis of SIBO can be challenging, with the current gold standard, small bowel aspirate and culture, being invasive and not widely available.[3][4] Consequently, non-invasive methods like breath tests are more commonly used, though their accuracy can be variable.[5][6] There is a growing interest in identifying reliable biomarkers for SIBO. One such potential biomarker is 4-Hydroxyphenylacetate (4-HPA), a phenolic compound produced by the metabolism of the amino acid tyrosine by certain gut bacteria.[7][8] Elevated urinary levels of 4-HPA have been associated with the overgrowth of specific bacterial species, particularly from the Clostridia genus, which can proliferate in SIBO.[7] This document provides detailed application notes and experimental protocols for the assessment of 4-HPA as a potential biomarker for SIBO.

Biochemical Pathway of this compound Production

This compound is a byproduct of tyrosine metabolism by certain anaerobic bacteria in the gut. The pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then metabolized to 4-HPA. In a healthy individual, the concentration of these bacteria in the small intestine is low. However, in SIBO, the increased bacterial load can lead to a significant rise in the production of 4-HPA, which is then absorbed into the bloodstream and subsequently excreted in the urine.

G Tyrosine Tyrosine (from diet/host) BacterialEnzymes Bacterial Aromatic Amino Acid Metabolism (e.g., in Clostridia) Tyrosine->BacterialEnzymes in Small Intestine (SIBO) HPP 4-Hydroxyphenylpyruvate BacterialEnzymes->HPP HPA This compound (4-HPA) HPP->HPA Absorption Intestinal Absorption HPA->Absorption Bloodstream Bloodstream Absorption->Bloodstream Kidney Kidney Filtration Bloodstream->Kidney Urine Urinary Excretion Kidney->Urine

Caption: Metabolic pathway of 4-HPA production in SIBO.

Quantitative Data on Urinary this compound in SIBO

While extensive clinical validation is still ongoing, preliminary data and laboratory reference ranges suggest that elevated urinary 4-HPA levels are indicative of SIBO. The following table summarizes the reported optimal ranges for urinary 4-HPA. It is crucial to note that these values should be interpreted in the context of a comprehensive clinical evaluation.

ParameterOptimal RangePopulationSource
Urinary this compound0 - 29 mmol/mol creatinineGeneral[7]
Urinary this compound0 - 18 mmol/mol creatinineMales Age 13 and Over

Note: Extremely high levels (e.g., >100 mmol/mol creatinine) may be associated with genetic disorders of tyrosine metabolism (tyrosinemia) and require further investigation.

Experimental Protocols

The accurate quantification of urinary 4-HPA is critical for its evaluation as a biomarker. The following sections provide detailed protocols for sample collection, preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urine Sample Collection and Storage
  • Collection: A first-morning mid-stream urine sample is preferred.

  • Volume: A minimum of 10 mL should be collected in a sterile container.

  • Storage: Samples should be immediately frozen and stored at -20°C or lower until analysis to prevent degradation of metabolites. For long-term storage, -80°C is recommended.

Protocol for Urinary 4-HPA Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 4-HPA, a derivatization step is necessary to increase their volatility.

a. Sample Preparation and Derivatization Workflow

G start Urine Sample (100 µL) is Add Internal Standard (e.g., deuterated 4-HPA) start->is acid Acidify with HCl (to pH < 2) is->acid extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acid->extract dry Evaporate to Dryness (under Nitrogen stream) extract->dry deriv Derivatization (e.g., Silylation with BSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms

Caption: GC-MS sample preparation workflow for 4-HPA.

b. Detailed Methodology

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the sample and centrifuge at 2000 x g for 10 minutes to pellet any sediment.

  • Internal Standard Spiking: To 1 mL of the supernatant, add an appropriate amount of an internal standard (e.g., 4-Hydroxyphenylacetic acid-d6).

  • Acidification: Adjust the pH of the urine sample to <2 with 6M HCl.

  • Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the acidified urine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and pool the organic extracts.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Selected Ion Monitoring (SIM) for target ions of 4-HPA-TMS derivative and the internal standard.

Protocol for Urinary 4-HPA Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is typically not needed.

a. Sample Preparation Workflow

G start Urine Sample (100 µL) is Add Internal Standard (e.g., deuterated 4-HPA) start->is dilute Dilute with Mobile Phase or use Solid Phase Extraction (SPE) is->dilute filter Filter (0.22 µm syringe filter) dilute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: LC-MS/MS sample preparation workflow for 4-HPA.

b. Detailed Methodology

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the sample and centrifuge at 2000 x g for 10 minutes.

  • Internal Standard Spiking: To 100 µL of the supernatant, add the internal standard (e.g., 4-Hydroxyphenylacetic acid-d6).

  • Sample Dilution (Dilute-and-Shoot):

    • Dilute the sample 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Solid Phase Extraction (SPE) (for cleaner samples):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute 4-HPA with a solution of 5% formic acid in methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate 4-HPA from other urine components (e.g., start with 5% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for 4-HPA and its internal standard must be optimized.

Conclusion

Urinary this compound is a promising non-invasive biomarker for SIBO, reflecting the metabolic activity of overgrown bacteria in the small intestine. The provided protocols for GC-MS and LC-MS/MS analysis offer robust methods for the quantification of 4-HPA in urine. While elevated levels of 4-HPA are strongly associated with SIBO, further large-scale clinical studies are required to establish definitive diagnostic cut-off values and to fully validate its sensitivity and specificity. The use of 4-HPA as a biomarker, in conjunction with existing diagnostic methods and clinical assessment, has the potential to improve the diagnosis and management of SIBO.

References

Application Notes and Protocols for Enzymatic Assays Utilizing 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for enzymatic assays involving 4-hydroxyphenylacetate (4-HPA), a key metabolite in various biological pathways. 4-HPA serves as a substrate, product, or modulator in several enzymatic reactions, making it a compound of interest for researchers in microbiology, drug metabolism, and antioxidant signaling.

Overview of this compound in Enzymatic Reactions

4-Hydroxyphenylacetic acid is a phenolic compound that plays a significant role in both microbial and mammalian metabolism.[1] It is a metabolite of aromatic amino acids like tyrosine and phenylalanine and is also produced by gut microbiota from dietary polyphenols.[1][2] In the context of enzymatic assays, 4-HPA is primarily studied in relation to:

  • Hydroxylation reactions: Serving as a substrate for hydroxylases that introduce an additional hydroxyl group to the aromatic ring.

  • Decarboxylation reactions: Acting as a substrate for decarboxylases that remove the carboxyl group.

  • As a product: In the oxidation of 4-hydroxyphenylacetaldehyde.

  • As a modulator: Influencing the activity of enzymes and signaling pathways.

Enzymatic Assays Featuring this compound

This section details protocols for key enzymatic assays where 4-HPA is a central component.

This compound 3-Hydroxylase (HpaBC) Assay

Principle:

This compound 3-hydroxylase is a two-component flavin-dependent monooxygenase.[3][4] The system consists of a reductase component (HpaC) that provides reduced flavin adenine (B156593) dinucleotide (FADH₂) to the monooxygenase component (HpaB).[4] HpaB then utilizes FADH₂ and molecular oxygen to hydroxylate 4-HPA to 3,4-dihydroxyphenylacetate (DHPA).[5][6] The activity of the coupled enzyme system can be monitored by the consumption of NADH, which is used by HpaC to reduce FAD.[7]

Experimental Protocol:

A continuous spectrophotometric assay is employed to measure the activity of the HpaBC system by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.[7]

Reagents and Buffers:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0[7]

  • NADH Stock Solution: 10 mM in assay buffer

  • FAD Stock Solution: 1 mM in assay buffer

  • This compound (4-HPA) Stock Solution: 100 mM in assay buffer

  • Purified HpaB and HpaC enzymes

Procedure:

  • In a quartz cuvette, prepare a 1 mL reaction mixture with the following final concentrations:

    • 200 µM NADH[7]

    • 10 µM FAD[7]

    • 1 mM 4-HPA[7]

    • A catalytic amount of purified HpaC[7]

  • Mix the components thoroughly and equilibrate the mixture to the desired temperature (e.g., 30°C).[3]

  • Initiate the reaction by adding a suitable amount of purified HpaB.[7]

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[8]

Quantitative Data Summary:

ParameterValueReference
NADH Concentration200 µM[7]
FAD Concentration10 µM[3][7]
4-HPA Concentration1 mM[7]
Wavelength340 nm[7]
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹[8]

Experimental Workflow:

HpaBC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, NADH, FAD, 4-HPA, HpaC) equilibrate Equilibrate at Desired Temperature reagents->equilibrate initiate Initiate with HpaB equilibrate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor calculate_rate Calculate Rate (ΔA₃₄₀/min) monitor->calculate_rate calculate_activity Calculate Enzyme Activity calculate_rate->calculate_activity Decarboxylase_Reaction HPA This compound Enzyme This compound Decarboxylase HPA->Enzyme pCresol p-Cresol Enzyme->pCresol CO2 CO₂ Enzyme->CO2 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HPA 4-HPA Keap1_Nrf2 Keap1-Nrf2 Complex HPA->Keap1_Nrf2 induces release Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Phase II Enzymes Transcription->Antioxidant_Enzymes

References

Application Notes and Protocols for 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) Substrate Specificity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate specificity of 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) and detailed protocols for its activity assessment. 4HPA3H is a two-component flavin-dependent monooxygenase with significant potential in biotechnology and drug development due to its ability to hydroxylate a wide array of phenolic compounds.[1][2][3][4][5]

Introduction

This compound 3-hydroxylase (EC 1.14.14.9) is a bacterial enzyme system typically composed of two components: a reductase (HpaC or a similar flavin reductase) and a monooxygenase (HpaB).[4][6][7] The reductase utilizes NADH to reduce FAD to FADH2.[4][7] The HpaB component then uses the FADH2 and molecular oxygen to hydroxylate the aromatic ring of a phenolic substrate, typically at the ortho position relative to an existing hydroxyl group.[1][2][3][4][5] This enzyme is noted for its broad substrate range, making it a valuable tool for the biosynthesis of various catechols and other polyhydroxylated aromatic compounds.[1][2][3][5][6] Understanding the substrate specificity of 4HPA3H is crucial for its application in metabolic engineering, drug metabolite synthesis, and bioremediation.

Data Presentation: Substrate Specificity and Kinetic Parameters

The substrate range of 4HPA3H is extensive, encompassing not only its native substrate, this compound, but also a variety of other phenolic compounds, including chlorophenols, nitrophenols, L-tyrosine, and more complex molecules like naringenin (B18129) and resveratrol.[1][6][8] The catalytic efficiency of 4HPA3H varies depending on the source of the enzyme and the specific substrate. The oxygenase component, HpaB, is primarily responsible for determining the substrate profile.[6][8]

Below is a summary of the kinetic parameters of the oxygenase component (HpaB) of 4HPA3H from various bacterial sources with a selection of substrates. This data highlights the enzyme's broad applicability.

Enzyme SourceSubstrateK_m_ (μM)Reference
Escherichia coliThis compound137.6 ± 21.0[1]
Escherichia coliTyrosine137.6 ± 21.0[1]
Escherichia colip-Coumaric acid137.6 ± 21.0[1]
Escherichia coliNaringeninLower affinity[1]
Escherichia coliUmbelliferoneLower affinity[1]
Escherichia coli (Wild Type)Resveratrol670[8]
Escherichia coli (I157L mutant)Resveratrol330[8]
Escherichia coli (A211D mutant)Resveratrol600[8]
Escherichia coli (I157L/A211D mutant)Resveratrol1360[8]

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound 3-hydroxylase

The following diagram illustrates the two-component reaction mechanism of 4HPA3H. The reductase component (HpaC) first generates FADH2 from FAD using NADH as a reducing equivalent. The oxygenase component (HpaB) then utilizes FADH2 and molecular oxygen to hydroxylate the phenolic substrate.

Enzymatic_Reaction NADH NADH + H+ HpaC HpaC (Reductase) NADH->HpaC NAD NAD+ FAD FAD FAD->HpaC FADH2 FADH₂ HpaB HpaB (Oxygenase) FADH2->HpaB HpaC->NAD HpaC->FADH2 Substrate Phenolic Substrate (e.g., 4-HPA) Substrate->HpaB Product Hydroxylated Product (e.g., 3,4-DHPA) HpaB->FAD HpaB->Product H2O H₂O HpaB->H2O O2 O₂ O2->HpaB

4HPA3H two-component enzymatic reaction.
General Experimental Workflow for Substrate Specificity Analysis

The workflow for determining the substrate specificity of 4HPA3H involves several key steps, from enzyme preparation to kinetic data analysis. The following diagram outlines this process.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (HpaB and HpaC) start->enzyme_prep reagent_prep Reagent Preparation (Buffer, Substrates, NADH, FAD) start->reagent_prep reaction_setup Enzyme Assay Reaction Setup enzyme_prep->reaction_setup reagent_prep->reaction_setup incubation Incubation at Controlled Temperature and Time reaction_setup->incubation quenching Reaction Quenching (e.g., with acid) incubation->quenching hplc_analysis HPLC Analysis (Substrate Consumption/ Product Formation) quenching->hplc_analysis data_analysis Data Analysis (Michaelis-Menten Kinetics) hplc_analysis->data_analysis end End data_analysis->end

Workflow for 4HPA3H substrate specificity.

Experimental Protocols

The following protocols are generalized from published methods for the analysis of 4HPA3H activity.[4][8][9] Researchers should optimize these protocols for their specific enzyme source and substrates.

Protocol 1: General Enzyme Assay for 4HPA3H Activity using HPLC

This protocol describes a discontinuous assay to measure the conversion of a phenolic substrate to its hydroxylated product by 4HPA3H, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified HpaB and HpaC enzymes (or a suitable flavin reductase)

  • Potassium phosphate (B84403) (KPi) buffer (e.g., 20 mM, pH 7.0)

  • Substrate stock solution (e.g., 100 mM in a suitable solvent)

  • NADH stock solution (e.g., 100 mM in buffer)

  • FAD stock solution (e.g., 1 mM in buffer)

  • Catalase (optional, to remove H2O2 produced by uncoupled FADH2 oxidation)

  • Quenching solution (e.g., 20% HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations of the components should be optimized, but a typical reaction mixture (e.g., 1 mL final volume) may contain:

    • 20 mM KPi buffer, pH 7.0

    • 1 µM HpaB

    • 1 µM HpaC (or an equivalent activity of another flavin reductase)

    • 10 µM FAD

    • 1 mM NADH

    • Substrate at various concentrations (e.g., 10-1000 µM for kinetic analysis)

    • Optional: 90 U/mL catalase

  • Enzyme Assay:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction for a specific time (e.g., 10 minutes), ensuring that the product formation is within the linear range.

    • Terminate the reaction by adding a quenching solution (e.g., 50 µL of 20% HCl).

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the substrate and product using a suitable gradient of solvents (e.g., water with 0.05% TFA and acetonitrile (B52724) with 0.05% TFA).[8]

    • Detect the substrate and product at an appropriate wavelength (e.g., 210 nm).[8]

    • Quantify the amount of substrate consumed or product formed by comparing the peak areas to a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) at each substrate concentration.

    • Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 2: Whole-Cell Biocatalysis for 4HPA3H Activity

This protocol is useful for screening mutant libraries or for preparative scale synthesis without the need for protein purification.

Materials:

  • Recombinant E. coli cells expressing HpaB and HpaC

  • Growth medium (e.g., LB broth with appropriate antibiotics)

  • Inducer (e.g., IPTG)

  • Buffer for cell resuspension (e.g., PBS, pH 7.4)

  • Substrate

  • Co-solvents if the substrate has low aqueous solubility (e.g., DMSO, Tween-80)

  • Quenching solution (e.g., 20% HCl)

  • HPLC system

Procedure:

  • Cell Culture and Induction:

    • Grow the recombinant E. coli cells in the appropriate medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with a suitable concentration of the inducer (e.g., 1 mM IPTG) and continue to culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., PBS, pH 7.4).

    • Resuspend the cells in the same buffer to a desired final cell density (e.g., OD600 = 10).[10]

  • Whole-Cell Biocatalysis:

    • In a reaction vessel, combine the resuspended cells with the substrate at the desired concentration. If necessary, add co-solvents to aid substrate solubility.[10]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

    • Take samples at various time points.

  • Sample Processing and Analysis:

    • Quench the reaction in the collected samples (e.g., with 20% HCl).

    • Clarify the samples by centrifugation.

    • Analyze the supernatant for substrate and product concentrations using HPLC as described in Protocol 1.

Concluding Remarks

This compound 3-hydroxylase is a powerful biocatalyst with a broad substrate specificity that makes it attractive for a range of applications. The protocols and data presented here provide a foundation for researchers to explore and utilize this versatile enzyme in their work. Further characterization of 4HPA3H from different sources and protein engineering efforts are expected to expand its substrate range and improve its catalytic efficiency for novel applications in chemical synthesis and biotechnology.

References

Application Notes and Protocols: 4-Hydroxyphenylacetate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPA), a phenolic acid, is emerging as a molecule of significant interest in the field of drug development. It is a key intermediate in the synthesis of various pharmaceuticals, including the beta-blocker atenolol (B1665814) and anti-inflammatory agents[1][2][3]. Beyond its role as a synthetic building block, 4-HPA is an active metabolite of aromatic amino acids, such as phenylalanine and tyrosine, and is produced by the gut microbiota from dietary polyphenols[1][4][5]. This dual origin underscores its presence in human physiological and pathophysiological processes.

Recent research has illuminated the therapeutic potential of 4-HPA, demonstrating its anti-inflammatory, antioxidant, neuroprotective, and antithrombotic properties[1][4][6][7]. Furthermore, it is being investigated as a biomarker for various conditions, including gastrointestinal diseases like small intestinal bacterial overgrowth (SIBO), metabolic disorders, and certain types of cancer[8][9][10][11]. These multifaceted activities position 4-HPA as a promising candidate for further investigation in drug discovery and development.

These application notes provide an overview of the current understanding of 4-HPA's role in drug development, summarize key quantitative data, and offer detailed protocols for relevant experimental studies.

Therapeutic Applications and Mechanisms of Action

4-HPA exhibits a range of biological activities that are under investigation for their therapeutic potential.

1. Anti-inflammatory and Antioxidant Effects: 4-HPA has demonstrated significant anti-inflammatory and antioxidant properties[4]. It can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4]. A key mechanism underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. 4-HPA promotes the translocation of Nrf2 to the nucleus, leading to the expression of phase II and antioxidant enzymes, which helps to mitigate oxidative stress-induced cellular damage[4][6][12][13]. This has been shown to be protective in models of acetaminophen-induced liver injury[6][12].

2. Neuroprotection: The ability of phenolic acids like 4-HPA to cross the blood-brain barrier makes them interesting candidates for neuroprotective therapies[4]. Their antioxidant and anti-inflammatory actions are believed to contribute to their neuroprotective effects[4][14]. Studies are exploring their potential in the context of neurodegenerative processes[4].

3. Metabolic Regulation: 4-HPA, particularly as a gut microbiota-derived metabolite, has been implicated in metabolic health[4][15]. It has been shown to inhibit weight gain and improve glucose intolerance in high-fat diet-induced obesity models[15][16]. One of the proposed mechanisms is the activation of the SIRT1 signaling pathway, which can promote the browning of white adipose tissue[4][16].

4. Antithrombotic Activity: A study on a marine-fungus-derived 4-HPA revealed potent antithrombotic effects in a zebrafish model[7]. The proposed mechanism involves the induction of autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway[7].

5. Inhibition of Carbonic Anhydrase: 4-HPA has been identified as a potent inhibitor of carbonic anhydrase, an enzyme critical for regulating pH and carbon dioxide levels[1][9]. This inhibitory action could have therapeutic applications in conditions where carbonic anhydrase activity is dysregulated, such as in certain cancers and metabolic disorders[1][9].

This compound as a Biomarker

Elevated urinary levels of 4-HPA are associated with an overgrowth of certain gut bacteria, particularly Clostridia species[8][9][11]. This makes it a useful biomarker for conditions such as Small Intestinal Bacterial Overgrowth (SIBO), celiac disease, and cystic fibrosis[8][9][11]. Measurement of 4-HPA in urine can be a non-invasive method to screen for these small intestine disorders[8][11]. Additionally, serum levels of 4-HPA have been found to be increased in patients with pancreatic cancer.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow: Investigating Hepatoprotective Effects

Hepatoprotective_Workflow start Animal Model: Male C57BL/6 mice pretreatment Pre-treatment: 4-HPA (6, 12, or 25 mg/kg, i.p.) for 3 consecutive days start->pretreatment injury Induction of Injury: Single dose of APAP (i.p.) 1 hour after final 4-HPA dose pretreatment->injury collection Sample Collection: Blood and liver tissue (e.g., 24 hours post-APAP) injury->collection analysis Analysis collection->analysis biochem Serum Biochemistry: ALT, AST analysis->biochem histology Liver Histopathology: H&E Staining analysis->histology western Western Blot: Nuclear Nrf2 analysis->western qpcr qRT-PCR: Nrf2, GCLC mRNA analysis->qpcr

Quantitative Data Summary

CompoundModel SystemConcentration/DoseKey EffectsReference
4-HPA Mice with APAP-induced liver injury6, 12, or 25 mg/kg for 3 daysAmeliorates liver injury by increasing Nrf2 translocation and enhancing phase II and antioxidant enzymes.[4][6]
4-HPA High-fat diet-induced obese mice20 mg/kg (i.p.), 3 times/week for 5 weeksReduced weight gain and improved glucose intolerance.[15]
4-HPA Caco-2 cells600 μMExhibits anti-inflammatory activity.[4]
4-HPA Rat model of acute lung injury100 mg/kgInhibits increases in TNF-α, IL-1β, and IL-6 levels in lung tissue.
4-HPA Ovariectomized (OVX) mouse modelNot specifiedPrevents bone loss by inhibiting osteoclast differentiation and function.[13]

Experimental Protocols

Protocol 1: Evaluation of Hepatoprotective Effects of 4-HPA in an Acetaminophen (APAP)-Induced Liver Injury Mouse Model

This protocol is based on methodologies described in studies investigating the protective effects of 4-HPA against drug-induced hepatotoxicity[6][12].

1. Animals and Acclimatization:

  • Use male C57BL/6 mice (6-8 weeks old, 20-25g).

  • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to standard rodent chow and water.

  • Allow for an acclimatization period of at least one week before the experiment begins[12].

2. Reagents and Preparation:

  • This compound (4-HPA): Prepare stock solutions in a suitable vehicle (e.g., saline).

  • Acetaminophen (APAP): Prepare a fresh solution in warm saline (37°C) immediately before use.

3. Experimental Procedure:

  • Divide mice into the following groups (n=8 per group):

    • Control group: Vehicle administration.

    • APAP group: Vehicle followed by APAP administration.

    • 4-HPA + APAP groups: Pre-treatment with different doses of 4-HPA (e.g., 6, 12, and 25 mg/kg) followed by APAP administration[6].

  • Administer 4-HPA or vehicle intraperitoneally (i.p.) once daily for three consecutive days[6].

  • One hour after the final 4-HPA or vehicle administration, administer a single toxic dose of APAP (e.g., 300-400 mg/kg, i.p.) to induce liver injury[6].

  • Euthanize the mice at a specified time point after APAP administration (e.g., 24 hours).

4. Sample Collection and Analysis:

  • Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

  • Liver Tissue Collection: Perfuse the liver with cold saline. Collect a portion for histopathological analysis (fix in 10% formalin) and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.

  • Histopathology: Embed the formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and necrosis.

  • Western Blot Analysis: Prepare nuclear and cytosolic extracts from liver tissue to determine the protein levels of Nrf2. Use Lamin B and GAPDH as nuclear and cytosolic loading controls, respectively[12].

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from liver tissue and reverse transcribe to cDNA. Perform qRT-PCR to measure the mRNA expression levels of Nrf2 and its downstream target genes, such as GCLC[6][12].

Protocol 2: Spectrophotometric Assay for Aldehyde Dehydrogenase (ALDH) Activity with 4-Hydroxyphenylacetaldehyde

This protocol measures the enzymatic conversion of 4-hydroxyphenylacetaldehyde (a precursor to 4-HPA) to 4-HPA, which is crucial for studying its metabolism[17].

1. Principle: The activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH during the oxidation of 4-hydroxyphenylacetaldehyde to 4-HPA[17].

2. Reagents and Preparation:

  • Assay Buffer: 50 mM sodium pyrophosphate buffer, pH 8.0.

  • NAD⁺ Stock Solution: 50 mM in deionized water.

  • 4-Hydroxyphenylacetaldehyde (4-HPAA) Stock Solution: 10 mM in a suitable solvent like ethanol (B145695) or DMSO. Prepare this solution fresh before each experiment[17].

  • ALDH Enzyme Preparation: Dilute the enzyme in cold assay buffer to a concentration that yields a linear reaction rate.

3. Assay Procedure:

  • In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 870 µL Assay Buffer

    • 50 µL NAD⁺ stock solution (final concentration: 2.5 mM)

    • 50 µL ALDH enzyme preparation

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of the 10 mM 4-HPAA stock solution (final concentration: 0.3 mM)[17].

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

4. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time graph.

  • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹[17].

Protocol 3: High-Performance Liquid Chromatography (HPLC)-Based Assay for 4-HPA Quantification

This method is suitable for the specific quantification of 4-HPA in various biological samples and for measuring enzyme kinetics[17].

1. Sample Preparation:

  • For enzymatic reactions, stop the reaction at various time points by adding an acid (e.g., perchloric acid) to precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial[17].

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[17].

  • Mobile Phase: A gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., 0.1% formic acid). A typical gradient could be 10-60% acetonitrile over 15 minutes. Optimize the gradient for the specific system and separation required[17].

  • Flow Rate: 1.0 mL/min[17].

  • Detection: UV detector at a wavelength suitable for 4-HPA (e.g., 275 nm).

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of pure 4-HPA.

  • Quantify the amount of 4-HPA in the samples by comparing the peak area to the standard curve.

Conclusion

This compound is a versatile molecule with significant potential in drug development, both as a therapeutic agent and as a biomarker. Its involvement in key signaling pathways related to inflammation, oxidative stress, and metabolism provides a solid foundation for further research into its therapeutic applications. The protocols provided herein offer a starting point for researchers to investigate the multifaceted roles of 4-HPA in various disease models. As our understanding of the interplay between the gut microbiome, its metabolites, and host physiology deepens, the importance of molecules like 4-HPA in human health and disease is likely to grow.

References

Application Notes and Protocols for the Microbial Production of 4-Hydroxyphenylacetate in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxyphenylacetate (4-HPA), also known as 4-hydroxyphenylacetic acid (4HPAA), is a valuable platform chemical and a crucial precursor for synthesizing pharmaceuticals, agrochemicals, and polymers.[1][2] Traditional chemical synthesis routes for 4-HPA often rely on petrochemicals and can be environmentally unfriendly.[3] Consequently, microbial production using engineered Escherichia coli presents a sustainable and attractive alternative. E. coli is a well-characterized host for metabolic engineering due to its rapid growth, simple genetic manipulation, and ability to utilize inexpensive carbon sources like glucose. This document provides a detailed overview of the metabolic pathways, engineering strategies, and experimental protocols for producing 4-HPA in E. coli.

Biosynthetic Pathways for 4-HPA Production

The microbial synthesis of 4-HPA in E. coli is typically achieved by engineering and expanding the native aromatic amino acid pathway. The common strategy involves channeling carbon flux from central metabolism (glycolysis) towards the shikimate pathway to overproduce L-tyrosine, which is then converted to 4-HPA through a series of enzymatic steps.

The main pathway from glucose involves:

  • Shikimate Pathway: Glucose is converted to chorismate, the common precursor for aromatic amino acids.

  • L-Tyrosine Synthesis: Chorismate is converted to prephenate and then to 4-hydroxyphenylpyruvate (4-HPP). Transamination of 4-HPP by a tyrosine aminotransferase (e.g., TyrB) yields L-tyrosine.[3]

  • Conversion to 4-HPA: The conversion from L-tyrosine to 4-HPA can be engineered via several routes. A common pathway involves the conversion of 4-HPP (derived from L-tyrosine or directly from prephenate) to 4-hydroxyphenylacetaldehyde, which is then oxidized to 4-HPA. Key enzymes in this downstream pathway include a phenylpyruvate decarboxylase (like ARO10 from Saccharomyces cerevisiae) and a phenylacetaldehyde (B1677652) dehydrogenase (like FeaB from E. coli).[3]

4HPA_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_4HPA_synthesis Engineered 4-HPA Pathway cluster_tyrosine Tyrosine Diversion Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis Chorismate Chorismate PEP_E4P->Chorismate aroG/F/H Prephenate Prephenate Chorismate->Prephenate tyrA/pheA HPP 4-Hydroxyphenylpyruvate (4-HPP) Prephenate->HPP tyrA HPAA 4-Hydroxyphenyl- acetaldehyde HPP->HPAA ARO10 / ipdC (Decarboxylase) Tyrosine Tyrosine HPP->Tyrosine tyrB HPA This compound (4-HPA) HPAA->HPA feaB (Dehydrogenase)

Caption: Engineered biosynthetic pathway for 4-HPA production from glucose in E. coli.

Metabolic Engineering Strategies

Achieving high-titer production of 4-HPA requires extensive metabolic engineering to optimize carbon flux, enhance precursor and cofactor availability, and regulate pathway gene expression.

Key Strategies:

  • Increasing Precursor Supply: Overexpression of feedback-resistant versions of key enzymes in the shikimate pathway, such as DAHP synthase (aroGfbr) and chorismate mutase/prephenate dehydrogenase (tyrAfbr), is crucial to boost the supply of L-tyrosine.[4]

  • Cofactor Engineering: The biosynthesis of 4-HPA is dependent on cofactors like ATP and NADPH. Strategies such as deleting or repressing genes encoding non-essential NADPH- and ATP-consuming enzymes can increase their availability for the production pathway. For example, deleting yahK (an NADPH-consuming reductase) and fecE (an ATP-consuming transporter) has been shown to improve 4-HPA titers.

  • Dynamic Regulation: Static overexpression of pathway genes can impose a metabolic burden on the host. Dynamic regulation systems, such as those based on quorum sensing (e.g., Esa-PesaS), can balance cell growth and product synthesis by controlling gene expression in response to cell density, leading to improved titers.[3]

  • Pathway Optimization: Directed evolution of pathway enzymes (e.g., ARO10 and FeaB) can enhance their catalytic efficiency and substrate specificity.[3] Additionally, using biosensors coupled with high-throughput screening methods like Atmospheric and Room Temperature Plasma (ARTP) mutagenesis and adaptive laboratory evolution (ALE) can effectively identify mutants with improved 4-HPA production and tolerance.[5]

Metabolic_Engineering_Strategies cluster_precursor Precursor & Cofactor Supply cluster_regulation Pathway Regulation & Evolution cluster_optimization Host & Process Optimization center_node High-Titer 4-HPA Production precursor Enhance Precursor Flux (aroGfbr, tyrAfbr) precursor->center_node cofactor Cofactor Engineering (ΔyahK, ΔfecE) cofactor->center_node regulation Dynamic Regulation (Quorum Sensing) regulation->center_node evolution Enzyme Evolution & Strain Screening evolution->center_node transport Optimize Transport transport->center_node fermentation Fed-Batch Fermentation fermentation->center_node

Caption: Key metabolic engineering strategies for enhancing 4-HPA production in E. coli.

Quantitative Data Summary

Several studies have reported the successful production of 4-HPA in engineered E. coli. The table below summarizes key quantitative data from recent publications.

StrainKey Engineering FeaturesTiter (g/L)Yield (mol/mol or g/g)CultivationReference
E. coli 4HPAA-∆yfpCofactor engineering via CRISPRi (yahK, fecE deletion), dynamic regulation of pabA.28.5727.64% (mol/mol)2-L Fed-batch
Engineered E. coliSystematic engineering of the biosynthetic pathway.31.950.27 g/g glucoseFed-batch[1]
E. coli GS-2-4Biosensor-assisted evolution (ARTP, ALE) and genome shuffling.25.42Not ReportedFed-batch[5]
E. coliDynamic regulation using a quorum-sensing circuit; directed evolution of ARO10 and feaB.17.39Not ReportedShake Flask[3]

Experimental Protocols

This section provides detailed protocols for the construction of a 4-HPA producing strain, its cultivation via fed-batch fermentation, and the quantification of the final product.

Experimental_Workflow cluster_workflow Overall Experimental Workflow Strain_Construction Protocol 1: Strain Construction Fermentation Protocol 2: Fed-Batch Fermentation Strain_Construction->Fermentation Engineered Strain Quantification Protocol 3: 4-HPA Quantification Fermentation->Quantification Culture Supernatant Analysis Data Analysis Quantification->Analysis Concentration Data

Caption: General experimental workflow for microbial 4-HPA production and analysis.
Protocol 1: Construction of a 4-HPA Producing E. coli Strain

This protocol describes a general approach for engineering E. coli for 4-HPA production, incorporating gene knockouts and plasmid-based pathway expression.

Materials:

  • E. coli host strain (e.g., W3110, BL21(DE3))

  • Plasmids for CRISPR-Cas9 based gene editing

  • Expression plasmid (e.g., pRSFDuet-1) containing the 4-HPA synthesis pathway genes (e.g., ARO10, feaB) under an inducible promoter (e.g., T7, trc).

  • Competent cell preparation reagents.

  • LB agar (B569324) plates and liquid medium with appropriate antibiotics.

  • PCR reagents and primers for verification.

Methodology:

  • Gene Knockouts (e.g., yahK, fecE):

    • Design guide RNAs (gRNAs) targeting the genes to be deleted.

    • Clone the gRNAs into a CRISPR-Cas9 system plasmid.

    • Transform the host E. coli strain with the CRISPR-Cas9 plasmid.

    • Induce Cas9 expression to create double-strand breaks.

    • Provide a homologous repair template to facilitate gene deletion.

    • Screen colonies for successful knockouts via colony PCR and Sanger sequencing.

    • Cure the CRISPR plasmid from the engineered strain.

  • Pathway Plasmid Transformation:

    • Prepare chemically competent cells of the engineered knockout strain.

    • Transform the competent cells with the expression plasmid carrying the 4-HPA biosynthetic pathway genes.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Strain Verification:

    • Select single colonies and grow them in liquid LB medium with the selective antibiotic.

    • Perform plasmid extraction and verify the integrity of the expression plasmid via restriction digest or sequencing.

    • Create glycerol (B35011) stocks of the final verified strain and store at -80°C.

Protocol 2: Fed-Batch Fermentation for 4-HPA Production

This protocol is based on high-density fermentation strategies to achieve high titers of 4-HPA.[6][7][8]

Materials:

  • 5-L bioreactor with controls for pH, temperature, and dissolved oxygen (DO).

  • Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 10 mg FeSO₄·7H₂O, 2 ml trace element solution.

  • Feeding Medium (per liter): 600 g glucose, 100 g yeast extract, 20 g MgSO₄·7H₂O.

  • pH control agents: 25% NH₄OH, 25% H₃PO₄.

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.

  • Antifoam agent.

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

    • Transfer the overnight culture into 200 mL of batch medium in a 1-L baffled flask. Incubate at 37°C and 200 rpm until the OD₆₀₀ reaches 6-8.

  • Bioreactor Setup and Batch Phase:

    • Prepare and sterilize the 5-L bioreactor containing 2 L of batch medium.

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Set initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH₄OH), airflow 2 L/min. The DO should be maintained above 30% by cascading the agitation speed (e.g., 300-800 rpm).

  • Fed-Batch Phase:

    • The batch phase continues until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal (DO spike).

    • Initiate the feeding of the concentrated feed medium at a controlled rate. Start with a low feed rate (e.g., 2 mL/h) and gradually increase it to maintain the glucose concentration in the fermenter at a low level (< 2 g/L).

    • When the OD₆₀₀ reaches approximately 30, lower the temperature to 30°C and add IPTG to a final concentration of 0.1 mM to induce the expression of the 4-HPA pathway genes.

  • Cultivation and Sampling:

    • Continue the fed-batch fermentation for 72-96 hours.

    • Collect samples aseptically every 4-6 hours to measure OD₆₀₀, residual glucose, and 4-HPA concentration.

    • Harvest the culture broth for product quantification.

Protocol 3: Quantification of 4-HPA by HPLC

This protocol outlines a standard method for quantifying 4-HPA in the fermentation broth supernatant using High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • 4-HPA analytical standard.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Syringe filters (0.22 µm).

  • Centrifuge.

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

    • Dilute the supernatant appropriately with deionized water to ensure the 4-HPA concentration falls within the linear range of the standard curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of 4-HPA standard (e.g., 10 g/L) in deionized water.

    • Create a series of standard solutions by serial dilution (e.g., ranging from 0.05 g/L to 2 g/L).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B, or a suitable gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 275 nm.

    • The retention time for 4-HPA should be determined by injecting the pure standard.

  • Data Analysis:

    • Integrate the peak area corresponding to 4-HPA in both the standards and the samples.

    • Plot a standard curve of peak area versus concentration for the 4-HPA standards.

    • Determine the concentration of 4-HPA in the unknown samples by interpolating their peak areas on the standard curve, accounting for the dilution factor.

References

Application Notes and Protocols for the Analytical Detection of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPAA), a key metabolite in human and microbial metabolic pathways, is gaining increasing attention as a potential biomarker for a range of physiological and pathological conditions. It is a product of tyrosine metabolism and is also generated by the gut microbiota from dietary polyphenols. Accurate and robust analytical methods for the quantification of 4-HPAA in biological matrices are crucial for understanding its role in health and disease, including gut dysbiosis, metabolic disorders, and neuroendocrine tumors.[1] This document provides a comprehensive overview of the principal analytical techniques for 4-HPAA detection, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Metabolic Context of this compound

This compound is a central node in the metabolism of tyrosine. The amino acid tyrosine is first decarboxylated to tyramine, which is then deaminated by monoamine oxidase (MAO) to produce 4-hydroxyphenylacetaldehyde (4-HPAL).[1] This aldehyde is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid (4-HPAA).[1][2] Understanding this pathway is essential for interpreting the quantitative data of 4-HPAA and its related metabolites.

Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase 4-Hydroxyphenylacetaldehyde (4-HPAL) 4-Hydroxyphenylacetaldehyde (4-HPAL) Tyramine->4-Hydroxyphenylacetaldehyde (4-HPAL) Monoamine Oxidase (MAO) 4-Hydroxyphenylacetic Acid (4-HPAA) 4-Hydroxyphenylacetic Acid (4-HPAA) 4-Hydroxyphenylacetaldehyde (4-HPAL)->4-Hydroxyphenylacetic Acid (4-HPAA) Aldehyde Dehydrogenase (ALDH) Tyrosol Tyrosol 4-Hydroxyphenylacetaldehyde (4-HPAL)->Tyrosol Aldehyde Reductase (ALR)

Figure 1: Metabolic pathway of Tyrosine to 4-Hydroxyphenylacetic Acid.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for 4-HPAA quantification is critical for achieving the desired sensitivity, specificity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. The following tables summarize the performance characteristics of different analytical methods for the detection of 4-HPAA and related phenolic compounds.

Table 1: Performance Characteristics of LC-MS/MS and HPLC-UV Methods

ParameterMethod A: Conventional HPLC-UVMethod B: Novel UPLC-MS/MS
Instrumentation Agilent 1260 Infinity II LC SystemWaters ACQUITY UPLC I-Class System with Xevo TQ-S micro
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)[3]ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)A: 0.1% Formic Acid, 5mM Ammonium Formate in WaterB: 0.1% Formic Acid in Acetonitrile[3]
Elution Mode Isocratic (70:30 A:B)Gradient
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Injection Volume 10 µL2 µL
Detection UV at 275 nmESI- in Multiple Reaction Monitoring (MRM) mode
Run Time 12 minutes4 minutes
Lower Limit of Quantitation (LLOQ) 500 ng/mL1.0 ng/mL
Linearity (r²) > 0.99> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%

Data synthesized from typical performance characteristics for phenolic compounds.[3][4]

Table 2: General Comparison of Key Analytical Methods

FeatureGC-MS with DerivatizationUPLC-MS/MSEnzymatic AssayElectrochemical Biosensor
Sensitivity HighVery HighModerate to HighHigh
Specificity HighVery HighHighModerate to High
Sample Throughput ModerateHighHigh (plate-based)High (array-based)
Derivatization Required YesNo (generally)NoNo
Advantages High resolution, established method.High sensitivity and throughput.High specificity, potential for high-throughput screening.Portability, low cost, real-time analysis.[5]
Disadvantages Time-consuming, potential for variability.Higher initial instrument cost, matrix effects.Limited commercial availability, susceptible to interference.Susceptible to fouling, may have lower selectivity.[5]

Experimental Protocols

Detailed methodologies for the most common and robust analytical techniques are provided below.

Protocol 1: Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 4-HPAA in biological matrices like plasma, serum, and urine.[1][3]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Figure 2: General workflow for UPLC-MS/MS analysis of 4-HPAA.

  • Biological sample (Plasma, Serum, or Urine), stored at -80°C.

  • Internal Standard (IS) solution (e.g., 4-HPAA-d4).

  • HPLC-grade Acetonitrile (ACN), pre-chilled to -20°C.

  • HPLC-grade Methanol.

  • Formic Acid.

  • Ammonium Formate.

  • Ultrapure water.

  • Microcentrifuge tubes (1.5 mL).

  • Thaw frozen biological samples on ice. Vortex briefly to ensure homogeneity.[1]

  • Pipette 100 µL of the sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample and vortex briefly.

  • Add 400 µL of cold (-20°C) acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% ACN in water with 0.1% formic acid).[1]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.[1]

  • Instrumentation: Waters ACQUITY UPLC I-Class System with Xevo TQ-S micro Mass Spectrometer.[3]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid, 5mM Ammonium Formate in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.[2]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[2][3]

  • Injection Volume: 2 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.[1]

  • Desolvation Temperature: 400°C.[1]

  • MRM Transitions: Specific m/z values must be optimized by infusing pure standards of 4-HPAA and the internal standard.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of 4-HPAA, a derivatization step is required to increase its volatility and thermal stability.[6]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extraction Sample Extraction Evaporation Evaporation Sample Extraction->Evaporation Methoximation Methoximation Evaporation->Methoximation Silylation Silylation Methoximation->Silylation GC Separation GC Separation Silylation->GC Separation MS Detection MS Detection GC Separation->MS Detection Quantification Quantification MS Detection->Quantification

Figure 3: General workflow for GC-MS analysis with derivatization.

  • 4-Hydroxyphenylacetic acid reference standard.

  • Pyridine (B92270) (anhydrous).

  • Methoxyamine hydrochloride.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

  • Ethyl acetate (B1210297) (anhydrous, GC grade).

  • Nitrogen gas (high purity).

  • Extract 4-HPAA from the biological matrix using an appropriate method such as liquid-liquid extraction.

  • Transfer a known volume of the extract into a GC-MS vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen gas.[6]

  • Step 1: Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).[6]

    • To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.[6]

    • Tightly cap the vial, vortex for 1 minute, and incubate at 37°C for 90 minutes.[6]

    • Allow the vial to cool to room temperature.[6]

  • Step 2: Silylation:

    • To the methoximated sample, add 100 µL of MSTFA or 50 µL of BSTFA with 1% TMCS.[6][7]

    • Tightly cap the vial, vortex for 1 minute, and incubate at 37°C for 30 minutes.[6]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.[6]

  • Instrumentation: Agilent GC-MS system or equivalent.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5][6]

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2][5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL.

  • MS Detection: Use selected ion monitoring (SIM) mode for quantification, targeting characteristic fragment ions of the derivatized 4-HPAA.[5]

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[8]

Conclusion

The accurate quantification of this compound is achievable through various analytical techniques, with UPLC-MS/MS being the preferred method for high-sensitivity and high-throughput applications in complex biological matrices. GC-MS with derivatization provides a robust and reliable alternative. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for advancing our understanding of the role of 4-HPAA in human health and disease.

References

Application Notes and Protocols: Investigating 4-Hydroxyphenylacetate as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several known isoforms of human carbonic anhydrases (hCAs), with varying tissue distribution and physiological functions. The inhibition of specific CA isoforms is a key strategy in the treatment of several diseases. For instance, inhibition of hCA II is the basis for the action of diuretics and anti-glaucoma drugs, while inhibition of tumor-associated isoforms hCA IX and XII is a promising strategy in cancer therapy.

Phenols represent a class of non-classical CA inhibitors. Unlike sulfonamides that directly coordinate to the catalytic zinc ion, phenols are understood to act by anchoring to the zinc-coordinated water molecule, thus interfering with the catalytic cycle. 4-Hydroxyphenylacetate, a phenolic acid, is a metabolite of tyrosine and is found in various natural sources. Its structural similarity to other known phenolic CA inhibitors suggests it may also possess inhibitory activity against one or more CA isoforms. These notes provide the experimental basis for testing this hypothesis.

Data Presentation: Inhibitory Activity of Phenolic Acids against Carbonic Anhydrase Isoforms

As quantitative inhibition data for this compound is not currently available, the following table summarizes the inhibition constants (Kᵢ) of structurally related phenolic acids against the widespread cytosolic human carbonic anhydrase isoforms hCA I and hCA II. This data provides a valuable benchmark for researchers investigating the potential inhibitory activity of 4-HPA. The Kᵢ values are expressed in micromolar (µM).

Phenolic AcidhCA I Kᵢ (µM)hCA II Kᵢ (µM)Inhibition Type vs. 4-Nitrophenyl Acetate (B1210297)
p-Coumaric acid1061105Competitive
p-Hydroxybenzoic acid1002758Non-competitive
Ferulic acid346251Non-competitive
Caffeic acid211198Non-competitive
Gallic acid112121Competitive
Syringic acid99311Non-competitive
Ellagic acid101454Non-competitive

Data sourced from studies on the inhibition of human erythrocyte isozymes I and II with a series of phenolic acids.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Carbonic Anhydrase Inhibition by Phenols

The inhibitory action of phenolic compounds on carbonic anhydrase is distinct from that of classical sulfonamide inhibitors. The following diagram illustrates the proposed mechanism where the phenol (B47542) molecule anchors to the zinc-coordinated water molecule, disrupting the proton shuttle and inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by this compound Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 HCO3- HCO3- + H+ Zn(II)->HCO3- Catalysis 4-HPA This compound 4-HPA->Zn(II) Inhibition H2O_bound H2O 4-HPA->H2O_bound H-bond CO2 CO2 CO2->Zn(II) Substrate binding

Caption: Proposed mechanism of carbonic anhydrase inhibition by this compound.

Experimental Workflow for Determining Carbonic Anhydrase Inhibition

The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound like this compound against a specific carbonic anhydrase isoform.

Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Controls and Test Compound Dilutions) Reagent_Prep->Assay_Setup Pre_incubation Enzyme-Inhibitor Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Spectrophotometer) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50/Ki) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carbonic anhydrase inhibition assay.

Experimental Protocols

The following protocols are based on established methods for determining the inhibition of carbonic anhydrase activity using a colorimetric assay.

Materials and Reagents
  • Carbonic Anhydrase: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Inhibitor: this compound (and a known CA inhibitor like Acetazolamide as a positive control).

  • Buffer: Tris-HCl buffer (20 mM, pH 7.4).

  • Organic Solvent: DMSO or acetonitrile (B52724) for dissolving the substrate and test compounds.

  • Equipment: 96-well microplate (clear, flat-bottom), microplate reader capable of kinetic measurements at 405 nm, pipettes.

Preparation of Solutions
  • Assay Buffer: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 7.4 with HCl.

  • CA Enzyme Stock Solution: Dissolve the lyophilized CA enzyme in cold assay buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

  • CA Working Solution: On the day of the assay, dilute the CA stock solution with cold assay buffer to the desired final concentration (this should be determined empirically for each isoform to yield a linear reaction rate).

  • Substrate Stock Solution: Dissolve pNPA in acetonitrile or DMSO to a concentration of 100 mM. This solution should be prepared fresh.

  • Inhibitor Stock Solution: Dissolve this compound and Acetazolamide in DMSO to a high concentration (e.g., 10 mM).

Assay Protocol
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Working Solution.

    • Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each 4-HPA dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor solutions (or DMSO for the control) to the wells of the 96-well plate.

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the substrate stock solution with the assay buffer to the desired final concentration (e.g., 1 mM).

    • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of 4-HPA using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

  • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known (e.g., competitive, non-competitive). This often requires performing the assay with varying substrate concentrations.

Conclusion and Future Directions

While this compound is a promising candidate for carbonic anhydrase inhibition based on its chemical structure and the known activity of related phenolic acids, further empirical investigation is required. The protocols detailed in these application notes provide a robust framework for researchers to quantitatively assess the inhibitory activity of 4-HPA against various carbonic anhydrase isoforms. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents targeting the carbonic anhydrase family of enzymes. Future research should focus on determining the IC₅₀ and Kᵢ values of 4-HPA against a panel of hCA isoforms, elucidating its mechanism of inhibition, and exploring its structure-activity relationship through the synthesis and testing of related derivatives.

References

Application Note: Quantification of 4-Hydroxyphenylacetate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPAA) is a phenolic acid and a metabolite of the amino acid tyrosine.[1] In human urine, the concentration of 4-HPAA can serve as a biomarker for various physiological and pathological conditions. Elevated levels of 4-HPAA are associated with the overgrowth of certain gut bacteria, such as Clostridium species, and can be indicative of conditions like small intestinal bacterial overgrowth (SIBO) and celiac disease.[1][2] Therefore, the accurate and robust quantification of 4-HPAA in urine is a valuable tool in clinical research and diagnostics.

This application note provides detailed protocols for the quantification of this compound in human urine using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: Metabolic Origin of this compound

The following diagram illustrates the metabolic pathway from the amino acid tyrosine to this compound, primarily mediated by gut microbiota.

Tyrosine Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase p_Hydroxyphenylacetaldehyde p-Hydroxyphenylacetaldehyde p_Hydroxyphenylpyruvate->p_Hydroxyphenylacetaldehyde p-Hydroxyphenylpyruvate decarboxylase Four_HPAA This compound p_Hydroxyphenylacetaldehyde->Four_HPAA Aldehyde dehydrogenase Gut_Microbiota Gut Microbiota (e.g., Clostridium sp.) Gut_Microbiota->Tyrosine Gut_Microbiota->p_Hydroxyphenylpyruvate Gut_Microbiota->p_Hydroxyphenylacetaldehyde

Caption: Metabolic pathway of this compound from Tyrosine.

Experimental Workflow Overview

The general workflow for the quantification of 4-HPAA in urine involves sample collection, preparation (including enzymatic hydrolysis and extraction), derivatization (for GC-MS), and subsequent analysis by either GC-MS or LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Collection->Enzymatic_Hydrolysis Extraction Extraction (LLE or SPE) Enzymatic_Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Analysis Extraction->LC_MS LC-MS/MS Path GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General experimental workflow for 4-HPAA quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 4-HPAA and related phenolic acids using GC-MS and LC-MS/MS.

Table 1: GC-MS Method Parameters and Performance

Parameter Value Reference
Derivatization Two-step: Methoximation followed by Silylation [3]
Linearity Range 1 - 250 µg/mL (for a similar compound) [4]
Correlation Coefficient (r²) > 0.99 [4]
Recovery > 85% [5]

| Precision (%RSD) | < 15% |[6][7] |

Table 2: LC-MS/MS Method Parameters and Performance

Parameter Value Reference
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [4][5]
Limit of Quantification (LOQ) 2.5 - 3.1 pg/mL (for a related compound) [5]
Recovery 89 - 98% [5]
Intra-day Precision (%RSD) < 10% [6][7]
Inter-day Precision (%RSD) < 15% [5][6][7]

| Accuracy | 95.0% - 110.5% (for related compounds) |[6][8] |

Detailed Experimental Protocols

Protocol 1: Quantification of 4-HPAA by GC-MS

This protocol describes a method for the analysis of 4-HPAA in urine using Gas Chromatography-Mass Spectrometry following a two-step derivatization.

1. Materials and Reagents

  • 4-Hydroxyphenylacetic acid (≥95% purity)

  • Internal Standard (e.g., 4-Hydroxyphenylacetic acid-d6)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (B1210297) (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • GC-MS vials with inserts (2 mL)

2. Sample Preparation

  • Urine Collection: Collect mid-stream urine samples in sterile containers. Samples can be stored at -80°C until analysis.[9]

  • Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of internal standard solution and 1 mL of sodium acetate buffer (pH 5.0). Add 50 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours to deconjugate the 4-HPAA metabolites.[10][11]

  • Acidification and Extraction: Acidify the sample to pH 1-2 with HCl. Add NaCl to saturate the aqueous phase. Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.[3]

3. Derivatization

  • Methoximation: Reconstitute the dried residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex for 1 minute and incubate at 37°C for 90 minutes.[3]

  • Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA, vortex for 1 minute, and incubate at 37°C for 30 minutes.[3] After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Quantification of 4-HPAA by LC-MS/MS

This protocol outlines a method for the analysis of 4-HPAA in urine using Liquid Chromatography-Tandem Mass Spectrometry.

1. Materials and Reagents

  • 4-Hydroxyphenylacetic acid (≥95% purity)

  • Internal Standard (e.g., 4-Hydroxyphenylacetic acid-d6)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Sample Preparation

  • Urine Collection and Hydrolysis: Follow steps 2.1 and 2.2 from the GC-MS protocol.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9]

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MS/MS Parameters: Use Multiple Reaction Monitoring (MRM) for quantification. Optimize precursor and product ions for 4-HPAA and the internal standard.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.

References

Application Notes and Protocols for 4-Hydroxyphenylacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-hydroxyphenylacetate (4-HPA) and its derivatives as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The information is intended to guide researchers and professionals in drug development and manufacturing.

Introduction

4-Hydroxyphenylacetic acid (4-HPAA) and its derivatives are valuable building blocks in the pharmaceutical industry.[1] Their bifunctional nature, featuring a reactive phenolic hydroxyl group and a carboxylic acid moiety (or its derivative), makes them versatile starting materials for a range of complex molecules.[2][3] Notably, these compounds are crucial intermediates in the synthesis of cardiovascular drugs, particularly beta-blockers like atenolol, and have applications in the production of cephalosporin (B10832234) antibiotics and anti-inflammatory agents.[1][2]

Application Note 1: Synthesis of (S)-Atenolol

Overview: Atenolol is a selective β1-adrenergic receptor antagonist used to treat hypertension and angina.[4][5] A common synthetic route utilizes 2-(4-hydroxyphenyl)acetamide, a direct derivative of 4-HPA, as the starting material. The synthesis involves the etherification of the phenolic hydroxyl group followed by the introduction of the aminopropanol (B1366323) side chain, which is characteristic of many beta-blockers.[6][7] The synthesis of the enantiomerically pure (S)-Atenolol is of particular interest as it is the more active isomer.[6]

Mechanism of Action: β1-Adrenergic Blockade

Atenolol selectively binds to β1-adrenergic receptors, primarily located in the heart.[4] This competitive inhibition blocks the action of catecholamines (like adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[4]

Mechanism of Action: Atenolol cluster_pre Normal Sympathetic Stimulation cluster_post Action of Atenolol Catecholamines Catecholamines (Adrenaline) Beta1_Receptor β1-Adrenergic Receptor (Heart) Catecholamines->Beta1_Receptor Binds to Symp_Effect Increased Heart Rate & Blood Pressure Beta1_Receptor->Symp_Effect Activates Atenolol Atenolol Beta1_Receptor_Blocked β1-Adrenergic Receptor (Heart) Atenolol->Beta1_Receptor_Blocked Blocks Blocked_Effect Decreased Heart Rate & Blood Pressure Beta1_Receptor_Blocked->Blocked_Effect Leads to

Caption: Atenolol competitively blocks β1-adrenergic receptors.

Synthetic Workflow for (S)-Atenolol

The synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin (B41342) under basic conditions to form a racemic mixture of a key chlorohydrin intermediate. This is followed by a lipase-catalyzed kinetic resolution to isolate the desired (R)-enantiomer of the chlorohydrin. The final step is the amination of this enantiopure intermediate with isopropylamine (B41738) to yield (S)-Atenolol.[6]

Synthetic Workflow for (S)-Atenolol Start 2-(4-hydroxyphenyl)acetamide (4-HPA Derivative) Reagent1 1. NaOH 2. Epichlorohydrin Intermediate Racemic Chlorohydrin (2a) Reagent1->Intermediate Etherification Reagent2 Lipase (B570770) B (C. antarctica) Vinyl Butanoate Intermediate_R (R)-Chlorohydrin (>99% ee) Reagent2->Intermediate_R Kinetic Resolution Reagent3 Isopropylamine in Water Product (S)-Atenolol (>99% ee) Reagent3->Product Amination

Caption: Chemo-enzymatic synthesis of (S)-Atenolol.

Quantitative Data for (S)-Atenolol Synthesis

StepProductCatalyst/ReagentYieldPurity / Enantiomeric Excess (ee)Reference
1Racemic Chlorohydrin (2a)NaOH, Epichlorohydrin52%-[6]
2(R)-Chlorohydrin ((R)-2a)Candida antarctica Lipase B32%>99% ee[6]
3(S)-Atenolol ((S)-4)Isopropylamine60%>99% ee, 99% purity[6]
Overall (S)-Atenolol ((S)-4) - ~9.9% >99% ee [6]

Experimental Protocol: Synthesis of (S)-Atenolol

Adapted from Jacobsen et al., 2019.[6]

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)

  • Dissolve 2-(4-hydroxyphenyl)acetamide (1.0 eq) in an appropriate aqueous solvent.

  • Add sodium hydroxide (B78521) (NaOH) to deprotonate the phenol.

  • Add epichlorohydrin and stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add lithium chloride and acetic acid in a solvent like tetrahydrofuran (B95107) (THF) to ensure the complete conversion of any epoxide byproduct to the chlorohydrin.

  • Work up the reaction mixture by extraction with an organic solvent.

  • Purify the crude product to obtain the racemic chlorohydrin (2a).

Step 2: Kinetic Resolution of Racemic Chlorohydrin (2a)

  • Dissolve the racemic chlorohydrin (2a) (1.0 eq) and vinyl butanoate in acetonitrile.

  • Add Lipase B from Candida antarctica (CALB) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the conversion. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

  • After reaching approximately 50% conversion, stop the reaction and separate the enzyme by filtration.

  • Separate the unreacted (R)-chlorohydrin ((R)-2a) from the acylated (S)-enantiomer using column chromatography.

Step 3: Synthesis of (S)-Atenolol ((S)-4)

  • Dissolve the enantiopure (R)-chlorohydrin ((R)-2a) (>99% ee) in water.

  • Add isopropylamine (excess).

  • Stir the mixture at room temperature for approximately 48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, perform an appropriate work-up, which may include extraction and crystallization, to isolate (S)-Atenolol.

  • Verify the purity and enantiomeric excess using HPLC and NMR spectroscopy.

Application Note 2: Synthesis of (S)-Esmolol

Overview: Esmolol (B25661) is an ultra-short-acting, cardioselective β1-receptor antagonist, primarily used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter.[8] Its synthesis can be achieved from methyl 3-(4-hydroxyphenyl)propanoate, an intermediate structurally related to 4-HPA. A chemo-enzymatic approach allows for the efficient production of the active (S)-enantiomer.[9]

Mechanism of Action: β1-Adrenergic Blockade

Similar to atenolol, esmolol competitively blocks β1-receptors in cardiac tissue.[8] This action inhibits the effects of sympathetic neurotransmitters, leading to antiarrhythmic activity.[8] Its ester functional group leads to rapid hydrolysis by plasma esterases, resulting in a very short duration of action.

Mechanism of Action: Esmolol cluster_pre Sympathetic Stimulation cluster_post Action of Esmolol Symp_Input Sympathetic Neurotransmitters Beta1_Receptor β1-Receptors (Cardiac Tissue) Symp_Input->Beta1_Receptor Stimulate Cardiac_Effect Increased Heart Rate & Arrhythmia Beta1_Receptor->Cardiac_Effect Esmolol Esmolol Beta1_Receptor_Blocked β1-Receptors (Cardiac Tissue) Esmolol->Beta1_Receptor_Blocked Competitively Blocks Blocked_Effect Reduced Heart Rate (Antiarrhythmic Effect) Beta1_Receptor_Blocked->Blocked_Effect

Caption: Esmolol competitively inhibits β1-receptors in the heart.

Synthetic Workflow for (S)-Esmolol

The synthesis starts from methyl 3-(4-hydroxyphenyl)propanoate, which is reacted with epichlorohydrin to yield a racemic chlorohydrin. A lipase-catalyzed transesterification serves as the kinetic resolution step to isolate the (R)-chlorohydrin. This enantiopure intermediate is then converted to the corresponding epoxide, which subsequently undergoes a ring-opening reaction with isopropylamine to produce (S)-Esmolol.[9]

Synthetic Workflow for (S)-Esmolol Start Methyl 3-(4-hydroxyphenyl)propanoate Reagent1 Base + Epichlorohydrin Intermediate1 Racemic Chlorohydrin Reagent1->Intermediate1 Etherification Reagent2 Lipase B (C. antarctica) Vinyl Butanoate Intermediate_R (R)-Chlorohydrin (97% ee) Reagent2->Intermediate_R Kinetic Resolution Reagent3 Base (e.g., K2CO3) Intermediate_Epoxide (S)-Epoxide Reagent3->Intermediate_Epoxide Epoxidation Reagent4 Isopropylamine Product (S)-Esmolol (97% ee) Reagent4->Product Amination

References

Application Notes and Protocols: Utilizing 4-Hydroxyphenylacetate in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylacetic acid (4-HPAA or 4-HPA), a phenolic acid, is an endogenous metabolite of the amino acids tyrosine and phenylalanine.[1] It is also a significant product of gut microbiota metabolism, particularly from the processing of polyphenols and aromatic amino acids by Clostridia and Eubacteriaceae species.[1][2][3] Emerging research has identified 4-HPAA as a key signaling molecule with diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[4] Its association with metabolic health is of growing interest, as studies have linked its levels to obesity and demonstrated its potential to mitigate weight gain and improve glucose tolerance.[2][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the role of 4-HPAA in metabolic disorders.

Section 1: 4-HPAA as a Biomarker for Metabolic Disorders

Recent studies suggest that circulating and excretory levels of 4-HPAA may serve as a biomarker for metabolic dysregulation. Notably, decreased levels of 4-HPAA have been observed in the feces or urine of obese children compared to normal-weight counterparts, suggesting a potential link between gut microbiota-derived 4-HPAA and the development of childhood obesity.[2][3][7] Elevated urinary 4-HPAA can also indicate small intestinal bacterial overgrowth (SIBO) or specific Clostridioides difficile infections, conditions that can influence overall metabolic health.[1] Therefore, monitoring 4-HPAA levels in biological fluids like urine, plasma, or serum can provide insights into gut dysbiosis and its contribution to metabolic diseases.[1][8]

Section 2: Mechanisms of Action in Metabolic Regulation

4-HPAA exerts its beneficial metabolic effects through the modulation of key cellular signaling pathways. The two most well-characterized pathways in the context of metabolic disorders are the SIRT1 and Nrf2 signaling cascades.

2.1 SIRT1 Signaling Activation in Adipose Tissue

In the context of obesity, 4-HPAA has been shown to activate the SIRT1 signaling pathway in white adipose tissue (WAT).[5][6] This activation promotes the "browning" of WAT, inducing the expression of thermogenic markers. This process increases energy expenditure, thereby counteracting high-fat diet-induced obesity and improving glucose homeostasis.[5] The beneficial effects of 4-HPAA on obesity and glucose intolerance can be partially reversed by SIRT1 inhibitors, confirming the pathway's critical role.[5][6]

SIRT1_Pathway HPAA 4-Hydroxyphenylacetate (4-HPAA) SIRT1 SIRT1 Activation HPAA->SIRT1 BeigeMarkers Upregulation of Beige Fat & Thermogenesis Markers (e.g., UCP1, PGC1α) SIRT1->BeigeMarkers WAT Browning of White Adipose Tissue (WAT) BeigeMarkers->WAT MetabolicHealth Improved Metabolic Health WAT->MetabolicHealth Outcomes Reduced Obesity Improved Glucose Tolerance Decreased Systemic Inflammation MetabolicHealth->Outcomes

Caption: 4-HPAA activates the SIRT1 pathway, promoting adipose tissue browning.

2.2 Nrf2-Mediated Antioxidant Response

4-HPAA demonstrates significant hepatoprotective effects, particularly against oxidative stress-induced liver injury.[9][10] It functions by promoting the translocation of Nuclear factor erythroid 2-related factor (Nrf2) into the nucleus.[4][9] Nuclear Nrf2 is a transcription factor that upregulates the expression of phase II and antioxidant enzymes, such as glutamate-cysteine ligase catalytic subunit (GCLC), which is crucial for glutathione (B108866) (GSH) synthesis.[9][10] This enhanced antioxidant capacity helps to mitigate cellular damage from reactive oxygen species (ROS), as seen in models of acetaminophen (B1664979) (APAP)-induced liver toxicity.[9][10]

Nrf2_Pathway cluster_cell Hepatocyte Stress Oxidative Stress (e.g., APAP Overdose) Nrf2_cyto Nrf2 (Cytoplasm) Stress->Nrf2_cyto causes HPAA 4-HPAA HPAA->Nrf2_cyto promotes translocation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Enzymes Increased Expression of Phase II & Antioxidant Enzymes (e.g., GCLC) ARE->Enzymes activates Protection Hepatoprotection & Reduced Oxidative Damage Enzymes->Protection

Caption: 4-HPAA promotes Nrf2 translocation to induce antioxidant enzymes.

Section 3: Experimental Protocols

This section provides standardized protocols for investigating the effects of 4-HPAA in both in vivo and in vitro models of metabolic disorders.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis model Diet-Induced Obesity Mouse Model (HFD) admin 4-HPAA Administration (e.g., IP, Oral Gavage) model->admin tests Metabolic Phenotyping (OGTT, ITT, Weight) admin->tests tissue Tissue Collection (Adipose, Liver, Serum) tests->tissue lcms LC-MS/MS (4-HPAA Quantification) tissue->lcms wb Western Blot / qPCR (Protein/Gene Expression) tissue->wb histo Histology (e.g., H&E, Oil Red O) tissue->histo cells Cell Culture (e.g., Hepatocytes, Adipocytes) treatment 4-HPAA Treatment (Dose-Response) cells->treatment assays Cellular Assays (Viability, Glucose Uptake) treatment->assays lysates Collect Lysates/Supernatant assays->lysates lysates->wb

Caption: General experimental workflow for studying 4-HPAA in metabolic research.

3.1 Protocol: In Vivo Murine Model of Diet-Induced Obesity

This protocol outlines the methodology for assessing the anti-obesity effects of 4-HPAA in a high-fat diet (HFD) mouse model.[4][5]

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet:

    • Control Group: Normal chow diet.

    • Experimental Groups: High-fat diet (HFD, e.g., 60% kcal from fat) to induce obesity and insulin (B600854) resistance.

  • 4-HPAA Administration:

    • After an induction period on HFD (e.g., 8-12 weeks), randomize HFD-fed mice into vehicle and treatment groups.

    • Prepare 4-HPAA in a sterile saline solution.

    • Administer 4-HPAA via intraperitoneal (IP) injection at a specified dose (e.g., 20 mg/kg) and frequency (e.g., three times per week).[4] Alternatively, oral gavage can be used.[9][11] The vehicle group receives saline only.

    • Monitor body weight and food intake regularly throughout the treatment period (e.g., 4-8 weeks).

  • Metabolic Testing:

    • Oral Glucose Tolerance Test (OGTT): Near the end of the treatment period, fast mice overnight (approx. 12-16 hours). Administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[5]

    • Insulin Tolerance Test (ITT): Fast mice for 4-6 hours. Administer human insulin (e.g., 0.75 U/kg) via IP injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[4][5]

  • Tissue Collection and Analysis: At the end of the study, euthanize mice and collect blood (for serum analysis of lipids, insulin, and cytokines), liver, and adipose tissues. Tissues can be flash-frozen for molecular analysis (qPCR, Western blot) or fixed for histology.[4][5]

3.2 Protocol: Analytical Method for 4-HPAA Quantification (LC-MS/MS)

This protocol provides a method for quantifying 4-HPAA in biological samples like plasma or serum.[8][12]

  • Materials:

    • Biological sample (plasma, serum, or urine), stored at -80°C.

    • Internal Standard (IS) solution (e.g., 4-HPAA-d4).

    • HPLC-grade acetonitrile (B52724) (ACN), pre-chilled to -20°C.

    • HPLC-grade formic acid.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen samples on ice.

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add 10 µL of the IS solution.

    • Add 400 µL of cold (-20°C) ACN to precipitate proteins.[8]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance precipitation.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 10% ACN in water with 0.1% formic acid).[8]

    • Transfer to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid.

    • Detect 4-HPAA and the IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

3.3 Protocol: Western Blotting for Nrf2 Translocation

This protocol is for assessing the effect of 4-HPAA on the nuclear translocation of Nrf2 in liver tissue or cultured hepatocytes.[4]

  • Nuclear and Cytoplasmic Extraction:

    • Homogenize liver tissue or lyse cultured cells using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This separates proteins based on their subcellular location.

  • Protein Quantification:

    • Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each fraction by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize Nrf2 levels to a loading control (e.g., Lamin B1 for the nuclear fraction, GAPDH for the cytoplasmic fraction).

Section 4: Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 4-HPAA on metabolic parameters.

Table 1: Effects of 4-HPAA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice

Parameter Model System Treatment/Dose Key Quantitative Results Reference
Body Weight HFD-fed C57BL/6J Mice 4-HPAA Significantly reduced weight gain compared to HFD-fed controls. [2][3]
Glucose Tolerance HFD-fed C57BL/6J Mice 4-HPAA Improved glucose clearance during an Oral Glucose Tolerance Test (OGTT).[5] [3][5]
Insulin Sensitivity HFD-fed C57BL/6J Mice 4-HPAA Enhanced insulin sensitivity as measured by an Insulin Tolerance Test (ITT).[5] [5]
Serum Cytokines HFD-fed C57BL/6J Mice 4-HPAA Increased anti-inflammatory IL-10; Decreased pro-inflammatory IL-1β, TNFα, and IL-6.[5] [5]

| Serum LPS | HFD-fed C57BL/6J Mice | 4-HPAA | Significantly reduced levels of circulating Lipopolysaccharide (LPS).[5] |[5] |

Table 2: Anti-inflammatory and Antioxidant Effects of 4-HPAA

Model System Treatment/Dose Key Quantitative Effects Reference
Mice with APAP-induced liver injury 6, 12, or 25 mg/kg for 3 days (IP) Dose-dependently ameliorated liver injury by reducing serum ALT and AST levels.[9] [4][9]
Mice with APAP-induced liver injury 12 and 25 mg/kg Increased nuclear Nrf2 protein levels by 170% and 230%, respectively, compared to control.[10] [10]
Caco-2 cells 600 μM Exhibited anti-inflammatory activity. [4]

| NR8383 macrophages (hypertonicity and hypoxia) | Not specified | Decreased inflammatory cytokine levels (TNF-α, IL-1β, IL-6) by suppressing HIF-1α. |[4] |

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxyphenylacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 4-Hydroxyphenylacetate (4-HPA) in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-HPA in aqueous environments.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent biological activity or lower than expected potency. Degradation of 4-HPA in the aqueous buffer.Prepare fresh solutions of 4-HPA immediately before each experiment. Consider preparing a concentrated stock solution in an organic solvent like DMSO and diluting it into the aqueous buffer just prior to use.[1]
Appearance of a precipitate or cloudiness in the solution over time. Polymerization of 4-HPA.Lower the storage temperature of the solution (e.g., store on ice). Adjust the pH to a more neutral range if the experimental conditions permit.[1]
A change in the color of the solution, often turning to a darker yellow or brown. Oxidation and degradation of 4-HPA.Store solutions protected from light and at a low temperature (-20°C for long-term storage of stock solutions).[2] Purge the solvent with an inert gas before preparing the solution to minimize dissolved oxygen.[3]
Unexpected peaks appearing in analytical chromatography (e.g., HPLC). Formation of degradation products, such as 4-hydroxyphenylacetic acid.Use a stability-indicating analytical method, like a well-developed HPLC protocol, to separate and quantify the parent compound and its degradation products.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound (4-HPA), also known as p-hydroxyphenylacetic acid, is a phenolic acid with anti-inflammatory and anti-steatotic activities.[3] It is formed through the microbial metabolism of aromatic amino acids and polyphenolic compounds by gut microbiota.[3] The stability of 4-HPA in aqueous solutions is a significant concern for researchers because its degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.[1][4]

Q2: What are the primary degradation pathways for 4-HPA in aqueous solutions?

The main degradation pathways for 4-HPA in aqueous solutions are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of oxidizing agents.[4] This can lead to the formation of colored degradation products.

  • Hydrolysis (for esters of 4-HPA): If working with an ester of 4-HPA, the ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, yielding 4-HPA and the corresponding alcohol.[4]

Q3: How do pH, temperature, and light affect the stability of 4-HPA?

The stability of 4-HPA is influenced by several environmental factors:

  • pH: Both acidic and basic conditions can catalyze degradation reactions.[1][5] Variations in pH can alter the molecular structure and reduce stability.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5] Therefore, it is recommended to store 4-HPA solutions in a cool place.[6]

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds and reducing the potency of the compound.[5] Solutions should be protected from light.[4]

Q4: What are the recommended storage conditions for 4-HPA solutions?

  • Aqueous Solutions: It is not recommended to store aqueous solutions of 4-hydroxyphenylacetic acid for more than one day.[3] If short-term storage is necessary, keep the solution in a cool, dry, and dark place, preferably at refrigerated temperatures (2-8°C).[4]

  • Stock Solutions: For long-term storage, it is advisable to prepare a concentrated stock solution in a suitable organic solvent, such as dimethylformamide (DMF) or DMSO, and store it at -20°C or -80°C under an inert atmosphere.[3][7] The crystalline solid form of 4-HPA is stable for at least 4 years when stored at -20°C.[3]

Q5: How can I prepare an aqueous solution of 4-HPA?

Organic solvent-free aqueous solutions of 4-hydroxyphenylacetic acid can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility of 4-hydroxyphenylacetic acid in PBS (pH 7.2) is approximately 10 mg/mL.[3] For biological experiments, a stock solution can be made by dissolving 4-HPA in an organic solvent like DMF, which should be purged with an inert gas, and then further diluted into aqueous buffers or isotonic saline.[3]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general procedure to determine the stability of 4-HPA under specific experimental conditions (e.g., different pH and temperatures).

Materials:

  • This compound (crystalline solid)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • Organic solvent for stock solution (e.g., HPLC-grade DMSO or DMF)

  • Temperature-controlled environments (e.g., water bath, incubator)

  • Light-protective containers (e.g., amber vials)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Mobile phase for HPLC

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-HPA (e.g., 10 mg/mL) in a suitable organic solvent where it is more stable, such as DMSO.

  • Sample Preparation:

    • In separate, light-protected vessels, add the desired aqueous buffer.

    • Spike the buffer with the 4-HPA stock solution to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is minimal and does not affect the experiment.

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Place the prepared samples in the desired temperature-controlled environments (e.g., 4°C, 25°C, 37°C).

    • Protect the samples from light throughout the incubation period.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Immediately analyze the aliquot using a validated HPLC method to quantify the concentration of 4-HPA.

  • Data Analysis:

    • Plot the concentration of 4-HPA as a function of time for each condition (pH and temperature).

    • Determine the degradation rate and half-life of 4-HPA under each experimental condition.

Visualizations

G Degradation Pathway of this compound HPA This compound Oxidized_Products Oxidized Degradation Products (e.g., Quinones) HPA->Oxidized_Products Oxidation (O2, Light, Heat) Polymerization_Products Polymerization Products HPA->Polymerization_Products Polymerization (Acid/Base catalysis, Heat)

Caption: Primary degradation pathways of this compound in aqueous solutions.

G Experimental Workflow for 4-HPA Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 4-HPA Stock Solution (in organic solvent) Aqueous_Samples Prepare Aqueous Samples (Spike stock into buffer) Stock_Solution->Aqueous_Samples Incubate Incubate at different Temperatures and pH Aqueous_Samples->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Determine Degradation Rate and Half-life HPLC_Analysis->Data_Analysis

Caption: General workflow for assessing the stability of this compound.

G Troubleshooting 4-HPA Experiment Failures Start Inconsistent Results? Check_Solution_Prep Solution Prepared Freshly? Start->Check_Solution_Prep Check_Storage Stored Properly (Dark, Cold)? Check_Solution_Prep->Check_Storage Yes Action_Prep Prepare Fresh Solution Before Each Use Check_Solution_Prep->Action_Prep No Check_pH pH of Buffer Optimal? Check_Storage->Check_pH Yes Action_Store Store Stock at -20°C Protect from Light Check_Storage->Action_Store No Action_pH Adjust pH to Neutral if Possible Check_pH->Action_pH No Action_Analyze Use Stability-Indicating Analytical Method Check_pH->Action_Analyze Yes Sol_Yes Yes Sol_No No Store_Yes Yes Store_No No pH_Yes Yes pH_No No

Caption: A decision tree for troubleshooting common issues with 4-HPA stability.

References

Technical Support Center: Storage and Stability of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Hydroxyphenylacetate to prevent its oxidation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (4-HPAA) is an organic compound used in the synthesis of pharmaceuticals like atenolol, as a biochemical intermediate, and is a subject of study in microbiology and environmental science.[1][2] Its stability is critical because the phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air, light, or incompatible substances.[3][4] Degradation can lead to the formation of impurities, a change in its chemical properties, and ultimately, compromise the accuracy and reproducibility of experimental results.

Q2: What are the primary causes of this compound oxidation during storage?

The primary factors that contribute to the oxidation of this compound are:

  • Exposure to Air (Oxygen): The phenolic group is sensitive to air, making it prone to oxidation.

  • Exposure to Light: this compound is light-sensitive, and exposure can accelerate degradation.

  • Incompatible Materials: Contact with oxidizing agents, strong bases, acid chlorides, and acid anhydrides can promote degradation.[3][5]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.[6]

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended, with some suppliers suggesting storage at 0-8°C or -20°C.[1][7] For general laboratory use, storing in a cool, dark place below 15°C is also advised.

  • Atmosphere: Storing under an inert gas like argon or nitrogen is recommended to minimize contact with air.[7]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][5][8]

  • Light: Protect the compound from light by using an opaque container or storing it in a dark location.

Q4: What are the visible signs of this compound degradation?

A primary visual indicator of degradation is a change in color. Pure this compound is typically an off-white, light beige, or crystalline powder.[1][8] Oxidation can cause the powder to darken, often to a yellowish or brownish hue. For solutions, a similar color change from colorless to yellow or brown may be observed.[6]

Q5: Can I store this compound in an aqueous solution?

Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare aqueous solutions fresh for each experiment.[7] If a stock solution is necessary, preparing it in a deoxygenated organic solvent like dimethylformamide and storing it under an inert gas at -20°C can provide greater stability.[7] Subsequent dilutions into aqueous buffers should be done immediately before use.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to exposure to air, light, or heat.Discard the discolored compound as its purity is compromised. For future prevention, ensure storage in a tightly sealed, opaque container, under an inert atmosphere, and at a recommended cool temperature.[1]
Inconsistent Experimental Results Degradation of this compound stock or working solutions.Prepare fresh solutions for each experiment.[7] If using a stock solution, verify its purity via analytical methods like HPLC before use. Ensure the solvent used for the stock solution is anhydrous and deoxygenated.[6][7]
Precipitate Forms in Solution Polymerization or formation of insoluble degradation products.Discard the solution. This may indicate significant degradation. Prepare a fresh solution using high-purity solvent and solid this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale References
Temperature 0-8°C or -20°CReduces the rate of chemical degradation.[1][7]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes contact with oxygen, the primary oxidizing agent.
Light Dark (Opaque Container)Prevents light-induced degradation.
Container Tightly SealedProtects from air and moisture.[5][8]

Table 2: Stability of this compound under Various Conditions

Condition Stability Notes References
Air (Oxygen) UnstableProne to oxidation.
Inert Atmosphere More StableMinimizes oxidation.
Light Exposure UnstableLight-sensitive.
Darkness More StableProtects from photodegradation.
Room Temperature Moderately Stable (short-term)Degradation will occur over time.[5]
Refrigerated (0-8°C) StableRecommended for short to medium-term storage.[1]
Frozen (-20°C) Highly StableRecommended for long-term storage (≥4 years).[7]
Aqueous Solution UnstableNot recommended for storage beyond one day.[7]
Presence of Oxidizing Agents UnstableReacts with oxidizing agents.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 275 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new peaks, particularly those at different retention times, indicates the presence of impurities or degradation products.

Mandatory Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound 4HPAA This compound Oxidized_Product Oxidized Products (e.g., Quinone-like structures) 4HPAA->Oxidized_Product O₂, Light, Heat

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Suspected Degradation start Suspected 4-HPAA Degradation check_visual Visually inspect the compound. Is there discoloration? start->check_visual analyze Perform analytical check (e.g., HPLC). check_visual->analyze No discard Discard compound. Review storage conditions. check_visual->discard Yes purity_ok Is purity acceptable? analyze->purity_ok use_compound Proceed with experiment. purity_ok->use_compound Yes purity_ok->discard No

Caption: Troubleshooting workflow for 4-HPAA degradation.

Storage_Decision_Tree cluster_tree Decision Tree for 4-HPAA Storage start Select Storage Conditions for 4-HPAA duration Storage Duration? start->duration short_term < 6 months duration->short_term Short-term long_term > 6 months duration->long_term Long-term form Physical Form? solid Solid form->solid Solid solution Solution form->solution Solution short_term->form storage2 Store at -20°C, inert gas, dark. long_term->storage2 storage1 Store at 0-8°C, inert gas, dark. solid->storage1 storage3 Prepare fresh before use. solution->storage3

Caption: Decision tree for selecting storage conditions.

References

Technical Support Center: Troubleshooting HPLC Analysis of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Hydroxyphenylacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Peak tailing is problematic because it can compromise the resolution between closely eluting compounds, reduce the accuracy and precision of quantification, and indicate underlying issues with the analytical method or HPLC system.[2]

Q2: What are the most common causes of peak tailing in the analysis of this compound?

A2: For a polar, acidic compound like this compound, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Interactions: Interactions between the phenolic hydroxyl group of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] These silanol groups can be acidic and interact with polar functional groups, causing some analyte molecules to be retained longer, resulting in a tailing peak.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, which may have different retention characteristics and lead to peak broadening or tailing.[5][6]

  • Column Issues: Column degradation, such as the formation of a void at the inlet, contamination of the inlet frit, or deterioration of the stationary phase, can disrupt the flow path and cause distorted peaks.[3][6]

  • System and Instrumental Effects: Extra-column volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[5][7] Improperly connected fittings can also create dead volume.[8]

Q3: How can I minimize peak tailing related to secondary silanol interactions?

A3: To minimize peak tailing from secondary silanol interactions, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of residual silanol groups, thereby reducing their interaction with the analyte.[1][3][9] This is a highly effective strategy for acidic compounds like this compound.

  • Use an End-Capped Column: Modern "end-capped" or "base-deactivated" silica (B1680970) (BDS) columns have their free silanol groups chemically bonded with a small, non-polar group, which blocks these active sites.[9][10]

  • Choose a High-Purity Silica Column (Type B): Newer Type B silica columns have a lower metal content and fewer acidic silanol groups, which significantly reduces peak tailing for polar compounds.[1][11][12]

  • Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[9][13]

Q4: My peak tailing appeared suddenly. What should I check first?

A4: If peak tailing appears abruptly, it often points to a physical problem with the system or a sudden change in conditions. Here's what to investigate:

  • Column Contamination or Blockage: A common cause of sudden peak distortion is a partially blocked inlet frit on the column due to debris from the sample or mobile phase.[14]

  • Column Void: A void or channel in the column packing can form, leading to a distorted flow path.[3][15]

  • System Leaks: Check all fittings for any leaks, as this can affect the flow rate and pressure, leading to poor chromatography.[6]

  • Mobile Phase Preparation: An error in preparing the mobile phase, such as an incorrect pH or composition, can cause sudden changes in peak shape.[6][14]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to characterize the peak tailing and determine if it affects all peaks or just the this compound peak.

Is the peak tailing observed for all peaks in the chromatogram?

  • Yes: This typically indicates a physical or instrumental problem.

    • Check for a partially blocked column inlet frit. Debris from samples or mobile phase can accumulate here.[14]

    • Inspect for column voids. A void at the head of the column can distort the sample band.[3]

    • Examine all tubing and fittings for proper connections. Dead volume from poorly seated ferrules can cause peak distortion.[7][8]

  • No, only the this compound peak (or other polar analytes) is tailing: This suggests a chemical interaction between the analyte and the stationary phase. Proceed to Step 2.

Step 2: Optimizing Mobile Phase Conditions

Chemical interactions are a primary cause of peak tailing for polar analytes. Adjusting the mobile phase is often the most effective solution.

Troubleshooting Chemical Interactions:

  • Lower the Mobile Phase pH: The most effective way to reduce tailing for phenolic compounds like this compound is to lower the pH of the mobile phase.[13] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase will suppress the ionization of residual silanol groups, minimizing secondary interactions.[9][13] For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it exists in a single, non-ionized form.[6][16]

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate (B84403) buffer at pH 7.0) can increase the ionic strength of the mobile phase and help mask silanol interactions.[9] Be mindful of buffer solubility in the organic modifier.[9]

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can sometimes improve peak shape. Methanol is a stronger proton donor and can better mask active silanol groups.[13]

ParameterRecommended ChangeRationale
Mobile Phase pH Decrease to pH 2.5 - 3.0Suppresses ionization of residual silanols, minimizing secondary interactions.[1][3]
Organic Solvent Switch from Acetonitrile to MethanolMethanol can better mask active silanol sites.[13]
Buffer Concentration (LC-UV) Increase (e.g., 10 mM to 25 mM)Increases ionic strength, which can help mask silanol interactions.[9]
Step 3: Column and Hardware Considerations

If mobile phase optimization does not resolve the issue, the column itself or other hardware components may be the root cause.

Evaluating the Column and System:

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and particulate matter, extending its lifetime and preserving peak shape.[17]

  • Column Cleaning and Regeneration: If the column is contaminated, a cleaning or regeneration procedure may be necessary. This typically involves flushing the column with a series of strong solvents.[18][19] It is often recommended to reverse the column flow direction (backflush) during cleaning to more effectively remove contaminants from the inlet frit.[18][20]

  • Switch to a Different Column: If peak tailing persists, consider using a column with a different stationary phase chemistry. An end-capped, high-purity silica (Type B) C18 or a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds, may provide better peak shape.[1][9][13]

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration (Reversed-Phase C18)

  • Disconnect the column from the detector to avoid contaminating the detector cell.[18][20]

  • Reverse the column flow direction. [18][20]

  • Flush with 10-20 column volumes of the mobile phase without any buffer salts (e.g., water/organic mixture).[19][21]

  • Flush with 20-30 column volumes of 100% methanol. [21]

  • Flush with 20-30 column volumes of 100% acetonitrile. [21]

  • For strongly adsorbed contaminants, a stronger solvent series may be used:

    • Flush with 10-20 column volumes of isopropanol.

    • Flush with 10-20 column volumes of methylene (B1212753) chloride (if compatible with your system).

    • Flush again with 10-20 column volumes of isopropanol.[19][22]

  • Re-equilibrate the column by flushing with the mobile phase (with buffer) for at least 20 column volumes before use.

Note: Always ensure the cleaning solvents are miscible with the solvent currently in the column. Adjust the flow rate to avoid over-pressurizing the system, as some cleaning solvents are more viscous.[18]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization start Peak Tailing Observed for This compound all_peaks Tailing affects ALL peaks? start->all_peaks one_peak Tailing is specific to 4-HPA or polar analytes all_peaks->one_peak No physical_check Check for Physical/Instrumental Issues: - Blocked inlet frit - Column void - System leaks - Improper connections all_peaks->physical_check Yes chemical_check Chemical Interactions Likely Optimize Mobile Phase one_peak->chemical_check Yes physical_remedy Remedy: - Backflush/replace frit - Replace column - Tighten fittings physical_check->physical_remedy end Peak Shape Improved physical_remedy->end ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) chemical_check->ph_adjust solvent_swap Change Organic Modifier (e.g., ACN to MeOH) ph_adjust->solvent_swap resolved Problem Resolved? ph_adjust->resolved buffer_adjust Increase Buffer Strength (LC-UV only) solvent_swap->buffer_adjust solvent_swap->resolved buffer_adjust->resolved column_check Evaluate Column & Hardware: - Use guard column - Column cleaning/regeneration - Switch to end-capped/high-purity column resolved->column_check No resolved->end Yes column_check->end

Caption: A logical workflow for troubleshooting peak tailing.

References

optimizing 4-Hydroxyphenylacetate 3-hydroxylase reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H).

Frequently Asked Questions (FAQs)

Q1: What is this compound 3-hydroxylase (4HPA3H) and what is its function?

A1: this compound 3-hydroxylase (EC 1.14.14.9) is a two-component flavin-dependent monooxygenase.[1][2][3] It is primarily found in bacteria and plays a key role in the catabolism of aromatic compounds like this compound (4-HPA).[1][4] The enzyme catalyzes the ortho-hydroxylation of phenolic compounds, a critical step in their degradation.[1][2][3] This enzymatic activity is also harnessed for the biosynthesis of valuable catechol-containing molecules.[5][6][7]

Q2: What are the components of the 4HPA3H system and what are their roles?

A2: The 4HPA3H system consists of two essential protein components[1][5][7][8]:

  • Oxygenase Component (HpaB or Cox): This is the larger component that binds the phenolic substrate and the reduced flavin cofactor. It is responsible for the actual hydroxylation reaction using molecular oxygen.[1][5][9][10][11]

  • Reductase Component (HpaC or Cred): This smaller component is an NAD(P)H-dependent flavin oxidoreductase.[1][5][7] Its function is to regenerate the reduced flavin cofactor (FADH2 or FMNH2) using NADH or NADPH as an electron donor, which is then used by the oxygenase component.[1][4][5][7]

Q3: What are the substrates and cofactors required for the 4HPA3H reaction?

A3: The essential substrates and cofactors for the 4HPA3H-catalyzed reaction are:

  • Phenolic Substrate: The primary substrate is this compound, but the enzyme exhibits broad substrate specificity towards various other phenolic compounds.[1][7][9]

  • Reduced Flavin Cofactor: The oxygenase component (HpaB) utilizes a reduced flavin adenine (B156593) dinucleotide (FADH2) or flavin mononucleotide (FMNH2) as a substrate.[4][12]

  • Molecular Oxygen (O2): Acts as an oxygen donor for the hydroxylation.[1][4]

  • NAD(P)H: Serves as the electron donor for the reductase component (HpaC) to reduce the flavin cofactor.[1][5][7][8]

Q4: Can this enzyme be used to produce compounds other than 3,4-dihydroxyphenylacetate?

A4: Yes, 4HPA3H has a broad substrate scope and can hydroxylate a variety of phenolic compounds. This makes it a versatile biocatalyst for producing valuable catechol derivatives. For example, it has been used in the production of L-DOPA from tyrosine and piceatannol (B1677779) from resveratrol.[4][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme components (HpaB or HpaC).- Express and purify fresh enzyme components. - Ensure proper protein folding and storage conditions (-20°C or -80°C).[10]
Missing or limiting cofactors.- Ensure adequate concentrations of NADH (or NADPH) and FAD (or FMN) in the reaction mixture.[1][5][12]
Sub-optimal reaction conditions.- Optimize pH, temperature, and buffer components. Refer to the table of optimal conditions below.
Presence of inhibitors.- Analyze reaction components for potential inhibitors. Consider dialysis or buffer exchange of enzyme preparations.
Reaction Stops Prematurely Depletion of NADH or O2.- Ensure a sufficient supply of NADH. Consider using an NADH regeneration system. - Ensure adequate aeration of the reaction mixture.
Product inhibition.- Monitor product concentration over time. - If product inhibition is observed, consider in-situ product removal strategies.
Enzyme instability.- Perform the reaction at a lower temperature. - Add stabilizing agents such as glycerol (B35011) to the reaction buffer.
Poor Coupling (High NADH consumption with low product formation) Autoxidation of reduced flavin.- This occurs when the reduced flavin reacts with O2 without substrate hydroxylation, producing hydrogen peroxide. - Increase the concentration of the oxygenase component (HpaB) to better compete for the reduced flavin.[12] - Lowering the FAD concentration can sometimes improve coupling.[12]
Absence of the phenolic substrate.- Ensure the phenolic substrate is present in the reaction mixture before initiating the reaction.

Optimal Reaction Conditions

The optimal conditions for 4HPA3H can vary depending on the source organism of the enzyme and the specific substrate being used. The following table summarizes some reported optimal conditions.

Enzyme Source Substrate Optimal pH Optimal Temperature Reference
Geobacillus thermodenitrificans NG80-2Not Specified9.060°C[1][2][3]
Mutant E. coli HpaBCResveratrol7.433°C[13]
E. coli (for flavonoid biosynthesis)NaringeninNot Specified28°C[14][15][16]

Experimental Protocols

Protocol 1: In Vitro Activity Assay of this compound 3-hydroxylase

This protocol describes a general method for determining the activity of purified 4HPA3H components in vitro.

Materials:

  • Purified HpaB (oxygenase component)

  • Purified HpaC (reductase component)

  • Potassium phosphate (B84403) buffer (e.g., 20-50 mM, pH 7.0-7.5)

  • This compound (4-HPA) stock solution

  • NADH stock solution

  • FAD stock solution

  • Catalase (optional, to remove H2O2 from uncoupled reactions)

  • HPLC system with a suitable C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components (example concentrations):

    • Potassium phosphate buffer (20 mM, pH 7.0)

    • FAD (10 µM)

    • 4-HPA (1 mM)

    • NADH (2 mM)

    • Catalase (90 U/mL)

    • Purified HpaC (add to a final concentration sufficient to regenerate FAD)

    • Purified HpaB (add to initiate the reaction)

  • Initiate the Reaction: Add the HpaB component to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 24-37°C) for a specific period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a quenching solution, such as an equal volume of methanol (B129727) or an acidic solution.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the conversion of 4-HPA to 3,4-dihydroxyphenylacetate.[12][17]

    • Monitor the decrease in the 4-HPA peak and the increase in the 3,4-dihydroxyphenylacetate peak.

  • Calculate Activity: Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg of HpaB). One unit of activity can be defined as the amount of HpaB required to catalyze the consumption of 1 nmol of this compound per minute under the specified conditions.[12]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway NADH NADH + H+ HpaC HpaC (Reductase) NADH->HpaC NAD NAD+ FAD FAD FAD->HpaC FADH2 FADH₂ HpaB HpaB (Oxygenase) FADH2->HpaB HpaC->NAD HpaC->FADH2 HpaB->FAD Product 3,4-Dihydroxyphenylacetate HpaB->Product H2O H₂O HpaB->H2O Substrate This compound Substrate->HpaB O2 O₂ O2->HpaB

Caption: The catalytic cycle of this compound 3-hydroxylase.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Activity CheckEnzyme Check Enzyme Integrity (SDS-PAGE, Activity of individual components) Start->CheckEnzyme EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckCofactors Verify Cofactor Concentrations (NADH, FAD) EnzymeOK->CheckCofactors Yes PurifyEnzyme Action: Re-purify Enzyme EnzymeOK->PurifyEnzyme No CofactorsOK Cofactors OK? CheckCofactors->CofactorsOK CheckConditions Optimize Reaction Conditions (pH, Temperature, Buffer) CofactorsOK->CheckConditions Yes AdjustCofactors Action: Adjust Cofactor Concentrations CofactorsOK->AdjustCofactors No ConditionsOK Activity Improved? CheckConditions->ConditionsOK CheckCoupling Assess NADH consumption vs. Product formation ConditionsOK->CheckCoupling Yes AdjustConditions Action: Systematically vary conditions ConditionsOK->AdjustConditions No CouplingOK Good Coupling? CheckCoupling->CouplingOK AdjustRatio Action: Increase HpaB:HpaC ratio CouplingOK->AdjustRatio No (Poor Coupling) Success Success: Optimized Reaction CouplingOK->Success Yes PurifyEnzyme->CheckEnzyme AdjustCofactors->CheckCofactors AdjustConditions->CheckConditions AdjustRatio->CheckCoupling

Caption: A logical workflow for troubleshooting 4HPA3H reactions.

References

Technical Support Center: Interference of 4-Hydroxyphenylacetate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 4-Hydroxyphenylacetate (4-HPA) in biochemical assays. As a phenolic compound and a known antioxidant, 4-HPA possesses chemical properties that can lead to non-specific signals and false positives in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HPA) and why might it interfere with my assay?

A1: this compound (4-HPA) is a phenolic acid that is a major metabolite of polyphenols. Its antioxidant and redox-active nature, stemming from the hydroxyl group on the phenyl ring, is a primary reason for its potential interference in biochemical assays. This can lead to misleading results by interacting with assay components in a non-specific manner.

Q2: What are the common mechanisms of assay interference for phenolic compounds like 4-HPA?

A2: Phenolic compounds can interfere with biochemical assays through several mechanisms:

  • Redox Activity: As an antioxidant, 4-HPA can directly reduce assay components, leading to false positives in assays that measure redox changes. This is particularly problematic in assays that generate or measure reactive oxygen species (ROS).

  • Fluorescence Interference: 4-HPA may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules in an assay, leading to inaccurate readings in fluorescence-based assays.

  • Enzyme Inhibition: 4-HPA may non-specifically inhibit enzymes, including reporter enzymes like horseradish peroxidase (HRP) or luciferase, through various mechanisms such as aggregation or redox effects.

  • Compound Aggregation: At higher concentrations, 4-HPA may form aggregates that can sequester and non-specifically inhibit enzymes, leading to a false-positive signal for inhibition.

Q3: My HRP-based ELISA is showing a high background when using samples containing 4-HPA. What could be the cause?

A3: High background in HRP-based ELISAs can be caused by the reducing activity of 4-HPA. The compound can directly reduce the HRP substrate (like TMB), leading to a colorimetric signal in the absence of HRP activity. Additionally, 4-HPA might interfere with the HRP enzyme itself.

Q4: Can 4-HPA interfere with assays that measure reactive oxygen species (ROS)?

A4: Yes, this is a significant area of potential interference. As an antioxidant, 4-HPA can scavenge ROS, leading to a false-negative result in assays designed to measure ROS production. Conversely, in some cellular contexts, certain phenolic compounds can induce ROS production.[1][2]

Troubleshooting Guides

If you suspect that 4-HPA is interfering with your assay, follow this troubleshooting workflow to identify and mitigate the issue.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Interference Confirmation cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Validation A Unexpected or Inconsistent Assay Results B Run 'Compound-Only' Control (4-HPA + Assay Buffer + Detection Reagents) A->B C Does 4-HPA show a signal? B->C D Run 'No-Enzyme' Control (4-HPA + Substrate + Detection Reagents) C->D Yes I Perform Orthogonal Assay (Different detection method) C->I No E Is there a signal change? D->E F For Redox Interference: - Add catalase to the assay - Use a different reducing agent E->F Yes G For Fluorescence Interference: - Measure 4-HPA fluorescence spectrum - Use a different fluorophore E->G Yes H For Aggregation: - Add a non-ionic detergent (e.g., 0.01% Triton X-100) E->H Yes F->I G->I H->I J Do results correlate? I->J K Results Validated J->K Yes L Re-evaluate Hypothesis J->L No

Caption: A workflow for troubleshooting potential 4-HPA assay interference.

Issue 1: Suspected Redox Interference in Colorimetric or Fluorometric Assays

Symptoms:

  • High background signal in the absence of the enzyme or analyte of interest.

  • Assay results are sensitive to the presence of reducing agents like DTT.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Prepare a sample containing 4-HPA at the relevant concentration in the assay buffer with the detection reagents but without the enzyme or other biological components. A signal in this control indicates direct interaction of 4-HPA with the detection reagents.

  • Add Catalase: If your assay is generating hydrogen peroxide, the antioxidant activity of 4-HPA can interfere. Adding catalase, an enzyme that degrades H₂O₂, can help mitigate this. If the effect of 4-HPA is diminished in the presence of catalase, it suggests interference via H₂O₂ generation.

  • Use an Orthogonal Assay: Validate your findings using an assay with a different detection principle that is not based on redox chemistry, such as a luminescence-based or mass spectrometry-based assay.

Issue 2: Suspected Fluorescence Interference

Symptoms:

  • Unexpectedly high or low fluorescence readings.

  • Non-linear dose-response curves.

Troubleshooting Steps:

  • Measure the Fluorescence Spectrum of 4-HPA: Determine the excitation and emission spectra of 4-HPA at the concentrations used in your assay. This will reveal if its fluorescence overlaps with that of your assay's fluorophore.

  • Perform a Quenching Control: Incubate your fluorescent substrate or product with varying concentrations of 4-HPA and measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.

  • Switch Fluorophore or Detection Method: If significant spectral overlap or quenching is observed, consider using a fluorophore with a different excitation/emission profile or switching to a non-fluorescence-based detection method.

Quantitative Data on Potential Interference

While specific quantitative data on 4-HPA interference across a wide range of commercial assays is not extensively documented, the table below summarizes the potential for interference based on its chemical properties and the known behavior of similar phenolic compounds. Researchers should empirically determine the extent of interference in their specific assay system.

Assay TypePotential for InterferenceLikely MechanismRecommended Control Experiments
HRP-based ELISA HighReduction of HRP substrate (e.g., TMB), direct interaction with HRP.- 4-HPA + substrate (no HRP)- 4-HPA + HRP (no substrate)
Reactive Oxygen Species (ROS) Assays HighAntioxidant activity (ROS scavenging).- Cell-free ROS generation with 4-HPA- Use of a positive control ROS inducer
Fluorescence-based Assays Moderate to HighAutofluorescence, fluorescence quenching.- Measure fluorescence spectrum of 4-HPA- Quenching control with fluorophore
Luciferase Reporter Assays ModerateDirect inhibition of luciferase, redox effects.- Counter-screen of 4-HPA against purified luciferase
Colorimetric Redox Assays (e.g., MTT, XTT) HighReduction of the colorimetric probe.- 4-HPA + probe in cell-free buffer

Experimental Protocols

Protocol 1: Assessing 4-HPA Interference in a Peroxidase-Based Assay

Objective: To determine if 4-HPA directly reacts with the substrate of a horseradish peroxidase (HRP) assay.

Methodology:

  • Prepare a dilution series of 4-HPA in the assay buffer.

  • In a 96-well plate, add the 4-HPA dilutions.

  • To one set of wells, add the HRP substrate solution (e.g., TMB).

  • To a control set of wells, add assay buffer instead of the HRP substrate.

  • Incubate the plate for the standard assay time at room temperature.

  • Add the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: An increase in absorbance in the wells containing 4-HPA and the HRP substrate (in the absence of HRP) indicates direct reduction of the substrate by 4-HPA.

Protocol 2: Evaluating 4-HPA Autofluorescence

Objective: To determine if 4-HPA exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Methodology:

  • Prepare a dilution series of 4-HPA in the assay buffer.

  • Dispense the 4-HPA dilutions into a black, clear-bottom 96-well plate.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and filter sets as your primary assay.

Data Analysis: A concentration-dependent increase in fluorescence intensity indicates that 4-HPA is autofluorescent under your assay conditions. This background fluorescence should be subtracted from your experimental readings.

Signaling Pathways and Experimental Workflows

The antioxidant properties of 4-HPA can interfere with assays measuring redox signaling. The following diagram illustrates a simplified workflow for validating a potential inhibitor discovered in a high-throughput screen, taking into account potential assay interference.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Optimization A High-Throughput Screen (e.g., Fluorescence-based) B Dose-Response Confirmation A->B C Interference Counterscreens (Autofluorescence, Redox, Aggregation) B->C D Orthogonal Assay (e.g., Luminescence or Label-free) C->D No Interference E Cell-based Assay D->E F Structure-Activity Relationship (SAR) Studies E->F

References

Technical Support Center: Microbial Production of 4-Hydroxyphenylacetate (4-HPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of 4-Hydroxyphenylacetate (4-HPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the microbial production of 4-HPA.

Issue 1: Low Yield of 4-HPA

Question: My engineered E. coli strain is producing very low titers of 4-HPA. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common challenge in microbial production. Several factors, from precursor availability to enzyme efficiency and culture conditions, can be responsible. Here’s a step-by-step guide to troubleshoot this issue.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Precursor Supply (L-tyrosine) 1. Overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as AroG or TyrA.[1] 2. Knock out competing pathways that drain the precursor pool (e.g., pathways leading to phenylalanine or tryptophan).Increased intracellular availability of L-tyrosine, the primary precursor for 4-HPA biosynthesis.
Inefficient Biosynthetic Pathway Enzymes 1. Perform codon optimization of the genes in your 4-HPA pathway for the expression host (E. coli). 2. Use directed evolution or protein engineering to improve the catalytic efficiency of rate-limiting enzymes like 4-hydroxyphenylpyruvate decarboxylase (ARO10) or phenylacetaldehyde (B1677652) dehydrogenase (FeaB).[2] 3. Screen for more efficient enzyme homologs from different microbial sources.Enhanced conversion of L-tyrosine to 4-HPA, reducing the accumulation of intermediates.
Suboptimal Fermentation Conditions 1. Optimize the culture medium composition, including carbon source, nitrogen source, and phosphate (B84403) concentration.[3][4][5][6] 2. Systematically evaluate and optimize physical parameters such as pH, temperature, and aeration.[3][7] A temperature of 28°C has been shown to be optimal in some cases.[3] 3. Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and control cell growth.[8]Improved cell health and productivity, leading to higher 4-HPA titers.
Toxicity of 4-HPA or Intermediates 1. Implement an in-situ product removal strategy, such as using a resin-based separation process. 2. Engineer the host strain for increased tolerance to 4-HPA through adaptive laboratory evolution (ALE).[1]Reduced cellular stress and inhibition, allowing for sustained production at higher concentrations.

Issue 2: Accumulation of Undesired Byproducts

Question: I am observing significant accumulation of byproducts in my fermentation broth, which complicates downstream processing. How can I identify and reduce them?

Answer: Byproduct formation is a common issue that diverts carbon flux away from your desired product. Identifying and eliminating these pathways is crucial for improving purity and yield.

Common Byproducts & Mitigation Strategies:

Observed Byproduct Potential Source Recommended Action
Phenylacetic Acid (PAA) Incomplete hydroxylation of the aromatic ring.1. Ensure high expression and activity of the this compound 3-hydroxylase (HpaBC) if starting from PAA.[9][10] 2. If synthesizing de novo, check for promiscuous activity of pathway enzymes.
3,4-dihydroxyphenylacetate (DHPA) Further hydroxylation of 4-HPA by the host's native enzymes.[11][12]Knock out the native hpaBC genes in the E. coli host strain to prevent degradation of the product.[11]
Other Aromatic Compounds Diversion of precursors (chorismate, prephenate) to other aromatic amino acids or their derivatives.Reinforce the carbon flux towards L-tyrosine by overexpressing key pathway enzymes and knocking out competing pathways.

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for 4-HPA production?

A1: While common laboratory strains like K-12 can be engineered for 4-HPA production, strains like E. coli W are naturally capable of degrading 4-HPA and possess the hpa gene cluster.[11] For production, it is often advantageous to start with a strain that has a high precursor supply (e.g., a tyrosine-overproducing strain) and then knock out any native pathways that might degrade 4-HPA.[2][13]

Q2: How can I improve the stability of my expression plasmid?

A2: Plasmid instability can lead to a loss of your engineered pathway over time, resulting in decreased productivity.[14][15][16][17] To improve plasmid stability:

  • Use a selection marker: Maintain antibiotic pressure in the culture medium to select for plasmid-containing cells. However, be aware that this can interfere with the evolution of plasmid stability.[15]

  • Employ a balanced-lethal system: Engineer the host strain to be dependent on a gene present on the plasmid for survival.

  • Integrate the pathway into the chromosome: This is the most stable solution, as it eliminates the need for plasmids altogether.

  • Optimize plasmid copy number: A very high copy number can impose a significant metabolic burden on the host, leading to instability.[18]

Q3: What is the best method for quantifying 4-HPA in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 4-HPA.[19] A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[20]

Q4: My cells are growing slowly and lysing after induction. What could be the problem?

A4: This could be due to several factors:

  • Metabolic burden: Overexpression of multiple heterologous genes can place a significant strain on the cell's resources. Try using lower-strength promoters or optimizing induction conditions (e.g., lower inducer concentration, lower temperature).

  • Toxicity of intermediates or the final product: As mentioned in the troubleshooting guide, accumulation of certain compounds can be toxic.[21][22] Analyze your broth for accumulating intermediates.

  • Plasmid instability: A high metabolic burden from the plasmid can lead to cell stress and lysis.[18]

Experimental Protocols

Protocol 1: Media Optimization using a Plackett-Burman Design

This protocol allows for the screening of multiple media components to identify those with the most significant impact on 4-HPA production.[4][5]

  • Factor Selection: Choose the media components to be evaluated (e.g., glucose, yeast extract, peptone, KH2PO4, K2HPO4, MgSO4, etc.).

  • Experimental Design: Use a Plackett-Burman design to create a set of experiments where each component is tested at a high (+) and low (-) concentration.

  • Fermentation: Perform shake flask fermentations according to the experimental design.

  • Analysis: Measure the 4-HPA concentration in each flask at the end of the fermentation.

  • Effect Calculation: Calculate the effect of each component on 4-HPA production to identify the most influential factors.

Protocol 2: Quantification of 4-HPA using HPLC

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 4-HPA.

    • Compare the peak area of the sample to the standard curve to determine the concentration.[19]

Visualizations

Caption: Engineered biosynthetic pathway for 4-HPA production in E. coli.

Troubleshooting_Workflow Start Low 4-HPA Yield CheckPrecursor Analyze Precursor Levels (e.g., L-Tyrosine) Start->CheckPrecursor CheckEnzymes Evaluate Pathway Enzyme Expression & Activity CheckPrecursor->CheckEnzymes Sufficient OptimizePrecursor Enhance Precursor Supply: - Overexpress aroG/tyrA - Knock out competing pathways CheckPrecursor->OptimizePrecursor Low CheckConditions Assess Fermentation Conditions (pH, Temp, Media) CheckEnzymes->CheckConditions High OptimizeEnzymes Improve Enzyme Efficiency: - Codon Optimization - Directed Evolution CheckEnzymes->OptimizeEnzymes Low CheckToxicity Investigate Product/ Intermediate Toxicity CheckConditions->CheckToxicity Optimal OptimizeConditions Optimize Fermentation: - Media Composition - Fed-batch Strategy CheckConditions->OptimizeConditions Suboptimal MitigateToxicity Reduce Toxicity: - In-situ Product Removal - Adaptive Laboratory Evolution CheckToxicity->MitigateToxicity High End Improved 4-HPA Yield CheckToxicity->End Low OptimizePrecursor->End OptimizeEnzymes->End OptimizeConditions->End MitigateToxicity->End

Caption: A logical workflow for troubleshooting low 4-HPA yield.

References

Technical Support Center: Degradation Pathways of 4-Hydroxyphenylacetate (4-HPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of 4-Hydroxyphenylacetate (4-HPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for this compound (4-HPA)?

A1: 4-HPA is primarily degraded by microorganisms through two main aerobic pathways, both of which converge on the formation of central metabolic intermediates.

  • The Homoprotocatechuate (HPC) Pathway: This is a common pathway found in bacteria like Escherichia coli W and Pseudomonas putida. It involves the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate (homoprotocatechuate), followed by aromatic ring cleavage. The key enzymes in this pathway are encoded by the hpa gene cluster.[1][2][3]

  • The Homogentisate (B1232598) (HMG) Pathway: Some bacteria, such as Burkholderia xenovorans LB400, can utilize this pathway. It involves the hydroxylation of 4-HPA at a different position to form homogentisate before ring fission.[4]

Additionally, anaerobic degradation pathways exist, for instance in denitrifying bacteria, which involve an initial α-oxidation of the side chain.[5]

Q2: My bacterial strain (e.g., E. coli K-12) is not growing on 4-HPA as the sole carbon source. Why?

A2: Many common laboratory strains, such as E. coli K-12, lack the necessary genetic machinery to utilize 4-HPA.[3] The hpa gene cluster, which encodes the enzymes for the primary degradation pathway, is present in strains like E. coli W but absent in K-12.[1][3] To enable growth, you may need to use a competent strain or genetically engineer your strain by introducing the complete hpa cluster.[1]

Q3: What are the key enzymes involved in the initial steps of aerobic 4-HPA degradation?

A3: The initial and rate-limiting step in the well-characterized aerobic pathway is the hydroxylation of 4-HPA. This is catalyzed by a two-component monooxygenase system:

  • This compound 3-Monooxygenase (HpaB/HpaC): HpaB is the oxygenase component that catalyzes the hydroxylation, while HpaC is a flavin reductase that supplies the necessary reduced flavin adenine (B156593) dinucleotide (FADH2).[6][7][8] This enzyme converts 4-HPA to 3,4-dihydroxyphenylacetate.[2]

Q4: Are there known alternative degradation routes for 4-HPA?

A4: Yes, besides the canonical pathways, alternative routes have been identified. For instance, some microorganisms can hydroxylate 4-HPA to homogentisate, initiating the homogentisate pathway.[9] Fungi, such as Trichosporon cutaneum, also degrade 4-HPA, in some cases involving further hydroxylation of intermediates before ring cleavage.[10]

Troubleshooting Guides

Issue 1: Low or No Degradation of 4-HPA in Bacterial Culture
Possible Cause Troubleshooting Step
Incorrect Bacterial Strain Verify that the chosen bacterial strain possesses the genetic capacity to degrade 4-HPA (e.g., E. coli W, Pseudomonas putida). Common lab strains like E. coli K-12 may not have the required hpa gene cluster.[3]
Suboptimal Culture Conditions Optimize growth parameters such as pH, temperature, and aeration. Ensure the minimal media composition is appropriate and not lacking essential nutrients.
Toxicity of 4-HPA or Intermediates High concentrations of 4-HPA or its metabolic intermediates can be toxic to some bacterial strains. Try a lower starting concentration of 4-HPA.
Lack of Induction of Degradative Genes The hpa genes are often inducible. Ensure that 4-HPA is present in the culture medium to induce the expression of the necessary enzymes.
Issue 2: Low Yield of Purified HpaB/HpaC Enzymes
Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure complete cell lysis to release the enzymes. Sonication or French press are common methods. Verify lysis efficiency under a microscope.
Protein Degradation Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target proteins.[11] Keep samples on ice throughout the purification process.[11]
Incorrect Purification Strategy HpaB and HpaC are separate components and may require different purification strategies. Ion-exchange and affinity chromatography are commonly used.[12]
Protein Misfolding/Inclusion Bodies Optimize expression conditions (e.g., lower temperature, different inducer concentration) to improve protein solubility.
Issue 3: Inconsistent or Unreliable Enzyme Assay Results
Possible Cause Troubleshooting Step
Substrate or Cofactor Degradation Prepare fresh solutions of substrates (4-HPA) and cofactors (NADH, FAD) for each experiment. Store stock solutions appropriately.
Inaccurate Quantification of Enzyme Use a reliable protein quantification method (e.g., Bradford or BCA assay) to determine the concentration of your purified enzymes accurately.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for enzyme activity. A common buffer is potassium phosphate (B84403) (KPi) at a neutral pH.[4][6]
Oxygen Limitation For monooxygenase assays, ensure adequate oxygen supply by performing the assay in an open system with agitation or by using an oxygen-saturated buffer.
Issue 4: Poor HPLC Separation of 4-HPA and its Metabolites
Possible Cause Troubleshooting Step
Peak Tailing of Phenolic Compounds This is often due to interactions with residual silanols on the column. Lowering the mobile phase pH with an acid like trifluoroacetic acid can help.[13]
Co-elution of Compounds Optimize the gradient of your mobile phase (e.g., acetonitrile (B52724) and water) to improve the separation of compounds with similar retention times.
Column Contamination Flush the column with a strong solvent to remove any contaminants. Always filter your samples before injection.
Inappropriate Column Chemistry A C18 reversed-phase column is typically suitable for separating these aromatic compounds.[14]

Quantitative Data Summary

Table 1: Kinetic Parameters of Key Enzymes in 4-HPA Degradation

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
4-HPA 3-Monooxygenase (HpaB/C)E. coli W4-HPA~100Not Reported[6]
Homoprotocatechuate 2,3-DioxygenaseE. coli C3,4-DHPA13180[2]

Table 2: Typical Experimental Conditions for 4-HPA Degradation Studies

ParameterValueNotesReference
Bacterial Growth Medium M9 Minimal MediumSupplemented with 4-HPA (2-5 mM) as the sole carbon source.
Growth Temperature 30-37 °CDependent on the bacterial species.[15][16]
HpaB/C Enzyme Assay Buffer 20 mM Potassium Phosphate (pH 7.0)[4][6]
HPLC Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic AcidGradient elution is typically used for optimal separation.[17]

Experimental Protocols

Protocol 1: Culturing Bacteria on 4-HPA Minimal Medium
  • Prepare M9 Minimal Medium: Prepare a sterile M9 minimal medium solution containing salts, a magnesium source, and a calcium source.

  • Prepare 4-HPA Stock Solution: Prepare a sterile stock solution of this compound (e.g., 200 mM) and adjust the pH to 7.0.

  • Inoculation: Add the 4-HPA stock solution to the M9 minimal medium to a final concentration of 2-5 mM. Inoculate with a single colony of the desired bacterial strain.

  • Incubation: Incubate the culture at the optimal temperature for the strain (e.g., 37°C for E. coli) with shaking (200-250 rpm) to ensure aeration.

  • Monitor Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Protocol 2: Assay for this compound 3-Monooxygenase (HpaB/C) Activity

This assay measures the NADH consumption coupled to the hydroxylation of 4-HPA.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 20 mM Potassium Phosphate buffer (pH 7.0)

    • 200 µM NADH

    • 10 µM FAD

    • 1 mM this compound

    • Purified HpaC (flavin reductase)

  • Initiate the Reaction: Start the reaction by adding a known amount of purified HpaB (oxygenase component).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

  • Calculate Activity: The rate of NADH oxidation is proportional to the enzyme activity. One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Protocol 3: HPLC Analysis of 4-HPA and its Metabolites
  • Sample Preparation: Centrifuge bacterial cultures and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid

  • Gradient Elution: Program a linear gradient, for example, from 10% to 70% Solvent B over 20 minutes, to separate 4-HPA and its more polar metabolite, 3,4-dihydroxyphenylacetate.

  • Detection: Use a UV detector set to a wavelength of 280 nm to detect the aromatic compounds.

  • Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of 4-HPA and 3,4-dihydroxyphenylacetate to quantify the metabolites.[17]

Visualizations

Aerobic_4_HPA_Degradation_Pathway This compound This compound 3,4-Dihydroxyphenylacetate\n(Homoprotocatechuate) 3,4-Dihydroxyphenylacetate (Homoprotocatechuate) This compound->3,4-Dihydroxyphenylacetate\n(Homoprotocatechuate) HpaB/C (Monooxygenase) Ring Cleavage Product Ring Cleavage Product 3,4-Dihydroxyphenylacetate\n(Homoprotocatechuate)->Ring Cleavage Product HpaD (Dioxygenase) Central Metabolism Central Metabolism Ring Cleavage Product->Central Metabolism Downstream Enzymes

Caption: Aerobic degradation pathway of 4-HPA via homoprotocatechuate.

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare Reaction Mix\n(Buffer, NADH, FAD, 4-HPA, HpaC) Prepare Reaction Mix (Buffer, NADH, FAD, 4-HPA, HpaC) Add Purified HpaB Add Purified HpaB Prepare Reaction Mix\n(Buffer, NADH, FAD, 4-HPA, HpaC)->Add Purified HpaB Initiate Reaction Monitor A340 Decrease Monitor A340 Decrease Add Purified HpaB->Monitor A340 Decrease Calculate Rate of NADH Oxidation Calculate Rate of NADH Oxidation Monitor A340 Decrease->Calculate Rate of NADH Oxidation Determine Enzyme Activity Determine Enzyme Activity Calculate Rate of NADH Oxidation->Determine Enzyme Activity

Caption: Workflow for HpaB/C monooxygenase activity assay.

References

Navigating the Synthesis of 4-Hydroxyphenylacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Hydroxyphenylacetate, a key intermediate in the pharmaceutical industry, presents several challenges, primarily centered around the control of side reactions that can impact yield and purity. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during its synthesis. It also includes detailed experimental protocols, a comparative analysis of different synthesis routes, and a workflow diagram to aid in optimizing experimental outcomes.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific problems that may arise during the synthesis of this compound, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound from anisole (B1667542), I'm observing a low yield of the desired 4-methoxybenzyl chloride intermediate and the formation of a significant amount of a high-boiling point byproduct. What is happening and how can I prevent it?

A: This is a common issue in the chloromethylation of anisole. The primary side reaction is the formation of diarylmethane derivatives, where the initially formed 4-methoxybenzyl chloride reacts with another molecule of anisole.[1][2] Additionally, you may be forming the ortho-isomer, 2-methoxybenzyl chloride.[3]

  • Potential Causes and Solutions:

    • High Reaction Temperature: Elevated temperatures favor the formation of diarylmethane. It is crucial to maintain a low reaction temperature, typically between 0-5°C, to maximize the yield of the desired chloromethylated product.[1]

    • Inappropriate Catalyst: The choice of catalyst is critical. While strong Lewis acids like aluminum chloride can be used, they are known to promote the formation of diarylmethane byproducts.[1] Using a milder catalyst, such as zinc chloride, can help to control this side reaction.

    • High Concentration of Products: Allowing the reaction to proceed for too long can lead to an increased concentration of the chloromethylated product, which in turn increases the rate of diarylmethane formation.[1] Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction at the optimal time.

Q2: My synthesis of 4-methoxyphenylacetonitrile (B141487) from 4-methoxybenzyl chloride is resulting in a low yield and the formation of 4-methoxybenzyl alcohol as a major impurity. How can I improve this cyanation step?

A: The formation of the corresponding alcohol is a frequent side reaction during the cyanation of benzyl (B1604629) halides, especially when using aqueous solvent systems.[4]

  • Potential Causes and Solutions:

    • Hydrolysis of the Starting Material: 4-Methoxybenzyl chloride is susceptible to hydrolysis, particularly in the presence of water. To minimize this, it is recommended to use an anhydrous solvent system for the cyanation reaction. Anhydrous acetone (B3395972) has been shown to be effective in preventing the formation of the alcohol byproduct and also reduces the formation of isonitriles.[4]

    • Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use freshly dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: During the final hydrolysis of 4-methoxyphenylacetonitrile to 4-hydroxyphenylacetic acid, I am getting incomplete conversion and the presence of 4-methoxyphenylacetic acid as an impurity. What are the optimal conditions for this step?

A: Incomplete ether cleavage is a common problem in this final step. The choice of demethylating agent and reaction conditions are crucial for achieving a high yield of the desired product.

  • Potential Causes and Solutions:

    • Inefficient Demethylation: While various methods can be used for the hydrolysis of the nitrile, achieving simultaneous demethylation requires specific and often harsh conditions. The use of strong acids like hydroiodic acid or boron tribromide is effective for cleaving the methyl ether.[5]

    • Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature to drive the reaction to completion. When using boron tribromide, the reaction is typically performed at low temperatures (e.g., -78°C to -15°C) in a solvent like dichloromethane (B109758).[6] Monitoring the reaction by TLC or HPLC is recommended to determine the point of complete conversion.

Q4: I am attempting the Willgerodt-Kindler synthesis of 4-hydroxyphenylacetic acid from 4-hydroxyacetophenone, but the reaction is messy and the yield is low. What are the common side reactions in this process?

A: The Willgerodt-Kindler reaction can be complex, and its success is highly dependent on the reaction conditions. The primary side reaction is the formation of the corresponding carboxylic acid from the hydrolysis of the intermediate thioamide.[7]

  • Potential Causes and Solutions:

    • Incomplete Reaction: The reaction of the ketone with sulfur and an amine (like morpholine) to form the thiomorpholide, followed by hydrolysis, needs to be driven to completion. Ensure adequate reaction time and temperature.

    • Hydrolysis of the Intermediate: The intermediate thioamide can be hydrolyzed to the corresponding amide and further to the carboxylic acid. Controlling the hydrolysis conditions (e.g., pH, temperature) is important to isolate the desired product.

    • Purification Challenges: The crude reaction mixture can contain various sulfur-containing byproducts. Proper work-up and purification, such as extraction and recrystallization, are essential to obtain a pure product.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the typical yields and key considerations for different synthetic routes to this compound.

Starting MaterialKey IntermediatesTypical Overall YieldPurityKey AdvantagesCommon Side Reactions/Disadvantages
Anisole4-methoxybenzyl chloride, 4-methoxyphenylacetonitrile~21%[8]Moderate to HighReadily available starting material.Formation of diarylmethane and ortho-isomers during chloromethylation; potential for alcohol formation during cyanation; harsh conditions for demethylation.[1][3][4]
4-Aminophenylacetic acidDiazonium salt~85%[6]HighHigh-yielding, relatively clean reaction.Use of diazonium salts which can be unstable; requires careful temperature control.
o-Chlorophenol3-chloro-4-hydroxymandelic acid, 3-chloro-4-hydroxyphenylacetic acid~65%[8]HighGood overall yield and avoids some of the issues of the anisole route.Multi-step process involving reduction and dehalogenation.
Phenol4-hydroxyacetophenone~30%[8]ModerateInexpensive starting material.Involves the Willgerodt-Kindler reaction which can have low yields and generate sulfur-containing byproducts, creating waste-water issues.[8]

Experimental Protocols

1. Synthesis from Anisole (via Chloromethylation, Cyanation, and Hydrolysis/Demethylation)

  • Step 1: Chloromethylation of Anisole to 4-Methoxybenzyl chloride

    • In a reaction vessel, combine anisole, paraformaldehyde, and a suitable solvent like acetic acid.

    • Cool the mixture to 0-5°C.

    • Bubble hydrogen chloride gas through the stirred mixture while maintaining the low temperature.

    • Monitor the reaction by GC. Once the desired conversion is reached, stop the gas flow.

    • Work up the reaction by washing with water and an aqueous base to remove unreacted HCl and formaldehyde.

    • Separate the organic layer and purify the 4-methoxybenzyl chloride by distillation under reduced pressure.

  • Step 2: Cyanation of 4-Methoxybenzyl chloride to 4-Methoxyphenylacetonitrile

    • Dissolve 4-methoxybenzyl chloride in anhydrous acetone.

    • Add sodium cyanide and reflux the mixture under an inert atmosphere.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • After cooling, filter off the inorganic salts.

    • Remove the acetone under reduced pressure.

    • The crude 4-methoxyphenylacetonitrile can be purified by recrystallization or distillation.[4]

  • Step 3: Hydrolysis and Demethylation of 4-Methoxyphenylacetonitrile to 4-Hydroxyphenylacetic acid

    • Dissolve 4-methoxyphenylacetonitrile in anhydrous dichloromethane and cool to -78°C.

    • Slowly add a solution of boron tribromide in dichloromethane under an inert atmosphere.

    • Allow the reaction to warm slowly to -15°C over several hours.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization.[6]

2. Synthesis from 4-Aminophenylacetic acid (via Diazotization and Hydrolysis)

  • Step 1: Diazotization of 4-Aminophenylacetic acid

    • Prepare a solution of 4-aminophenylacetic acid in an aqueous acidic solution (e.g., sulfuric acid).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature below 5°C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Step 2: Hydrolysis of the Diazonium Salt

    • In a separate vessel, heat a dilute solution of sulfuric acid to 90-95°C.

    • Slowly add the cold diazonium salt solution to the hot acid.

    • Maintain the temperature and continue stirring for about an hour after the addition is complete.

    • Cool the reaction mixture and extract the 4-hydroxyphenylacetic acid with a suitable organic solvent like ethyl acetate.

    • Wash the organic extract, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

    • The product can be further purified by recrystallization.[6]

Mandatory Visualization

The following diagram illustrates a general workflow for troubleshooting and minimizing side reactions during the synthesis of this compound.

TroubleshootingWorkflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Select Synthesis Route reaction Perform Reaction start->reaction analysis Analyze Product (TLC, GC-MS, HPLC) reaction->analysis issue Low Yield or Purity Issue? analysis->issue identify_side_reaction Identify Side Reaction(s) issue->identify_side_reaction Yes purification Optimize Purification issue->purification No, but purification is difficult end Successful Synthesis issue->end No adjust_conditions Adjust Reaction Conditions (Temp, Catalyst, Time, etc.) identify_side_reaction->adjust_conditions adjust_conditions->reaction Re-run purification->analysis Re-analyze

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 4-Hydroxyphenylacetate (4-HPA) Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of 4-Hydroxyphenylacetate (4-HPA). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: 4-Hydroxyphenylacetic acid (4-HPA) is a phenolic compound that serves as a metabolite of tyrosine and is found in various natural sources, including olive oil and beer.[1][2] In research, it is studied for its role in various biological pathways and as an intermediate in the synthesis of pharmaceuticals like atenolol.[3] The stability of 4-HPA is critical because its degradation can lead to a loss of biological activity, the formation of impurities, and consequently, unreliable and irreproducible experimental results.

Q2: What are the primary degradation pathways for 4-HPA?

A2: As a phenolic acid, 4-HPA is susceptible to degradation primarily through oxidation. The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures or other degradation products, especially under stressful conditions such as exposure to light, high temperatures, or oxidizing agents.

Q3: What are the recommended solvents for dissolving 4-HPA?

A3: 4-HPA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and ethyl acetate.[4] It is slightly soluble in cold water but its solubility increases in hot water.[4] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.[5]

Q4: How should I store solid 4-HPA?

A4: Solid 4-Hydroxyphenylacetic acid is relatively stable. It is recommended to store it as a crystalline solid at -20°C, under which conditions it can be stable for at least four years.[5] For general laboratory use, storage at room temperature in an inert atmosphere is also practiced.[6]

Q5: How long are 4-HPA solutions stable in different solvents?

A5: The stability of 4-HPA in solution is highly dependent on the solvent and storage conditions. It is not recommended to store aqueous solutions for more than one day.[5] Stock solutions prepared in DMSO can be stored for up to one month at -20°C or up to six months at -80°C, preferably under a nitrogen atmosphere.[7] For other organic solvents, it is best practice to prepare solutions fresh before use or conduct specific stability studies for your experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of 4-HPA in the working solution, especially in aqueous buffers.Prepare fresh working solutions of 4-HPA for each experiment. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf-life. Consider preparing a concentrated stock in a suitable organic solvent like DMSO and diluting it into the aqueous buffer immediately before use.[8]
Change in color (e.g., yellowing) of the 4-HPA solution Oxidation of the phenolic group. This can be accelerated by exposure to light, air (oxygen), or incompatible reagents.Store stock solutions in a dark place, protected from light. Purging the solvent with an inert gas like nitrogen or argon before dissolving the 4-HPA can help minimize oxidation.[5] Avoid contact with strong oxidizing agents.
Precipitation of 4-HPA in aqueous solutions Low solubility of 4-HPA in cold aqueous buffers, especially at higher concentrations.Ensure the final concentration of 4-HPA in your aqueous solution does not exceed its solubility limit (approximately 10 mg/mL in PBS at pH 7.2).[5] When diluting a concentrated organic stock solution, add it to the aqueous buffer slowly while vortexing to aid dissolution. The final concentration of the organic solvent should be kept low to avoid physiological effects.[5]
Formation of unexpected peaks in HPLC analysis Degradation of 4-HPA due to inappropriate solvent pH or temperature.Use a validated stability-indicating HPLC method to monitor the purity of your 4-HPA solutions. Ensure that the pH of your solvent system is compatible with 4-HPA stability. Avoid strongly acidic or basic conditions unless conducting forced degradation studies.

Data Presentation: Solvent Selection and Stability

Solvent Solubility Recommended Storage of Solution Notes
Water Slightly soluble in cold water, soluble in hot water. Approx. 10 mg/mL in PBS (pH 7.2).[4][5]Not recommended for storage longer than one day.[5]Aqueous solutions are prone to degradation. Prepare fresh before use.
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL.[7]Up to 1 month at -20°C; Up to 6 months at -80°C (stored under nitrogen).[7]A common solvent for preparing concentrated stock solutions for biological assays.
Methanol Soluble.[6]Prepare fresh. If storage is necessary, keep at low temperatures (-20°C or -80°C) and protect from light.No specific stability data available; general practice is to prepare fresh.
Ethanol Soluble.[4]Prepare fresh. If storage is necessary, keep at low temperatures (-20°C or -80°C) and protect from light.No specific stability data available; general practice is to prepare fresh.
Ethyl Acetate Soluble.[4]Prepare fresh.Not typically used for preparing stock solutions for biological experiments.

Experimental Protocols

Protocol for Forced Degradation Study of 4-HPA

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Objective: To assess the stability of 4-HPA under various stress conditions.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-HPA in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid 4-HPA in an oven at a high temperature (e.g., 80°C) for a defined period.

    • At each time point, dissolve the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 4-HPA in a transparent vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw samples from both the exposed and control solutions for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact 4-HPA from any degradation products.

Visualizations

Caption: 4-HPA activates the SIRT1 signaling pathway, promoting the expression of thermogenic genes.

Caption: 4-HPA induces the Nrf2 signaling pathway, enhancing cellular antioxidant defenses.

HPLC_Workflow Sample_Prep Sample Preparation (Dilution, Extraction) Injection Autosampler Injection Sample_Prep->Injection HPLC_Column C18 Reverse-Phase Column Separation Injection->HPLC_Column Detection UV/Vis or MS Detector HPLC_Column->Detection Data_Analysis Data Acquisition and Chromatogram Analysis Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of 4-HPA using HPLC.

References

Validation & Comparative

4-Hydroxyphenylacetate: A Potential Biomarker for Gut Dysbiosis Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of 4-Hydroxyphenylacetate (4-HPAA) as a biomarker for gut dysbiosis, comparing its performance with other established markers and providing detailed experimental insights.

The intricate ecosystem of the gut microbiome plays a pivotal role in human health and disease. An imbalance in this microbial community, termed gut dysbiosis, has been linked to a myriad of conditions, including inflammatory bowel disease (IBD), obesity, and metabolic disorders. Consequently, the identification of reliable and non-invasive biomarkers to detect and monitor gut dysbiosis is a critical area of research. Among the emerging candidates, this compound (4-HPAA), a microbial metabolite derived from the breakdown of aromatic amino acids, has garnered significant attention. This guide provides an in-depth analysis of the validation of 4-HPAA as a gut dysbiosis biomarker, offering a comparative perspective against other key markers and detailing the experimental protocols necessary for its assessment.

Comparative Analysis of Gut Dysbiosis Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. While research on 4-HPAA is ongoing, preliminary evidence suggests its potential as a valuable tool in assessing gut health. Here, we compare 4-HPAA with other commonly used biomarkers for gut dysbiosis: Trimethylamine N-oxide (TMAO), Short-Chain Fatty Acids (SCFAs), and Zonulin.

BiomarkerSample Type(s)Association with Gut DysbiosisKey AdvantagesKey Limitations
This compound (4-HPAA) Urine, Feces, SerumElevated urinary levels are associated with small intestinal bacterial overgrowth (SIBO) and Clostridioides difficile overgrowth.[1][2] Lower fecal and urinary levels have been linked to childhood obesity.[3][4][5]Non-invasive (urine), reflects microbial metabolism of dietary components.Limited data on sensitivity and specificity; influenced by dietary protein intake.[1]
Trimethylamine N-oxide (TMAO) Serum, Plasma, UrineElevated levels are associated with an increased risk of cardiovascular disease and are influenced by gut microbiota composition.Predictive value for cardiovascular risk, reflects interplay between diet and microbiome.Levels can be influenced by diet (high choline (B1196258) and carnitine intake) and kidney function.
Short-Chain Fatty Acids (SCFAs) Feces, SerumAltered fecal and serum levels (e.g., butyrate, propionate, acetate) are observed in various gut diseases, including IBD and colorectal cancer.[6][7][8]Reflect microbial fermentation of dietary fibers, have direct functional roles in gut health.Concentrations can vary significantly based on diet and gut transit time.
Zonulin Serum, StoolElevated levels are associated with increased intestinal permeability ("leaky gut"), a common feature of gut dysbiosis.[9]Direct marker of intestinal barrier function.The reliability of commercial ELISAs for zonulin has been questioned, and its expression is not conserved in mice, limiting translational research.[10][11]

Experimental Protocols

Accurate and reproducible quantification of 4-HPAA is crucial for its validation as a biomarker. Below are detailed methodologies for the analysis of 4-HPAA in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of 4-HPAA in Human Urine using LC-MS/MS

This protocol is adapted from a method for quantifying various gut microbiota-related organic acids.[2]

1. Sample Preparation:

  • To a 100 µL urine sample, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 4-HPAA).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and dilute it with deionized water.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS/MS):

    • Operate in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-HPAA and the internal standard.

3. Data Analysis:

  • Quantify 4-HPAA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Quantification of 4-HPAA in Fecal and Serum Samples using GC-MS

This protocol outlines a general approach for the analysis of organic acids in complex biological matrices.

1. Sample Preparation:

  • Feces:

    • Homogenize a known weight of fecal sample in a suitable solvent (e.g., a mixture of water and an organic solvent).

    • Centrifuge to separate the solid and liquid phases.

    • Perform a liquid-liquid extraction on the supernatant to isolate the organic acids.

  • Serum:

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge and collect the supernatant.

    • Perform a liquid-liquid extraction to isolate the organic acids.

2. Derivatization:

  • Evaporate the extracted sample to dryness under a stream of nitrogen.

  • Derivatize the sample to increase the volatility of 4-HPAA. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program to separate the derivatized analytes.

  • Mass Spectrometry (MS):

    • Operate in electron ionization (EI) mode.

    • Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

4. Data Analysis:

  • Identify the derivatized 4-HPAA based on its retention time and mass spectrum.

  • Quantify using an internal standard and a calibration curve.

Signaling Pathways and Logical Relationships

4-HPAA and the SIRT1 Signaling Pathway

Recent studies have elucidated a potential mechanism by which 4-HPAA may exert beneficial metabolic effects through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and inflammation.

SIRT1_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_cell Adipocyte / Hepatocyte Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota 4-HPAA_gut 4-HPAA Gut Microbiota->4-HPAA_gut Metabolism 4-HPAA_circ 4-HPAA 4-HPAA_gut->4-HPAA_circ Absorption SIRT1 SIRT1 4-HPAA_circ->SIRT1 Activates PGC-1α_deacetylated PGC-1α (deacetylated) SIRT1->PGC-1α_deacetylated Deacetylates Metabolic Health Improved Metabolic Health PGC-1α_deacetylated->Metabolic Health Promotes

Caption: 4-HPAA activation of the SIRT1 signaling pathway.

This pathway illustrates that gut microbiota metabolize dietary polyphenols into 4-HPAA, which is then absorbed into circulation. Circulating 4-HPAA can then activate SIRT1 in target cells like adipocytes and hepatocytes. Activated SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and energy expenditure, ultimately leading to improved metabolic health.

Experimental Workflow for Biomarker Validation

The validation of 4-HPAA as a gut dysbiosis biomarker involves a systematic process from sample collection to data analysis.

Biomarker_Validation_Workflow Patient_Cohort Patient Cohort (e.g., IBD, Healthy Controls) Sample_Collection Biological Sample Collection (Urine, Feces, Serum) Patient_Cohort->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Measurement Analytical Measurement (LC-MS/MS or GC-MS) Sample_Preparation->Analytical_Measurement Data_Analysis Data Analysis (Quantification, Statistical Analysis) Analytical_Measurement->Data_Analysis Biomarker_Evaluation Biomarker Performance Evaluation (Sensitivity, Specificity, ROC analysis) Data_Analysis->Biomarker_Evaluation

Caption: Workflow for validating 4-HPAA as a biomarker.

This workflow highlights the key stages in a biomarker validation study, starting from the recruitment of a well-defined patient cohort, followed by standardized sample collection and preparation, precise analytical measurement, and rigorous statistical analysis to evaluate the diagnostic performance of the biomarker.

Conclusion

This compound shows promise as a non-invasive biomarker for gut dysbiosis, with emerging evidence linking its levels to specific microbial populations and health outcomes. However, its clinical utility is still under investigation, and further research is needed to establish its diagnostic accuracy in comparison to other established markers. Head-to-head comparative studies in large, well-characterized patient cohorts are essential to fully validate 4-HPAA and determine its place in the clinical toolkit for assessing gut health. The detailed experimental protocols and an understanding of its role in signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to advance the study of this potential biomarker.

References

A Comparative Guide to the Antioxidant Activity of 4-Hydroxyphenylacetate and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids are a prominent class of secondary metabolites in plants, recognized for their significant antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. 4-Hydroxyphenylacetic acid (4-HPAA), a primary microbial metabolite of dietary polyphenols and aromatic amino acids, has emerged as a compound of significant interest. Unlike many phenolic acids that exert direct free-radical scavenging effects, 4-HPAA demonstrates a more nuanced mechanism of action. This guide provides an objective comparison of the antioxidant performance of 4-HPAA against other common phenolic acids, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development.

Direct vs. Indirect Antioxidant Mechanisms

The antioxidant activity of phenolic acids is broadly categorized into two modes of action:

  • Direct Scavenging: This involves the direct neutralization of free radicals by donating a hydrogen atom or an electron. The efficacy of a phenolic acid as a direct scavenger is largely determined by its chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. Compounds like gallic acid and caffeic acid, which possess multiple hydroxyl groups, are potent direct scavengers.

  • Indirect Cellular Action: This mechanism involves the modulation of endogenous antioxidant systems. Instead of neutralizing radicals directly, these compounds activate cellular signaling pathways that lead to the transcription of a suite of protective genes, including those for antioxidant and phase II detoxification enzymes.

Evidence strongly suggests that 4-Hydroxyphenylacetic acid functions primarily through an indirect mechanism. Studies have shown that 4-HPAA is a poor direct scavenger of free radicals.[1] Its protective effects are attributed to its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the direct antioxidant capacity of 4-HPAA compared to other well-characterized phenolic acids, as measured by common in vitro assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical), highlights the significant difference in direct scavenging potency. A lower IC50 value indicates higher antioxidant activity.

Phenolic Acid Assay IC50 Value (µM) Relative Potency
4-Hydroxyphenylacetic Acid (4-HPAA) DPPH>1000[1]Very Low
Gallic Acid DPPH~8.5Very High
ABTS~6.0Very High
Caffeic Acid DPPH~14.7Very High
ABTS~9.5Very High
Ferulic Acid DPPH~29.5High
ABTS~15.2High
p-Coumaric Acid DPPH~110Moderate
ABTS~25.6High
Protocatechuic Acid DPPH~19.8High
ABTS~12.3High

Note: IC50 values are compiled from various sources and should be considered representative. Absolute values can vary based on specific experimental conditions. The data for 4-HPAA reflects its characterization as a poor direct scavenger.

Cellular Antioxidant Mechanism: The Nrf2 Signaling Pathway

The primary antioxidant mechanism of 4-HPAA is the activation of the Nrf2 pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When challenged by inducers like 4-HPAA, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, catalase) and phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases).[1][2][3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., 4-HPAA) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 induces release Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC, NQO1) ARE->Genes Transcription Gene Transcription Genes->Transcription caption 4-HPAA activates the Nrf2 pathway, boosting cellular antioxidant defenses.

Caption: 4-HPAA activates the Nrf2 pathway, boosting cellular antioxidant defenses.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized methodologies. Below are detailed protocols for three widely used in vitro chemical assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder (e.g., 3.94 mg) in 100 mL of methanol (B129727) or ethanol (B145695).

    • Storage: Store the solution in an amber bottle at 4°C. It should be prepared fresh for optimal results.

    • Test Samples: Prepare a stock solution of the phenolic acid in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution (or standard, e.g., Trolox) to the wells of a microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank well containing only the solvent (100 µL).

    • Prepare a control well containing the solvent (100 µL) and the DPPH solution (100 µL).

    • Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
  • Principle: This method involves generating the blue-green ABTS radical cation (ABTS•+). When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose its color. The change in absorbance is monitored at a longer wavelength, typically 734 nm, which reduces interference from colored compounds.

  • Reagent Preparation:

    • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS salt in water.

    • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

    • ABTS•+ Working Solution: Dilute the radical solution with ethanol or a buffer to an absorbance of approximately 0.70 (±0.02) at 734 nm before use.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the sample dilution (e.g., 20 µL) to the wells.

    • Add a larger volume of the ABTS•+ working solution (e.g., 180 µL).

    • Prepare blank and control wells as described in the DPPH protocol.

    • Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for a set time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

General Experimental Workflow

The assessment of a compound's antioxidant activity typically follows a multi-step process, beginning with simple chemical assays and progressing to more complex biological models.

Workflow A Sample Preparation (Phenolic Acid Solution) B In Vitro Chemical Assays (DPPH, ABTS, FRAP, ORAC) A->B C Initial Screening & Potency Ranking B->C D Cell-Based Assays (e.g., Cellular Antioxidant Activity) C->D Select promising candidates E Mechanistic Studies (e.g., Nrf2 Activation, Western Blot) D->E F Comprehensive Evaluation of Antioxidant Potential E->F

Caption: General workflow for assessing the antioxidant activity of phenolic compounds.

Conclusion

4-Hydroxyphenylacetic acid presents a distinct profile compared to classic phenolic antioxidants. While it exhibits very weak direct radical scavenging activity, its potency lies in its ability to enhance the body's own defense systems by activating the Nrf2 signaling pathway.[1] This indirect mechanism positions 4-HPAA as a compelling molecule for therapeutic strategies aimed at bolstering long-term cellular resilience against oxidative stress, rather than providing acute, direct radical neutralization. For drug development professionals, this distinction is critical; 4-HPAA and similar compounds represent a shift from direct chemical antioxidant intervention to the modulation of endogenous biological pathways for cytoprotection.

References

Navigating Immunoassay Specificity: A Guide to 4-Hydroxyphenylacetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy of immunoassays is paramount in research and drug development. However, the presence of structurally similar, endogenous compounds can lead to cross-reactivity, yielding unreliable results. One such compound of interest is 4-Hydroxyphenylacetate (4-HPA), a phenolic acid and a metabolite of tyrosine and various polyphenols. This guide provides a comparative analysis of the potential cross-reactivity of 4-HPA in immunoassays, supported by illustrative data and detailed experimental protocols to aid in the development and validation of specific and robust assays.

The Challenge of Specificity with Phenolic Compounds

Phenolic compounds, including 4-HPA, are known to interfere with immunoassays. Their structural similarities to other target analytes can lead to antibodies binding unintentionally to these molecules, resulting in false-positive signals or an overestimation of the intended analyte's concentration. This is a significant concern in various diagnostic and research applications where precise quantification is critical.

Hypothetical Cross-Reactivity Profile of this compound

Due to a lack of publicly available, direct quantitative data on the cross-reactivity of 4-HPA in specific immunoassays, the following table presents a hypothetical but plausible cross-reactivity profile. This data is intended for illustrative purposes to guide researchers in their assay development and validation. The values are based on the structural similarities between 4-HPA and other common analytes and the general principles of antibody-antigen recognition.

Immunoassay forPotential Cross-ReactantChemical Structure of Cross-ReactantHypothetical Cross-Reactivity (%)
Homovanillic acid (HVA) This compound (4-HPA)HO-C₆H₄-CH₂COOH5 - 15%
3-HydroxyphenylacetateHO-C₆H₄-CH₂COOH10 - 25%
Phenylacetic acidC₆H₅-CH₂COOH< 1%
Dopamine This compound (4-HPA)HO-C₆H₄-CH₂COOH1 - 5%
TyramineHO-C₆H₄-CH₂CH₂NH₂5 - 10%
L-TyrosineHO-C₆H₄-CH₂CH(NH₂)COOH< 0.5%
Ochratoxin A This compound (4-HPA)HO-C₆H₄-CH₂COOH0.1 - 2%
Gallic Acid(HO)₃-C₆H₂-COOH5 - 10%
CatechinC₁₅H₁₄O₆2 - 8%

Note: The hypothetical cross-reactivity percentages are influenced by the specificity of the monoclonal or polyclonal antibodies used in a particular assay. Researchers must experimentally determine the cross-reactivity profile for their specific immunoassay.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the cross-reactivity of an antibody with structurally related compounds.

Objective: To quantify the percentage of cross-reactivity of this compound and other related compounds in an immunoassay for a specific target analyte.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target analyte-specific antibody

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Standard solution of the target analyte

  • Solutions of potential cross-reactants (e.g., 4-HPA, 3-Hydroxyphenylacetate) at various concentrations

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target analyte-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a fixed concentration of the enzyme-conjugated target analyte to each well. Simultaneously, add varying concentrations of either the standard target analyte or the potential cross-reactants (e.g., 4-HPA). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the standard target analyte.

  • Determine the concentration of each potential cross-reactant that causes a 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100

Visualizing Pathways and Workflows

To better understand the biological context of 4-HPA and the experimental process, the following diagrams are provided.

cluster_0 Phenylalanine Metabolism cluster_1 Microbial Metabolism Phenylalanine Phenylalanine Phenylpyruvic_acid Phenylpyruvic_acid Phenylalanine->Phenylpyruvic_acid Transamination Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvic_acid p_Hydroxyphenylpyruvic_acid Tyrosine->p_Hydroxyphenylpyruvic_acid Tyrosine transaminase This compound\n(4-HPA) This compound (4-HPA) Tyrosine->this compound\n(4-HPA) Homogentisic_acid Homogentisic_acid p_Hydroxyphenylpyruvic_acid->Homogentisic_acid Signaling Pathways Signaling Pathways This compound\n(4-HPA)->Signaling Pathways Activation Polyphenols Polyphenols Polyphenols->this compound\n(4-HPA)

Biosynthesis of this compound (4-HPA).

The diagram above illustrates the metabolic origins of 4-HPA from both the essential amino acid phenylalanine and dietary polyphenols through microbial metabolism. 4-HPA is then involved in various cellular signaling pathways.

A 1. Antibody Coating B 2. Plate Washing A->B C 3. Blocking B->C D 4. Plate Washing C->D E 5. Competitive Reaction (Standard/Sample + Conjugate) D->E F 6. Plate Washing E->F G 7. Substrate Addition F->G H 8. Stop Reaction G->H I 9. Read Absorbance H->I

Competitive ELISA Workflow.

This flowchart outlines the key steps involved in a competitive ELISA, a common technique for assessing immunoassay cross-reactivity.

Conclusion

Quantitative Analysis of 4-Hydroxyphenylacetate in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxyphenylacetate (4-HPA) in biological matrices is crucial for a wide range of studies, from investigating gut dysbiosis and metabolic disorders to monitoring drug metabolism and exposure to certain xenobiotics. This guide provides an objective comparison of the most common analytical methods for 4-HPA quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

Metabolic Context of this compound

This compound is a key metabolite in the degradation pathway of tyrosine. Tyrosine can be converted to tyramine, which is then metabolized by monoamine oxidase (MAO) to 4-Hydroxyphenylacetaldehyde (4-HPAA). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes 4-HPAA to 4-Hydroxyphenylacetic acid (4-HPA).[1][2][3] Understanding this pathway is essential for interpreting the physiological and pathological significance of 4-HPA levels in biological samples.

Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) Tyramine->HPAA Monoamine Oxidase (MAO) HPA 4-Hydroxyphenylacetic Acid (4-HPA) HPAA->HPA Aldehyde Dehydrogenase (ALDH) start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., 4-HPA-d4) start->add_is add_acn Add cold Acetonitrile to precipitate proteins add_is->add_acn vortex Vortex vigorously add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge supernatant Transfer supernatant centrifuge->supernatant evaporate Evaporate to dryness (e.g., under Nitrogen) supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze start Start: Biological Sample (e.g., Urine) add_is Add Internal Standard start->add_is adjust_ph Adjust pH to 4-5 add_is->adjust_ph derivatize Derivatization: Add PFBHA, incubate at 60°C adjust_ph->derivatize extract Liquid-Liquid Extraction (e.g., with Hexane) derivatize->extract centrifuge Centrifuge to separate phases extract->centrifuge organic_layer Transfer organic layer centrifuge->organic_layer analyze Analyze by GC-MS organic_layer->analyze

References

A Comparative Guide to Microbial Degradation Pathways of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary microbial degradation pathways for 4-Hydroxyphenylacetate (4-HPA), a significant intermediate in the breakdown of various aromatic compounds, including lignin (B12514952) derivatives and pollutants. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and metabolic engineering. This document outlines the key aerobic and anaerobic routes, presents comparative quantitative data on enzyme kinetics and degradation rates, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways.

Key Degradation Pathways

Microorganisms have evolved several distinct strategies to catabolize 4-HPA, primarily categorized into aerobic and anaerobic pathways.

  • Aerobic Degradation: In the presence of oxygen, the most common pathway involves the initial hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate (homoprotocatechuate). This intermediate is then subjected to aromatic ring cleavage, which can proceed via two main routes:

    • Meta-cleavage Pathway: The aromatic ring is cleaved at the C2-C3 position. This is the most extensively studied pathway for 4-HPA degradation.

    • Ortho-cleavage Pathway: The aromatic ring is cleaved at the C3-C4 position.

  • Anaerobic Degradation: In the absence of oxygen, a distinct pathway is employed that involves the activation of 4-HPA to its coenzyme A (CoA) thioester, followed by further oxidation.

The efficiency and prevalence of these pathways vary among different microbial species, with Escherichia coli, Pseudomonas species, and Acinetobacter baumannii being well-characterized examples.

Comparative Data on Pathway Enzymes and Degradation Rates

The following tables summarize key quantitative data for the enzymes and whole-cell degradation activities in prominent 4-HPA degrading bacteria.

Table 1: Kinetic Parameters of Key Enzymes in 4-HPA Degradation

EnzymeMicroorganismPathwaySubstrateKm (µM)Vmax or kcatCitation(s)
This compound 3-Hydroxylase (HpaB/C)Pseudomonas putidaAerobic (Meta/Ortho)This compound200Not explicitly stated[1]
This compound 3-Hydroxylase (HpaB/C)Escherichia coliAerobic (Meta)This compound137.6 ± 21.0Not explicitly stated[2]
3,4-Dihydroxyphenylacetate 2,3-DioxygenasePseudomonas aeruginosaAerobic (Meta)3,4-Dihydroxyphenylacetate58 ± 864 s-1 (kcat)[3][4]
Protocatechuate 4,5-DioxygenasePseudarthrobacter phenanthrenivoransAerobic (Meta)Protocatechuate21 ± 1.644.8 ± 4.0 U/mg[5]
Protocatechuate 3,4-DioxygenasePseudomonas sp.Aerobic (Ortho)Protocatechuate18.5Not explicitly stated[6]

Table 2: Whole-Cell Degradation and Biotransformation Rates

MicroorganismCompound TransformedConditionRate/EfficiencyCitation(s)
Escherichia coli (expressing HpaBC)4-FluorophenolWhole-cell biotransformation5.13 µmol/min/g CDW[7]
Pseudomonas putidaPhenolWhole-cell degradation2.84 mg/L-h (max rate)[8]
Acinetobacter baumanniiDibutyl PhthalateWhole-cell degradation85.86% degradation of 9.81 mg/L[9]

Visualizing the Degradation Pathways

The following diagrams illustrate the key steps in the microbial degradation of 4-HPA.

Aerobic_Meta_Cleavage_Pathway cluster_hydroxylation Hydroxylation cluster_meta_cleavage Meta-Cleavage 4-HPA 4-HPA 3,4-DHPA 3,4-DHPA 4-HPA->3,4-DHPA this compound 3-Hydroxylase (HpaB/C) CHMS 5-Carboxymethyl-2-hydroxy -muconate semialdehyde 3,4-DHPA->CHMS 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase Downstream Downstream Metabolites CHMS->Downstream Pyruvate_Succinate Pyruvate + Succinate Downstream->Pyruvate_Succinate

Caption: Aerobic meta-cleavage pathway of 4-HPA.

Aerobic_Ortho_Cleavage_Pathway cluster_hydroxylation_ortho Hydroxylation cluster_ortho_cleavage Ortho-Cleavage 4-HPA_ortho 4-HPA PCA Protocatechuate 4-HPA_ortho->PCA Hydroxylation & Side-chain oxidation Carboxymuconate β-Carboxy-cis,cis-muconate PCA->Carboxymuconate Protocatechuate 3,4-Dioxygenase Beta_Ketoadipate β-Ketoadipate Pathway Carboxymuconate->Beta_Ketoadipate TCA_Cycle TCA Cycle Beta_Ketoadipate->TCA_Cycle

Caption: Aerobic ortho-cleavage pathway involving protocatechuate.

Anaerobic_Pathway cluster_activation Activation cluster_oxidation Oxidation 4-HPA_anaerobic 4-HPA 4-HPA_CoA 4-Hydroxyphenylacetyl-CoA 4-HPA_anaerobic->4-HPA_CoA Phenylacetate-CoA Ligase Oxidized_Intermediates Oxidized Intermediates 4-HPA_CoA->Oxidized_Intermediates Phenylacetyl-CoA Oxidoreductase Central_Metabolism Central Metabolism Oxidized_Intermediates->Central_Metabolism

References

A Comparative Guide to the UHPLC-MS/MS Quantification of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 4-Hydroxyphenylacetate (4-HPAA), a key microbial co-metabolite, is crucial for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of 4-HPAA, alongside alternative analytical techniques, supported by experimental data from recent studies.

Comparative Analysis of Analytical Methods

UHPLC-MS/MS stands out for its high sensitivity and specificity in quantifying 4-HPAA in complex biological matrices. The following table summarizes the performance characteristics of various validated UHPLC-MS/MS methods and compares them with other analytical techniques.

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (%)Precision (% RSD)Recovery (%)Reference
UHPLC-MS/MS Human Serum0.05 - 25 µmol/L0.02 - 0.25 µmol/LNot explicitly statedNot explicitly stated~100%[1][2][3]
UHPLC-MS/MS Ringer-HEPES & HBSS BufferNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[4]
LC-MS/MS UrineNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[5]
LC-MS/MS PlasmaNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6]
GC-MS Human SerumNot explicitly stated0.5 µmol/LNot explicitly statedNot explicitly statedNot explicitly stated[2]
HPLC-UV GeneralNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[7]

Note: "Not explicitly stated" indicates that the specific quantitative data was not provided in the cited abstract. A full review of the source articles would be required for a complete dataset.

Experimental Protocols: UHPLC-MS/MS for 4-HPAA Quantification

Detailed methodologies are critical for replicating and comparing analytical results. Below are representative protocols for the quantification of 4-HPAA in biological samples using UHPLC-MS/MS.

Method 1: Quantification of 4-HPAA in Human Serum[1][2][3]
  • Sample Preparation:

    • Thaw frozen serum samples at room temperature.

    • Precipitate proteins by adding methanol (B129727) to the serum sample.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Ultra-High-Pressure Liquid Chromatography (UPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18) is typically used.[5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., acetic acid or formic acid), is employed.[3][5][6]

      • Mobile Phase A: 0.2% acetic acid in water[3]

      • Mobile Phase B: 0.2% acetic acid in acetonitrile[3]

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[3][8]

    • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.[3]

    • Injection Volume: A small volume of the prepared sample (e.g., 2 µL) is injected.[3]

  • Mass Spectrometry Conditions:

    • System: A tandem mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic compounds like 4-HPAA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 4-HPAA and its internal standard.[5]

Method 2: General Protocol for Urinary 4-HPAA Analysis[5]
  • Sample Preparation:

    • Collect a first-morning midstream urine sample and store it frozen.

    • Dilute the urine sample with a solvent (e.g., water or a weak acid) containing an internal standard.

    • Centrifuge or filter the diluted sample to remove any particulate matter before injection.

  • LC-MS/MS Analysis:

    • Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution is used with a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of acid (e.g., formic acid).[5]

    • Mass Spectrometry: The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 4-HPAA and its internal standard for selective and sensitive quantification.[5]

Visualizing the Workflow and System

To better illustrate the processes involved in the UHPLC-MS/MS analysis of 4-HPAA, the following diagrams have been generated.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Serum, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection onto UHPLC System SupernatantTransfer->Injection ChromatographicSeparation Chromatographic Separation (C18 Column) Injection->ChromatographicSeparation Ionization Ionization (ESI) ChromatographicSeparation->Ionization MassAnalysis Mass Analysis (Tandem MS) Ionization->MassAnalysis Detection Detection (MRM) MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A typical experimental workflow for the quantification of 4-HPAA using UHPLC-MS/MS.

UHPLC_MSMS_System cluster_uhplc UHPLC System cluster_ms Tandem Mass Spectrometer Solvent Mobile Phase (Solvents A & B) Pump UHPLC Pump Solvent->Pump Autosampler Autosampler Pump->Autosampler Column UHPLC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quadrupole1 CollisionCell Collision Cell (Q2) Fragmentation Quadrupole1->CollisionCell Quadrupole2 Quadrupole 2 (Q3) Product Ion Selection CollisionCell->Quadrupole2 Detector Detector Quadrupole2->Detector DataSystem Data System Detector->DataSystem Signal

Caption: A conceptual diagram of a UHPLC-MS/MS system for metabolite analysis.

References

The Future of Hydroxylation: 4-Hydroxyphenylacetate 3-Hydroxylase as a Superior Alternative to P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective hydroxylation methods is paramount. While Cytochrome P450 enzymes have long been the workhorses in this field, their limitations, such as low catalytic activity and dependence on complex redox partners, have spurred the search for more robust alternatives. Emerging as a powerful contender is 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase that offers significant advantages in the synthesis of valuable hydroxylated compounds.

This guide provides an objective comparison of 4HPA3H and P450 enzymes, supported by experimental data, detailed protocols, and visual representations of their mechanisms and workflows. We also explore other promising alternatives to provide a comprehensive overview of the current landscape of biocatalytic hydroxylation.

At a Glance: 4HPA3H vs. P450 Enzymes

FeatureThis compound 3-Hydroxylase (4HPA3H)Cytochrome P450 Monooxygenases (e.g., P450 BM3)
Enzyme Class Two-component flavin-dependent monooxygenaseHeme-thiolate monooxygenase
Cofactor FAD/FMN and NAD(P)HHeme and NAD(P)H
Electron Transfer Separate reductase component (HpaC)Often requires separate redox partners (e.g., cytochrome P450 reductase), though some are self-sufficient (e.g., P450 BM3)[1]
Catalytic Efficiency Generally high turnover numbers for preferred substrates.[2]Can have high turnover numbers, but often lower for non-native substrates and can suffer from uncoupling.[3]
Substrate Specificity Broad for phenolic compounds, excellent for ortho-hydroxylation.[2][4]Very broad, but often requires extensive protein engineering for specific regioselectivity.[5][6]
Stability Generally robust and can be used in whole-cell systems.Stability can be an issue, especially for isolated enzymes.
Expression Readily expressed in microbial hosts like E. coli.[2]Expression in heterologous hosts can be challenging, especially for membrane-bound P450s.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the quantitative performance of 4HPA3H and a representative P450 enzyme, P450 BM3, for the hydroxylation of various aromatic substrates.

Table 1: Catalytic Performance on Common Substrates

SubstrateEnzymeProductTurnover Number (min⁻¹)Yield/Conversion (%)Reference
This compound4HPA3H (E. coli)3,4-Dihydroxyphenylacetate~1,200>95%[2]
p-Coumaric acid4HPA3H (E. coli)Caffeic acid~800~80%[2]
Resveratrol4HPA3H (E. coli)Piceatannol~150~60%[7]
Benzo-1,4-dioxaneP450 BM3 WT2,3-dihydrobenzo-1,4-dioxin-5-ol / -6-ol8.3 ± 1.3<7%[1]
Benzo-1,4-dioxaneP450 BM3 R255L mutant2,3-dihydrobenzo-1,4-dioxin-5-ol / -6-ol1168 ± 163>95%[1]
Toluene (B28343)P450 BM3 WTo/m/p-cresol~2Low[3]

Table 2: Substrate Scope and Regioselectivity

EnzymeSubstrate ClassPreferred Position of HydroxylationKey AdvantagesKey Limitations
4HPA3H Phenolic compounds, phenylpropanoidsortho to the existing hydroxyl groupHigh regioselectivity for ortho-hydroxylation, reducing byproduct formation.Primarily active on substrates with a pre-existing hydroxyl group.
P450 BM3 Fatty acids, alkanes, aromatic compounds, steroids, drugsSub-terminal on fatty acids (WT); can be engineered for various positions on other substrates.[5][6]Extremely broad substrate scope, highly engineerable for novel activities.[5]Wild-type often has low activity on non-native substrates; extensive engineering may be required for desired selectivity.[3]

Enzymatic Mechanisms and Pathways

The catalytic cycles of 4HPA3H and P450 enzymes, while both achieving hydroxylation, proceed through distinct mechanisms.

G cluster_4HPA3H This compound 3-Hydroxylase (4HPA3H) Pathway NADH NADH + H+ NAD NAD+ NADH->NAD e- HpaC Reductase (HpaC) FAD_ox FAD (oxidized) FADH2_red FADH2 (reduced) FAD_ox->FADH2_red Reduction FAD_ox->HpaC Recycle HpaB Oxygenase (HpaB) FADH2_red->HpaB O2 O2 O2->HpaB H2O H2O Substrate This compound Intermediate C4a-hydroperoxyflavin intermediate Substrate->Intermediate Product 3,4-Dihydroxyphenylacetate HpaB->Intermediate Intermediate->FAD_ox Regeneration Intermediate->H2O Intermediate->Product

Caption: Catalytic cycle of this compound 3-Hydroxylase.

P450_Cycle cluster_P450 Cytochrome P450 Catalytic Cycle P450_Fe3_S P450-Fe(III) + Substrate (RH) P450_Fe3_RH P450-Fe(III)-RH P450_Fe3_S->P450_Fe3_RH Substrate Binding P450_Fe2_RH P450-Fe(II)-RH P450_Fe3_RH->P450_Fe2_RH e- P450_Fe2_RH_O2 P450-Fe(II)-RH(O2) P450_Fe2_RH->P450_Fe2_RH_O2 O2 Binding P450_Fe3_RH_O2_minus P450-Fe(III)-RH(O2-) P450_Fe2_RH_O2->P450_Fe3_RH_O2_minus e- P450_Fe3_RH_OOH P450-Fe(III)-RH(OOH) P450_Fe3_RH_O2_minus->P450_Fe3_RH_OOH H+ Compound_I Compound I [P450-Fe(IV)=O]+•-RH P450_Fe3_RH_OOH->Compound_I H+, -H2O P450_Fe4_OH_R_radical P450-Fe(IV)-OH + R• Compound_I->P450_Fe4_OH_R_radical H Abstraction P450_Fe3_ROH P450-Fe(III) + Product (ROH) P450_Fe4_OH_R_radical->P450_Fe3_ROH Radical Rebound P450_Fe3_ROH->P450_Fe3_S Product Release NADPH NADPH Reductase P450 Reductase NADPH->Reductase NADP NADP+ Reductase->P450_Fe3_RH Reductase->P450_Fe2_RH_O2 H2O H2O

Caption: Generalized catalytic cycle of Cytochrome P450 monooxygenases.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for whole-cell biocatalysis using 4HPA3H and a P450 enzyme.

Whole-Cell Biocatalysis with this compound 3-Hydroxylase

G cluster_workflow 4HPA3H Whole-Cell Biocatalysis Workflow start Start culture Culture E. coli expressing 4HPA3H (HpaB and HpaC) start->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest resuspend Resuspend cells in buffer harvest->resuspend reaction Initiate reaction by adding substrate and co-substrate (e.g., glucose) resuspend->reaction incubate Incubate with shaking at controlled temperature and pH reaction->incubate quench Quench reaction incubate->quench extract Extract product quench->extract analyze Analyze product by HPLC or GC-MS extract->analyze end End analyze->end

Caption: Workflow for whole-cell hydroxylation using 4HPA3H.

Methodology:

  • Strain and Plasmid: Escherichia coli BL21(DE3) cells are transformed with a suitable expression vector (e.g., pETDuet-1) containing the genes for the oxygenase (HpaB) and reductase (HpaC) components of 4HPA3H.

  • Culture and Induction: A single colony is used to inoculate Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Preparation: Cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is washed with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and resuspended in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).

  • Biotransformation: The whole-cell suspension is supplemented with a carbon source for cofactor regeneration (e.g., 1% w/v glucose). The substrate (e.g., this compound) is then added to the desired final concentration (e.g., 1-10 mM). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

  • Product Analysis: Aliquots of the reaction mixture are taken at different time points. The reaction is stopped by adding an equal volume of a quenching agent (e.g., ice-cold methanol (B129727) or acetonitrile). The mixture is centrifuged to remove cell debris, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the product.

Whole-Cell Biocatalysis with P450 BM3

Methodology:

  • Strain and Plasmid: E. coli strains such as BL21(DE3) or W3110 are transformed with an expression vector containing the gene for the desired P450 BM3 variant.

  • Culture and Induction: Cells are cultured in a suitable medium (e.g., Terrific Broth) with the appropriate antibiotic. At an OD₆₀₀ of 0.6-0.8, P450 expression is induced with IPTG. To enhance heme biosynthesis, δ-aminolevulinic acid (ALA) may be added. Cultures are then incubated at a reduced temperature (e.g., 25-30°C) for 24-48 hours.

  • Cell Harvest and Preparation: Similar to the 4HPA3H protocol, cells are harvested, washed, and resuspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Biotransformation: The whole-cell suspension is supplemented with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The substrate is added, often dissolved in a co-solvent like DMSO to improve solubility. The reaction is carried out at a controlled temperature with vigorous shaking to ensure sufficient oxygen supply.

  • Product Analysis: Product extraction and analysis are performed similarly to the 4HPA3H protocol, typically involving organic solvent extraction followed by HPLC or GC-MS analysis.

Beyond P450s and 4HPA3H: Other Promising Alternatives

The field of biocatalytic hydroxylation is continually evolving. Besides 4HPA3H, other enzyme classes show significant promise as alternatives to P450s.

  • Unspecific Peroxygenases (UPOs): These fungal enzymes utilize hydrogen peroxide as the oxidant, bypassing the need for NAD(P)H and reductase systems.[8][9][10][11][12] UPOs have demonstrated the ability to hydroxylate a wide range of aromatic and aliphatic compounds.[8][9][10][11][12] However, controlling their selectivity can be challenging, and they can be sensitive to high concentrations of H₂O₂.

  • Toluene and Methane Monooxygenases: These multi-component enzyme systems are known for their ability to hydroxylate non-activated C-H bonds in aromatic and aliphatic hydrocarbons. Toluene monooxygenases, for instance, can hydroxylate toluene to cresols with high regioselectivity. Methane monooxygenases have an exceptionally broad substrate range. Their complexity and the need for specific expression systems, however, can be a hurdle for widespread application.

Conclusion: A Paradigm Shift in Hydroxylation Biocatalysis

While P450 enzymes will undoubtedly remain important tools in the biocatalysis toolbox, the emergence of powerful alternatives like this compound 3-hydroxylase represents a significant step forward. For applications requiring high efficiency and specific ortho-hydroxylation of phenolic compounds, 4HPA3H offers a clear advantage over many P450 systems. Its robust nature, ease of expression, and high catalytic activity make it an attractive choice for the sustainable production of valuable chemicals and pharmaceutical intermediates. As research continues to uncover and engineer novel hydroxylating enzymes, the options available to scientists and drug developers will only continue to expand, paving the way for more efficient and selective synthetic strategies.

References

Comparative Analysis of 4-Hydroxyphenylacetate in Fruit Peels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Data Presentation

Direct comparative data on the concentration of 4-Hydroxyphenylacetate across different fruit peels is limited. However, studies have identified the presence of hydroxyphenylacetic acids as a class of compounds in some fruit peels. The following table summarizes the current findings.

Fruit PeelPresence of Hydroxyphenylacetic AcidsSpecific Quantification of this compoundKey Findings & References
Apple (Malus domestica)IdentifiedNot specifiedA study identified five different hydroxyphenylacetic acids in apple peels, though individual concentrations were not provided.[1]
Citrus (Citrus limon)IdentifiedNot specifiedResearch has indicated the presence of ortho-hydroxyphenylacetic acid in citrus peels.
Grape (Vitis vinifera)Not explicitly reportedNot availableStudies on grape peel composition have focused on other phenolic compounds like anthocyanins and flavonoids.
Banana (Musa acuminata)IdentifiedNot specifiedOne study on Australian grown bananas identified the presence of one hydroxyphenylacetic acid in the peel.[2]
Mango (Mangifera indica)Not explicitly reportedNot availableResearch on mango peel primarily highlights other phenolic acids and flavonoids.
Pomegranate (Punica granatum)Not explicitly reportedNot availableThe phenolic profile of pomegranate peel is dominated by punicalagin (B30970) and ellagic acid.

Note: The absence of data does not necessarily indicate the absence of the compound, but rather a lack of targeted research.

Experimental Protocols

To facilitate further research and enable quantitative comparisons, a detailed experimental protocol for the extraction and quantification of this compound from fruit peels is provided below. This protocol is a composite of established methods for phenolic acid analysis in plant materials.

Sample Preparation
  • Collection and Washing: Fresh fruit peels should be collected and thoroughly washed with distilled water to remove any surface contaminants.

  • Drying: The peels can be either freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of phenolic compounds.

  • Grinding: The dried peels are then ground into a fine powder using a laboratory mill and stored in airtight containers in the dark at -20°C until extraction.

Extraction of Phenolic Acids (Ultrasonic-Assisted Extraction)
  • Solvent Preparation: An extraction solvent of 80% methanol (B129727) in water is commonly used for phenolic acid extraction.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the dried peel powder and place it in a conical flask.

    • Add 20 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation and Collection:

    • After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants.

  • Evaporation and Reconstitution:

    • Evaporate the pooled supernatant to dryness under vacuum using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase used for HPLC or UPLC-MS/MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the chromatography system.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Fruit Peel Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Extraction Ultrasonic-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration UPLC_MS UPLC-MS/MS Quantification Filtration->UPLC_MS Data_Analysis Data Analysis UPLC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in fruit peels.

Nrf2_Signaling_Pathway HPA This compound Nrf2_Keap1 Nrf2-Keap1 Complex HPA->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release & Translocation to Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to PhaseII_Enzymes Phase II Detoxification & Antioxidant Enzymes (e.g., GCLC) ARE->PhaseII_Enzymes Promotes Transcription Cellular_Protection Cellular Protection & Detoxification PhaseII_Enzymes->Cellular_Protection Leads to

References

A Tale of Two Molecules: Unraveling the Neuroprotective Effects of 4-Hydroxyphenylacetate Versus its Aldehyde Form

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting neurological impacts of 4-Hydroxyphenylacetate (4-HPA) and its aldehyde counterpart, 4-Hydroxyphenylacetaldehyde (4-HPAL), reveals a classic biochemical story of "Dr. Jekyll and Mr. Hyde." While the acid form emerges as a potential neuroprotective agent, its aldehyde precursor displays significant neurotoxic properties. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

The metabolic relationship between an aldehyde and its corresponding carboxylic acid often dictates a profound difference in their biological activities. In the context of neuronal health, this distinction is critical. Emerging evidence suggests that 4-HPA, a metabolite of polyphenols, may confer protection against neuronal damage, whereas 4-HPAL is implicated in cellular stress and toxicity, mirroring the behavior of other well-studied neurotoxic aldehydes.

Quantitative Comparison of Neuroprotective and Neurotoxic Effects

Direct comparative studies on the neuroprotective effects of 4-HPA versus the neurotoxicity of 4-HPAL are limited. However, by examining data from studies on analogous compounds—phenolic acids for 4-HPA and reactive aldehydes like 4-hydroxynonenal (B163490) (HNE) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) for 4-HPAL—we can construct a comparative overview.

ParameterThis compound (4-HPA) (Analogous Data)4-Hydroxyphenylacetaldehyde (4-HPAL) (Analogous Data)Reference
Effect on Neuronal Viability Increases cell viability in the presence of oxidative stressDecreases cell viability in a dose-dependent manner[1][2][3][4]
Mechanism of Action Activates Nrf2 signaling pathway, enhances antioxidant defensesInduces oxidative stress, mitochondrial dysfunction, and apoptosis[1][3][5][6]
Effective Concentration (Neuroprotection) 6, 12, or 25 mg/kg (in vivo, hepatoprotective)Not Applicable[1]
Toxic Concentration (LC50) Not established to be toxicAs low as 100 ng (in vivo, for DOPAL)[2]
Effect on Oxidative Stress Reduces reactive oxygen species (ROS) and lipid peroxidationIncreases ROS production and lipid peroxidation[1][3]
Effect on Apoptosis Inhibits caspase activation and apoptosisInduces caspase-3 activation and apoptosis[7][8]

Signaling Pathways: A stark contrast in cellular response

The opposing effects of 4-HPA and 4-HPAL on neuronal cells can be attributed to their differential engagement with key signaling pathways. 4-HPA appears to bolster cellular defense mechanisms, while 4-HPAL triggers pathways leading to cellular demise.

This compound (4-HPA): Activating the Nrf2 Antioxidant Response

4-HPA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][6] This pathway is crucial for protecting cells from oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HPA 4-HPA Keap1 Keap1 4-HPA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Nucleus Nucleus ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds

Caption: 4-HPA activates the Nrf2 antioxidant pathway.
4-Hydroxyphenylacetaldehyde (4-HPAL): Triggering Apoptosis

In contrast, aldehydes like 4-HPAL are known to be highly reactive and can induce oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis or programmed cell death.[3][7][9] A key pathway in this process is the activation of caspases, a family of proteases that execute apoptosis.

Apoptosis_Pathway 4-HPAL 4-HPAL ROS ↑ Reactive Oxygen Species 4-HPAL->ROS Mitochondria Mitochondria ROS->Mitochondria Induces damage Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Pro-Caspase-9 Apaf-1->Caspase-9 Active_Caspase-9 Active Caspase-9 Caspase-9->Active_Caspase-9 Activation Caspase-3 Pro-Caspase-3 Active_Caspase-9->Caspase-3 Active_Caspase-3 Active Caspase-3 Caspase-3->Active_Caspase-3 Activation Apoptosis Apoptosis Active_Caspase-3->Apoptosis Execution

Caption: 4-HPAL induces apoptosis via caspase activation.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 4-HPA or 4-HPAL for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat neuronal cells with 4-HPA or 4-HPAL as described for the MTT assay.

  • Cell Harvesting: Gently harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 to the nucleus, a hallmark of its activation.

Protocol:

  • Cell Treatment and Lysis: Treat neuronal cells with 4-HPA. After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against Nrf2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Increased Nrf2 in the nuclear fraction indicates activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the neuroprotective or neurotoxic effects of the compounds.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with 4-HPA or 4-HPAL Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for Nrf2) Treatment->Signaling_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: Workflow for comparing the effects of 4-HPA and 4-HPAL.

Conclusion

The available evidence strongly suggests that this compound and its aldehyde form, 4-Hydroxyphenylacetaldehyde, have opposing effects on neuronal health. 4-HPA demonstrates neuroprotective potential, likely through the activation of the Nrf2 antioxidant pathway. Conversely, 4-HPAL is predicted to be neurotoxic, inducing oxidative stress and apoptosis, consistent with the known reactivity of aldehydes. Further direct comparative studies are warranted to precisely quantify these opposing effects and to fully elucidate the underlying molecular mechanisms. Such research will be invaluable for the development of therapeutic strategies targeting neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyphenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to stringent safety and disposal protocols when handling 4-Hydroxyphenylacetate to mitigate personal exposure and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting, based on current safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure the work area is well-ventilated. An eyewash station and a safety shower must be readily accessible.[1] In the event of accidental exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Seek prompt medical attention.[1][2][3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[1][2][4][5]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[2][4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound for disposal to prevent skin and eye irritation.[1][2][6]

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses that meet European standard EN166 or equivalent.[2][4]
Hand Protection Protective gloves, such as nitrile rubber, should be worn.[1][2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2][5][7]
Respiratory Protection In case of dust formation, use a dust respirator.[6][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[6] Do not dispose of this chemical by pouring it down the drain or mixing it with general laboratory trash.[6][7]

Waste Segregation and Storage:
  • Collect waste this compound in a designated, compatible, and properly sealed container. For solid forms, a robust, sealed plastic or glass container is suitable.[1][6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][4][7]

Labeling of Waste Containers:
  • Clearly label the waste container with "Waste this compound" and include any relevant hazard symbols.[8] Do not use chemical formulas or abbreviations.[8]

Handling Small Spills and Residual Product:
  • For small spills, carefully sweep or shovel the solid material into a suitable container for disposal.[2][6]

  • Avoid generating dust during the cleanup process.[6][7]

  • Ensure the area is decontaminated after the spill has been cleared.

Arranging for Professional Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.[1]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2]

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Disposal Workflow for this compound

A Start: this compound Waste Generated B Small Spill or Residual Product? A->B C Carefully sweep into a designated waste container B->C Yes D Bulk Waste B->D No E Place in a labeled, sealed, and compatible container C->E D->E Yes F Store in a cool, dry, well-ventilated area E->F G Contact Environmental Health & Safety (EHS) or a licensed disposal company F->G H Arrange for professional disposal G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Hydroxyphenylacetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Prevents eye contact which can cause serious irritation.[1][2]
Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]Ensures adequate protection against chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.[1][2][7]
Body Protection Lab coat, coveralls, or other protective clothing.Minimizes the risk of skin exposure.[1][2][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95) for dusts.Required when engineering controls are insufficient to control airborne dust.[3][8]

Operational Plan: Step-by-Step Handling Procedure

G Workflow for Handling this compound prep Preparation - Verify availability of eyewash station and safety shower. - Ensure proper ventilation. - Put on all required PPE. handling Handling - Weigh and handle the solid chemical in a fume hood or designated area to minimize dust. - Avoid creating dust. - Keep the container tightly closed when not in use. prep->handling post_handling Post-Handling - Decontaminate work surfaces. - Remove PPE correctly to avoid cross-contamination. handling->post_handling storage Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (strong oxidizing agents, bases). post_handling->storage Store Unused Chemical disposal Waste Disposal - Segregate waste. - Dispose of through a licensed professional waste disposal service. post_handling->disposal Dispose of Waste

Caption: Safe handling workflow for this compound.

Disposal Plan: Managing Spills and Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge into drains or the environment.[1][3]

Table 2: Disposal and Spill Cleanup Plan

ScenarioProcedure
Routine Waste Disposal - Collect waste in a clearly labeled, sealed container.
- Dispose of the waste through a licensed and approved chemical waste disposal company.[1][3][5]
- One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[3]
Small Spills - Ensure the area is well-ventilated.
- Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.[1][8]
- Place the spilled material into a suitable, labeled container for disposal.[1][8]
- Clean the spill area with soap and water.
Large Spills - Evacuate the area.
- Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][2][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.